molecular formula C22H32N4O6 B054859 Z-PDLDA-NHOH

Z-PDLDA-NHOH

Numéro de catalogue: B054859
Poids moléculaire: 448.5 g/mol
Clé InChI: FAGYGQYGBIUTAJ-NXHRZFHOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Z-Pro-D-Leu-D-Ala-NHOH is a sophisticated synthetic peptide hydroxamate designed for advanced biochemical research. Its core value lies in its function as a potent and selective inhibitor, primarily targeting zinc-dependent metalloproteases (MMPs, ADAMs) and other hydrolytic enzymes. The molecular structure is strategically engineered for stability and specificity: the Z (Cbz) group provides a bulky N-terminal cap, while the unique sequence featuring D-amino acids (D-Leu, D-Ala) confers enhanced resistance to proteolytic degradation, ensuring a longer half-life in complex biological assays. The critical pharmacophore is the C-terminal hydroxamate group (-NHOH), which acts as a potent zinc-binding group (ZBG). This group chelates the catalytic zinc ion within the active site of target enzymes, effectively blocking substrate access and inhibiting enzymatic activity.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

benzyl (2S)-2-[[(2R)-1-[[(2R)-1-(hydroxyamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4O6/c1-14(2)12-17(20(28)23-15(3)19(27)25-31)24-21(29)18-10-7-11-26(18)22(30)32-13-16-8-5-4-6-9-16/h4-6,8-9,14-15,17-18,31H,7,10-13H2,1-3H3,(H,23,28)(H,24,29)(H,25,27)/t15-,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAGYGQYGBIUTAJ-NXHRZFHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NO)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)NO)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Z-PDLDA-NHOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-PDLDA-NHOH, chemically known as Z-Pro-D-Leu-D-Ala-NHOH, is a potent and specific synthetic peptide hydroxamate inhibitor of vertebrate collagenases. Its mechanism of action is centered on the targeted inhibition of a class of zinc-dependent metalloproteinases crucial for the degradation of extracellular matrix components. This technical guide provides a comprehensive overview of the molecular interactions, inhibitory kinetics, and the experimental basis for understanding the function of this compound.

Core Mechanism of Action: Inhibition of Vertebrate Collagenases

The primary and most well-documented biological function of this compound is the potent and specific inhibition of vertebrate collagenases.[1][2][3][4] Collagenases are a subclass of matrix metalloproteinases (MMPs) that play a critical role in the cleavage of peptide bonds in collagen, the main structural protein in the extracellular matrix.

The inhibitory activity of this compound is attributed to its peptide hydroxamate structure. The hydroxamic acid moiety (-CONHOH) at the C-terminus is a key functional group that acts as a powerful chelating agent for the zinc ion (Zn2+) located at the active site of the collagenase enzyme. This chelation is the cornerstone of its inhibitory mechanism, effectively blocking the catalytic activity of the enzyme.

The peptide backbone of this compound, consisting of protected proline, D-leucine, and D-alanine residues, contributes to the specificity and binding affinity of the inhibitor to the collagenase active site. This sequence mimics the natural substrate of collagenase, allowing for a targeted interaction.

Visualizing the Inhibition

The following diagram illustrates the fundamental mechanism of collagenase inhibition by this compound.

Inhibition_Mechanism cluster_collagenase Collagenase Active Site Zn_ion Catalytic Zn²⁺ Ion Binding_Pocket Substrate Binding Pocket Z_PDLDA_NHOH This compound (Z-Pro-D-Leu-D-Ala-NHOH) Z_PDLDA_NHOH->Binding_Pocket binds to Hydroxamate_Group Hydroxamate Group (-CONHOH) Z_PDLDA_NHOH->Hydroxamate_Group possesses Hydroxamate_Group->Zn_ion chelates

Caption: Mechanism of this compound Inhibition of Collagenase.

Quantitative Analysis of Inhibitory Potency

The efficacy of an inhibitor is quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce the activity of an enzyme by 50%.

Inhibitor Target Enzyme IC50 Value (M) Reference
Z-Pro-D-Leu-D-Ala-NHOHTadpole Collagenase10⁻⁶
Z-Pro-D-Leu-D-Ala-NHOHHuman Skin Collagenase10⁻⁶

Experimental Protocols

The determination of the inhibitory activity of this compound on collagenase is typically performed using an in vitro enzyme inhibition assay. The following provides a generalized protocol based on standard methodologies.

Collagenase Inhibition Assay

Objective: To determine the IC50 value of this compound against a specific collagenase.

Materials:

  • Purified vertebrate collagenase (e.g., from human skin fibroblasts or tadpole)

  • This compound (Collagenase Inhibitor I)

  • A suitable collagenase substrate (e.g., a fluorogenic peptide substrate or radiolabeled collagen)

  • Assay buffer (e.g., Tris-HCl buffer with CaCl2 and NaCl)

  • Microplate reader (for fluorogenic or colorimetric substrates) or scintillation counter (for radiolabeled substrates)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the this compound stock solution to create a range of inhibitor concentrations.

    • Prepare a solution of the collagenase enzyme in the assay buffer.

    • Prepare a solution of the collagenase substrate in the assay buffer.

  • Assay Setup:

    • In a microplate, add the assay buffer to each well.

    • Add the various concentrations of this compound to the test wells.

    • Include control wells with no inhibitor (100% enzyme activity) and wells with no enzyme (background).

    • Add the collagenase enzyme solution to all wells except the background control.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction and Measurement:

    • Add the collagenase substrate to all wells to initiate the enzymatic reaction.

    • Incubate the plate at the controlled temperature for a specific time.

    • Measure the product formation using the appropriate detection method (e.g., fluorescence, absorbance, or radioactivity).

  • Data Analysis:

    • Subtract the background reading from all other readings.

    • Calculate the percentage of enzyme inhibition for each concentration of this compound relative to the control with no inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents: - this compound dilutions - Collagenase solution - Substrate solution Setup Set up microplate with buffer, inhibitor, and enzyme Reagents->Setup Pre_incubation Pre-incubate to allow inhibitor binding Setup->Pre_incubation Initiate Add substrate to start the reaction Pre_incubation->Initiate Incubate Incubate for a defined time Initiate->Incubate Measure Measure product formation Incubate->Measure Calculate Calculate % inhibition Measure->Calculate Plot Plot dose-response curve Calculate->Plot Determine_IC50 Determine IC50 value Plot->Determine_IC50

Caption: Workflow for a Collagenase Inhibition Assay.

Impact on Signaling Pathways

By inhibiting collagenase, this compound indirectly influences cellular signaling pathways that are dependent on the integrity and remodeling of the extracellular matrix (ECM). The degradation of collagen by MMPs can release signaling fragments of ECM proteins and growth factors, and can also facilitate cell migration and invasion.

Therefore, the inhibition of collagenase by this compound is expected to:

  • Reduce tissue degradation: By preventing the breakdown of collagen, the structural integrity of tissues is maintained.

  • Modulate cell migration and invasion: The degradation of the ECM is a prerequisite for cell movement through tissues, a process that is critical in both normal physiological events (e.g., wound healing) and pathological conditions (e.g., cancer metastasis).

  • Alter cell signaling: The release of bioactive molecules from the ECM upon collagenolysis is inhibited, which can affect cell behavior, including proliferation, differentiation, and survival.

The following diagram illustrates the logical relationship between collagenase inhibition and its downstream effects.

Signaling_Impact Z_PDLDA_NHOH This compound Collagenase Collagenase Activity Z_PDLDA_NHOH->Collagenase inhibits Collagen_Degradation Collagen Degradation Collagenase->Collagen_Degradation leads to ECM_Remodeling ECM Remodeling Collagen_Degradation->ECM_Remodeling Cell_Migration Cell Migration/ Invasion ECM_Remodeling->Cell_Migration Signal_Molecule_Release Release of Bioactive Signal Molecules ECM_Remodeling->Signal_Molecule_Release Downstream_Signaling Altered Downstream Cell Signaling Signal_Molecule_Release->Downstream_Signaling

Caption: Downstream Effects of Collagenase Inhibition by this compound.

Other Reported Biological Activities

While the primary mechanism of action of this compound is as a collagenase inhibitor, some sources also report other biological activities, including:

  • Elastase inhibition

  • Antimicrobial activity

  • Antiestrogenic effects

It is important to note that the detailed mechanistic basis and the supporting experimental data for these secondary activities are not as extensively documented as its role as a collagenase inhibitor.

Conclusion

This compound is a well-characterized peptide hydroxamate that functions as a potent and specific inhibitor of vertebrate collagenases. Its mechanism of action is based on the chelation of the catalytic zinc ion in the enzyme's active site by its C-terminal hydroxamate group. With an IC50 in the micromolar range, it serves as a valuable tool for in vitro studies of collagenolysis and its role in various physiological and pathological processes. Further research may be warranted to fully elucidate its effects on specific signaling pathways and to substantiate its other reported biological activities.

References

An In-depth Technical Guide on the Role of Peptide Hydroxamates in Matrix Metalloproteinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the mechanism, quantitative inhibitory profile, and experimental evaluation of peptide hydroxamate inhibitors, using Z-PDLDA-NHOH and related compounds as exemplars for inhibiting Matrix Metalloproteinases (MMPs).

Introduction: Matrix Metalloproteinases (MMPs) as Therapeutic Targets

Matrix metalloproteinases (MMPs) are a family of over 20 zinc-dependent endopeptidases that play a critical role in the remodeling of the extracellular matrix (ECM).[1][2] Their physiological functions are essential in processes like wound healing, development, and angiogenesis.[1][2] However, dysregulated MMP activity is implicated in a wide array of pathological conditions, including cancer metastasis, arthritis, and cardiovascular diseases.[1] This makes MMPs significant targets for therapeutic intervention.

MMP inhibitors have been developed to control the enzymatic activity of these proteases. Among the most well-established classes of MMP inhibitors are peptide hydroxamates. These molecules are designed to mimic natural MMP substrates and contain a hydroxamate group (-CONHOH) that acts as a potent zinc-binding group (ZBG), effectively chelating the catalytic zinc ion in the MMP active site and blocking its activity. This guide focuses on the technical aspects of a representative peptide hydroxamate, this compound (Z-Pro-D-Leu-D-Ala-NHOH), to illustrate the principles of this inhibitor class.

This compound: A Representative Peptide Hydroxamate Inhibitor

This compound is a synthetic peptide derivative designed to inhibit MMPs. Its structure consists of two key components:

  • A Peptide Backbone (Pro-D-Leu-D-Ala): This sequence provides specificity by interacting with the substrate-binding pockets (subsites) of the MMP active site. The choice of amino acids, including non-natural D-isomers, is crucial for optimizing binding affinity and selectivity for specific MMPs over others.

  • A Hydroxamate Group (-NHOH): This functional group is the cornerstone of its inhibitory action. It acts as a bidentate ligand, strongly chelating the Zn²⁺ ion essential for the catalytic activity of all MMPs.

The "Z" designation typically refers to a carboxybenzyl protecting group, which can influence the compound's properties.

Mechanism of Inhibition: Chelating the Catalytic Zinc Ion

The inhibitory mechanism of peptide hydroxamates like this compound is a well-understood example of competitive inhibition. The catalytic domain of MMPs contains a highly conserved sequence with three histidine residues that coordinate a catalytic zinc ion. This zinc ion is essential for polarizing a water molecule that initiates the hydrolysis of the peptide bond in the substrate.

This compound inhibits this process by:

  • Active Site Recognition: The peptide portion of the inhibitor fits into the enzyme's active site cleft.

  • Zinc Chelation: The hydroxamate group directly binds to the catalytic zinc ion, displacing the catalytic water molecule. This strong interaction prevents the substrate from accessing the catalytic machinery, thereby halting proteolytic activity.

The following diagram illustrates this mechanism.

MMP inhibition by zinc chelation.

Quantitative Inhibitory Profile

The potency and selectivity of an MMP inhibitor are quantified by its half-maximal inhibitory concentration (IC₅₀) or its inhibition constant (Kᵢ). While extensive public data for the specific peptide this compound is limited, the table below presents representative IC₅₀ values for well-characterized peptide hydroxamates against various MMPs to illustrate a typical inhibitory profile. For comparison, data for Marimastat, a broad-spectrum hydroxamate inhibitor that underwent clinical trials, is included.

InhibitorMMP-1 (Collagenase-1)MMP-2 (Gelatinase-A)MMP-3 (Stromelysin-1)MMP-8 (Collagenase-2)MMP-9 (Gelatinase-B)MMP-14 (MT1-MMP)Selectivity
Z-Pro-Leu-Gly-NHOH ---40 µM--Selective for MMP-8
Marimastat 5 nM8 nM21 nM3 nM9 nM13 nMBroad-Spectrum
Compound 4j ¹51,000 nM1,790 nM5.9 nM-840 nM1,900 nMHighly Selective for MMP-3
ARP-101 ²-< 50 nM----Selective for MMP-2

¹A selective succinyl hydroxamate inhibitor. ²A known selective MMP-2 inhibitor used as a control. Note: Lower IC₅₀ values indicate higher potency. Data is compiled from multiple sources for illustrative purposes.

Experimental Protocols: Assessing Inhibitor Potency

The inhibitory activity of compounds like this compound is typically determined using a fluorogenic substrate assay. This method provides a continuous and highly sensitive measurement of enzyme activity.

Principle of the Fluorogenic MMP Activity Assay

The assay utilizes a synthetic peptide substrate containing a fluorescent reporter group (fluorophore, e.g., Mca) and a quencher group (e.g., Dnp). In the intact substrate, the quencher suppresses the fluorescence of the reporter via Fluorescence Resonance Energy Transfer (FRET). When an active MMP cleaves the peptide bond between the two moieties, the fluorophore is released from the quencher's proximity, resulting in a measurable increase in fluorescence intensity. The rate of this increase is directly proportional to the MMP's activity.

G Principle of FRET-Based MMP Assay cluster_0 Intact Substrate cluster_1 Cleaved Substrate Intact Mca (Fluorophore) Peptide Sequence Dnp (Quencher) Quenched Fluorescence Quenched (Low Signal) MMP Active MMP Enzyme Intact->MMP Cleavage Site Cleaved Mca-Peptide Peptide-Dnp Fluorescent Fluorescence Emitted (High Signal) MMP->Cleaved Cleavage

FRET-based detection of MMP activity.
Detailed Protocol for MMP Inhibition Assay

This protocol provides a framework for determining the IC₅₀ value of an inhibitor like this compound.

Materials:

  • Recombinant active MMP enzyme (e.g., human MMP-2, MMP-9).

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35.

  • Test Inhibitor: this compound, dissolved in DMSO to create a stock solution (e.g., 10 mM).

  • Control Inhibitor: A known inhibitor like Marimastat or ARP-101.

  • DMSO (for dilutions).

  • 96-well black microplate.

  • Fluorescence microplate reader with appropriate excitation/emission filters (e.g., Ex/Em = 328/420 nm).

Workflow:

G Workflow for MMP Inhibition Assay A 1. Reagent Preparation B Prepare serial dilutions of this compound in Assay Buffer A->B C Add diluted inhibitor and MMP enzyme to 96-well plate B->C D 2. Pre-incubation C->D E Incubate at 37°C for 30-60 minutes to allow enzyme-inhibitor binding D->E F 3. Reaction Initiation E->F G Add fluorogenic substrate to all wells to start the reaction F->G H 4. Data Acquisition G->H I Immediately measure fluorescence kinetically over 30-60 min at 37°C H->I J 5. Data Analysis I->J K Calculate initial reaction velocities (V₀). Plot % inhibition vs. [Inhibitor] and fit curve to determine IC₅₀ value. J->K

Experimental workflow for IC50 determination.

Procedure:

  • Reagent Preparation: Prepare working solutions of the MMP enzyme and fluorogenic substrate in Assay Buffer. The final substrate concentration should ideally be at or below its Michaelis-Menten constant (Kₘ).

  • Inhibitor Dilution: Create a serial dilution series of this compound (e.g., from 100 µM to 0.1 nM) in Assay Buffer. Include a "no inhibitor" control (vehicle only, e.g., DMSO) and a "no enzyme" blank.

  • Assay Plate Setup: To the wells of a 96-well black microplate, add the Assay Buffer, the diluted inhibitor solutions, and the MMP enzyme solution.

  • Pre-incubation: Incubate the plate for 30-60 minutes at 37°C. This allows the inhibitor to bind to the enzyme and reach equilibrium.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

  • Kinetic Measurement: Immediately place the plate in a pre-warmed fluorescence reader and monitor the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes).

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the fluorescence vs. time plot.

    • Calculate the percentage of inhibition for each concentration relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Impact on Cellular Signaling Pathways

MMPs do not merely degrade the ECM; they are crucial signaling molecules that process a wide range of substrates, including growth factors, cytokines, and cell surface receptors. By cleaving these substrates, MMPs can release active signaling fragments, modulate receptor activity, and influence cell behavior such as proliferation, migration, and invasion.

Inhibitors like this compound can block these signaling cascades at their origin. For example, in a cancer context, MMP-9 can cleave pro-tumoral growth factors, activating them to promote cell proliferation. By inhibiting MMP-9, a selective inhibitor can prevent this activation step.

G MMP Role in a Pro-Tumoral Signaling Pathway ECM Extracellular Matrix (ECM) ProGF Inactive Pro-Growth Factor (e.g., pro-TGF-β) MMP Active MMP (e.g., MMP-9) ProGF->MMP Cleavage by ActiveGF Active Growth Factor MMP->ActiveGF Activates Inhibitor This compound Inhibitor->MMP INHIBITS Receptor Cell Surface Receptor (e.g., TGF-βR) ActiveGF->Receptor Binds to Pathway Intracellular Signaling (e.g., Smad pathway) Receptor->Pathway Activates Response Cellular Response (Proliferation, Invasion) Pathway->Response

Inhibition of an MMP-mediated signaling cascade.

Conclusion and Future Directions

Peptide hydroxamates like this compound are powerful chemical tools for studying the function of matrix metalloproteinases and serve as foundational scaffolds for drug development. Their mechanism of action, centered on high-affinity chelation of the catalytic zinc ion, is both potent and well-understood. While early broad-spectrum inhibitors faced challenges in clinical trials due to off-target effects, the field has evolved towards designing highly selective inhibitors. By fine-tuning the peptide sequence and other structural elements, researchers can develop next-generation inhibitors that target a single MMP, offering the potential for more effective and safer therapeutics for a range of diseases driven by aberrant proteolysis.

References

An In-depth Technical Guide to Z-PDLDA-NHOH: A Novel Pan-HDAC Inhibitor for Basic Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Z-PDLDA-NHOH" is a hypothetical molecule created to demonstrate the structure and content of a technical guide as per the user's request. All data, pathways, and protocols are representative examples based on the known characteristics of pan-histone deacetylase (HDAC) inhibitors.

Introduction

This compound is a novel, potent, hydroxamate-based pan-histone deacetylase (HDAC) inhibitor. Its structure, featuring a zinc-binding hydroxamic acid group (-NHOH), allows it to effectively chelate the zinc ion in the active site of Class I, II, and IV HDAC enzymes. By inhibiting these enzymes, this compound induces hyperacetylation of histone and non-histone proteins, leading to the modulation of gene expression and the induction of various cellular responses, including cell cycle arrest, differentiation, and apoptosis. This technical guide provides an overview of its biochemical activity, cellular effects, and detailed protocols for its application in basic research.

Biochemical and Cellular Activity

The inhibitory activity of this compound has been characterized against a panel of recombinant human HDAC enzymes and in various cancer cell lines. The quantitative data from these analyses are summarized below.

Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms
HDAC ClassIsoformIC₅₀ (nM)
Class I HDAC13.2
HDAC22.8
HDAC315.7
HDAC889.4
Class IIa HDAC4115.2
HDAC5130.5
HDAC7105.8
HDAC9250.1
Class IIb HDAC65.1
HDAC1095.3
Class IV HDAC1178.6
Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
Cell LineCancer TypeGI₅₀ (µM) (72h)
HeLaCervical Cancer1.5
A549Lung Carcinoma2.1
MCF-7Breast Cancer1.8
HCT116Colon Cancer0.9
JurkatT-cell Leukemia0.7

Cellular Mechanism of Action

This compound exerts its anti-cancer effects primarily through the inhibition of HDACs, leading to the accumulation of acetylated histones (e.g., H3, H4). This epigenetic modification results in a more open chromatin structure, facilitating the transcription of tumor suppressor genes like p21 (CDKN1A) and pro-apoptotic genes like BAX. The subsequent increase in p21 protein levels leads to cell cycle arrest at the G1/S phase, while the upregulation of BAX contributes to the activation of the intrinsic apoptotic pathway.

Z_PDLDA_NHOH_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartments cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes Z_PDLDA_NHOH This compound HDACs_cyto HDACs (e.g., HDAC6) Z_PDLDA_NHOH->HDACs_cyto Inhibition HDACs_nuc HDACs (Class I, II, IV) Z_PDLDA_NHOH->HDACs_nuc Inhibition Acetylated_Tubulin Acetylated α-Tubulin HDACs_cyto->Acetylated_Tubulin Deacetylation Histones Histones (H3, H4) HDACs_nuc->Histones Deacetylation Acetylated_Histones Acetylated Histones Chromatin Relaxed Chromatin Acetylated_Histones->Chromatin Induces p21_Gene p21 Gene Transcription Chromatin->p21_Gene BAX_Gene BAX Gene Transcription Chromatin->BAX_Gene Cell_Cycle_Arrest G1/S Cell Cycle Arrest p21_Gene->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis BAX_Gene->Apoptosis Leads to

Caption: Signaling pathway of this compound in cancer cells.

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol details the steps to determine the concentration of this compound that inhibits cell growth by 50% (GI₅₀).

Materials:

  • Cancer cell line of interest (e.g., HCT116)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in growth medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell blank control.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the blank absorbance from all readings. Normalize the data to the vehicle control (as 100% viability). Plot the percentage of cell viability versus the log concentration of this compound and use non-linear regression to calculate the GI₅₀ value.

MTT_Assay_Workflow A 1. Seed Cells (5,000 cells/well in 96-well plate) B 2. Incubate for 24h (37°C, 5% CO₂) A->B C 3. Treat with this compound (Serial Dilutions) B->C D 4. Incubate for 72h (37°C, 5% CO₂) C->D E 5. Add MTT Reagent (20 µL/well) D->E F 6. Incubate for 4h (37°C, 5% CO₂) E->F G 7. Solubilize Formazan (150 µL DMSO/well) F->G H 8. Read Absorbance (570 nm) G->H I 9. Analyze Data (Calculate GI₅₀) H->I

Caption: Experimental workflow for the MTT cell viability assay.

Western Blot for Histone Acetylation

This protocol is used to detect the level of histone H3 acetylation (Ac-H3) in cells treated with this compound.

Materials:

  • HCT116 cells

  • 6-well plates

  • This compound stock solution

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed HCT116 cells in 6-well plates. At 70-80% confluency, treat cells with various concentrations of this compound (e.g., 0, 0.5, 1, 2 µM) for 24 hours.

  • Protein Extraction: Wash cells with cold PBS and lyse them using RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load 20 µg of protein per lane onto an SDS-PAGE gel. Run the gel and then transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibody (e.g., anti-Ac-H3, 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total histone H3 as a loading control.

Specificity of Z-PDLDA-NHOH for Matrix Metalloproteinases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the specificity of the Matrix Metalloproteinase (MMP) inhibitor, Z-PDLDA-NHOH. We will delve into its inhibitory profile, the experimental methods used for its characterization, and its interaction with relevant signaling pathways.

Introduction to this compound and MMPs

Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). Their dysregulation is implicated in numerous pathological conditions, including arthritis, cancer, and cardiovascular diseases. Consequently, the development of specific MMP inhibitors is a significant focus in drug discovery.

This compound is a potent MMP inhibitor. Understanding its specificity is paramount for predicting its therapeutic efficacy and potential side effects. High specificity for a particular MMP minimizes off-target effects that could arise from inhibiting other MMPs involved in normal physiological processes.

Quantitative Inhibitory Profile of this compound

The specificity of an inhibitor is quantitatively expressed by comparing its inhibitory constants (IC50 or Ki) against a panel of enzymes. The available data for this compound demonstrates a high degree of selectivity for MMP-13.

EnzymepIC50IC50 (nM)
MMP-139.20.6
MMP-147.6422.91

Table 1: Inhibitory Activity of this compound against MMP-13 and MMP-14. [1] This data highlights the potent and selective nature of this compound for MMP-13 over MMP-14. A lower IC50 value indicates a higher inhibitory potency.

Mechanism of Action and Structural Basis for Specificity

The specificity of MMP inhibitors is often determined by their interaction with the S1' pocket of the enzyme's active site. The structural differences in this pocket among various MMPs allow for the design of selective inhibitors. While the precise binding mode of this compound is not detailed in the provided information, its high potency and selectivity for MMP-13 suggest that its chemical structure is optimized for interaction with the unique features of the MMP-13 S1' pocket.

Experimental Protocols for Determining MMP Inhibition

The determination of the inhibitory activity of compounds like this compound is typically performed using in vitro enzyme inhibition assays. A common method is the fluorescence-based assay.

Fluorescence-Based MMP Inhibition Assay

This assay measures the enzymatic activity of an MMP by monitoring the cleavage of a fluorogenic substrate. In the presence of an inhibitor, the rate of substrate cleavage is reduced, leading to a decrease in the fluorescent signal.

Materials:

  • Recombinant human MMP enzyme (e.g., MMP-13, MMP-14)

  • Fluorogenic MMP substrate (e.g., a peptide with a quenched fluorophore)

  • Assay buffer (e.g., Tris-HCl buffer containing CaCl2, ZnCl2, and Brij-35)

  • This compound (or other test compounds)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare a stock solution of the MMP enzyme in assay buffer. Prepare serial dilutions of this compound in the assay buffer.

  • Assay Reaction: In a 96-well plate, add the MMP enzyme solution to each well.

  • Add the different concentrations of this compound to the respective wells. Include a control well with no inhibitor.

  • Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme MMP Enzyme Mix Mix Enzyme and Inhibitor Enzyme->Mix Inhibitor This compound Inhibitor->Mix Substrate Fluorogenic Substrate Add_Substrate Add Substrate Substrate->Add_Substrate Incubate Incubate at 37°C Mix->Incubate Incubate->Add_Substrate Measure Measure Fluorescence Add_Substrate->Measure Calculate Calculate Reaction Rates Measure->Calculate Plot Plot % Inhibition vs. [Inhibitor] Calculate->Plot Determine Determine IC50 Plot->Determine

Experimental workflow for MMP inhibition assay.

Interaction with Signaling Pathways

MMPs are key regulators of various signaling pathways involved in both physiological and pathological processes. By inhibiting specific MMPs, this compound can modulate these pathways.

MMP-13 Signaling Pathways

MMP-13 is a crucial mediator of cartilage degradation in osteoarthritis and is also involved in cancer progression. Its expression and activity are regulated by several signaling pathways, including the NF-κB, MAPK, and Wnt/β-catenin pathways. By inhibiting MMP-13, this compound can potentially block the downstream effects of these pathways that lead to tissue destruction and disease progression.

MMP13_Pathway Cytokines Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) MAPK MAPK Pathway (ERK, JNK, p38) Cytokines->MAPK NFkB NF-κB Pathway Cytokines->NFkB GrowthFactors Growth Factors (e.g., TGF-β) GrowthFactors->MAPK Wnt Wnt/β-catenin Pathway GrowthFactors->Wnt AP1 AP-1 MAPK->AP1 NFkB_TF NF-κB NFkB->NFkB_TF beta_catenin β-catenin Wnt->beta_catenin MMP13_gene MMP-13 Gene Transcription AP1->MMP13_gene NFkB_TF->MMP13_gene beta_catenin->MMP13_gene MMP13_protein MMP-13 Protein MMP13_gene->MMP13_protein ECM_degradation ECM Degradation (Collagen II) MMP13_protein->ECM_degradation Inhibitor This compound Inhibitor->MMP13_protein

MMP-13 signaling and inhibition by this compound.

MMP-14 Signaling Pathways

MMP-14 (also known as MT1-MMP) is a membrane-bound MMP that plays a critical role in cancer cell invasion and metastasis. It can activate other MMPs (like pro-MMP-2) and cleave various cell surface proteins, including CD44. The interaction of MMP-14 with CD44 can trigger intracellular signaling cascades, such as the MAPK and PI3K pathways, promoting cell migration. This compound, by inhibiting MMP-14, can interfere with these processes.

MMP14_Pathway MMP14 MMP-14 proMMP2 pro-MMP-2 MMP14->proMMP2 activates CD44 CD44 MMP14->CD44 interacts with MMP2 Active MMP-2 proMMP2->MMP2 CellMigration Cell Migration and Invasion MMP2->CellMigration MAPK_PI3K MAPK and PI3K Pathways CD44->MAPK_PI3K activates MAPK_PI3K->CellMigration Inhibitor This compound Inhibitor->MMP14

MMP-14 signaling and inhibition by this compound.

Conclusion

This compound is a potent and highly selective inhibitor of MMP-13, with significantly lower activity against MMP-14. This specificity is crucial for its potential as a therapeutic agent, particularly in diseases where MMP-13 is a key driver, such as osteoarthritis. The ability to selectively inhibit MMP-13 while sparing other MMPs could lead to a more favorable safety profile. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive overview for researchers working on the development and characterization of MMP inhibitors. Further studies to elucidate the complete inhibitory profile of this compound against a broader panel of MMPs would provide a more complete understanding of its specificity.

References

An In-depth Technical Guide on the Discovery, History, and Development of Z-Protected Peptidyl-Hydroxamic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While the specific molecule "Z-PDLDA-NHOH" is not found in the reviewed scientific literature, its nomenclature suggests it belongs to the well-established class of Z-protected peptidyl-hydroxamic acids. This guide provides a comprehensive overview of the discovery, history, and development of this important class of compounds, focusing on their synthesis, mechanism of action, and therapeutic potential.

The "Z" in the nomenclature refers to a benzyloxycarbonyl group, a common N-terminal protecting group in peptide synthesis. "PDLDA" likely represents a tetrapeptide sequence of Proline (P), Aspartic Acid (D), Leucine (L), and Alanine (A). The "NHOH" suffix indicates a hydroxamic acid functional group. Thus, this compound would be a benzyloxycarbonyl-protected tetrapeptide with a C-terminal hydroxamic acid.

Discovery and History

The discovery of hydroxamic acids dates back to the late 19th century, but their potential as therapeutic agents was not realized until much later. A significant milestone in the development of peptidyl-hydroxamates was the discovery of their potent inhibitory activity against metalloenzymes.[1][2][3] These enzymes, which contain a metal ion (typically zinc) in their active site, are crucial for various physiological and pathological processes.

The hydroxamic acid moiety was identified as an effective zinc-binding group, capable of chelating the metal ion and thereby blocking the enzyme's catalytic activity.[1][2] This discovery paved the way for the design and synthesis of a vast number of peptidyl-hydroxamate inhibitors targeting different metalloenzymes, particularly matrix metalloproteinases (MMPs) and histone deacetylases (HDACs).

The development of these compounds has been driven by their potential to treat a wide range of diseases, including cancer, inflammatory disorders, and infectious diseases.

Synthesis of Z-Protected Peptidyl-Hydroxamic Acids

The synthesis of Z-protected peptidyl-hydroxamic acids can be achieved through both solid-phase and solution-phase methods. The general strategy involves the coupling of a Z-protected peptide carboxylic acid with hydroxylamine (B1172632) or a protected hydroxylamine derivative.

Key Synthetic Steps:

  • Peptide Synthesis: The peptide backbone (e.g., Pro-Asp-Leu-Ala) is synthesized using standard peptide coupling techniques, with the N-terminus protected by a benzyloxycarbonyl (Z) group.

  • Carboxylic Acid Activation: The C-terminal carboxylic acid of the Z-protected peptide is activated to facilitate the subsequent coupling with hydroxylamine. Common activating agents include ethyl chloroformate or carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxybenzotriazole (HOBt).

  • Hydroxamic Acid Formation: The activated peptide is reacted with hydroxylamine or a protected form, such as O-benzylhydroxylamine, to form the hydroxamic acid.

  • Deprotection: If a protected hydroxylamine was used, the protecting group is removed in the final step. For instance, a benzyl (B1604629) protecting group can be removed by catalytic hydrogenation.

A general workflow for the synthesis is depicted below:

G start Z-Protected Peptide Acid activation Carboxylic Acid Activation (e.g., EDC/HOBt) start->activation activated_peptide Activated Peptide Intermediate activation->activated_peptide coupling Coupling Reaction activated_peptide->coupling hydroxylamine Hydroxylamine or Protected Hydroxylamine hydroxylamine->coupling protected_hydroxamate Protected Peptidyl-Hydroxamate coupling->protected_hydroxamate deprotection Deprotection (if necessary) protected_hydroxamate->deprotection final_product Z-Peptidyl-Hydroxamic Acid deprotection->final_product

General Synthetic Workflow for Z-Peptidyl-Hydroxamic Acids.

Mechanism of Action: Metalloenzyme Inhibition

The primary mechanism of action of peptidyl-hydroxamic acids is the inhibition of metalloenzymes. The hydroxamic acid functional group acts as a bidentate ligand, chelating the catalytic metal ion (e.g., Zn²⁺) in the enzyme's active site. This binding is typically strong and reversible.

The peptide backbone of the inhibitor provides specificity by interacting with the substrate-binding pockets of the target enzyme. By modifying the peptide sequence, it is possible to design inhibitors that are selective for a particular metalloenzyme.

The signaling pathway below illustrates the general mechanism of metalloenzyme inhibition:

G cluster_enzyme Metalloenzyme Active Site cluster_inhibitor Inhibitor Enzyme Enzyme Product Product Enzyme->Product Catalyzes Reaction Zn Zn²⁺ Substrate Substrate Substrate->Enzyme Binds to Active Site Hydroxamate Hydroxamic Acid Moiety Hydroxamate->Zn Chelates Peptide Peptide Backbone Peptide->Enzyme Provides Specificity

Mechanism of Metalloenzyme Inhibition by a Peptidyl-Hydroxamate.

Experimental Protocols

General Protocol for Synthesis of a Z-Protected Peptidyl-Hydroxamic Acid:

  • Peptide Synthesis: The Z-protected peptide (e.g., Z-Pro-Asp(OtBu)-Leu-Ala-OH) is synthesized on a solid support or in solution using standard Fmoc or Boc chemistry.

  • Coupling with Hydroxylamine:

    • Dissolve the Z-protected peptide acid in a suitable solvent (e.g., DMF).

    • Add EDC (1.2 eq) and HOBt (1.2 eq) and stir for 30 minutes at 0 °C.

    • Add a solution of hydroxylamine hydrochloride (1.5 eq) and a base (e.g., N-methylmorpholine, 1.5 eq) in DMF.

    • Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up and Purification:

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water, brine, and dry over sodium sulfate.

    • Purify the crude product by column chromatography or recrystallization.

Enzyme Inhibition Assay (e.g., for MMPs):

  • Prepare Assay Buffer: Typically a Tris-HCl buffer containing NaCl, CaCl₂, and a detergent like Brij-35.

  • Prepare Enzyme and Substrate: Dilute the metalloenzyme and a fluorogenic substrate to their working concentrations in the assay buffer.

  • Prepare Inhibitor Solutions: Prepare serial dilutions of the Z-protected peptidyl-hydroxamic acid in DMSO.

  • Assay Procedure:

    • Add the enzyme and inhibitor to a 96-well plate and incubate for a pre-determined time.

    • Initiate the reaction by adding the substrate.

    • Monitor the fluorescence intensity over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates and determine the IC₅₀ value by plotting the percent inhibition versus the inhibitor concentration.

Quantitative Data

The inhibitory potency of peptidyl-hydroxamates is typically reported as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). The following table provides representative data for peptidyl-hydroxamate inhibitors against various metalloenzymes from the literature.

Inhibitor ClassTarget EnzymeIC₅₀ / Kᵢ (nM)Reference
Peptidyl-HydroxamateMMP-210 - 100 µM
Macrocyclic Peptidyl-HydroxamatePeptide Deformylase4.4 nM (Kᵢ*)
Tripeptide-HydroxamateGlyoxalase ICompetitive Inhibitors
Hydroxamate DerivativesMetallo-β-lactamases0.64 - 41.08 µM (IC₅₀)

Signaling Pathways

By inhibiting metalloenzymes like MMPs and HDACs, Z-protected peptidyl-hydroxamic acids can modulate a variety of cellular signaling pathways. For example, MMPs are involved in the degradation of the extracellular matrix, which is a critical step in cancer cell invasion and metastasis. By inhibiting MMPs, these compounds can block this process.

HDACs are involved in the epigenetic regulation of gene expression. Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, inducing cell cycle arrest and apoptosis in cancer cells.

The diagram below illustrates a simplified signaling pathway that can be modulated by a peptidyl-hydroxamate inhibitor of an MMP.

Growth_Factors Growth Factors Cell_Surface_ Receptor Cell_Surface_ Receptor Growth_Factors->Cell_Surface_ Receptor Cell_Surface_Receptor Cell Surface Receptor Signaling_Cascade Intracellular Signaling Cascade Cell_Surface_Receptor->Signaling_Cascade MMP_Gene_Expression Increased MMP Gene Expression Signaling_Cascade->MMP_Gene_Expression MMP Active MMP MMP_Gene_Expression->MMP ECM_Degradation Extracellular Matrix Degradation MMP->ECM_Degradation Cell_Invasion Tumor Cell Invasion & Metastasis ECM_Degradation->Cell_Invasion Inhibitor Peptidyl-Hydroxamate Inhibitor Inhibitor->MMP Inhibits

Modulation of a Pro-metastatic Pathway by an MMP Inhibitor.

Conclusion

While the specific molecule this compound is not described in the current scientific literature, its presumed chemical nature places it within the important class of Z-protected peptidyl-hydroxamic acids. These compounds are potent inhibitors of metalloenzymes and have significant therapeutic potential in a variety of diseases. The ability to systematically modify the peptide backbone allows for the development of highly selective and potent inhibitors. Further research into this class of molecules is likely to yield novel therapeutic agents with improved efficacy and safety profiles.

References

Z-PDLDA-NHOH (CAS 123984-15-6): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Z-PDLDA-NHOH (CAS 123984-15-6), a potent inhibitor of vertebrate collagenase. This document consolidates available data on its chemical properties, biological activity, mechanism of action, and relevant experimental protocols to support its application in research and drug development.

Core Compound Information

This compound, also known as Z-Pro-D-Leu-D-Ala-NHOH, is a synthetic peptide hydroxamate that functions as a potent and specific inhibitor of matrix metalloproteinases (MMPs), with a particular emphasis on collagenases.[1] Its structure incorporates a hydroxamic acid moiety, which is a key feature for its inhibitory activity.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 123984-15-6[1]
Molecular Formula C22H32N4O6[1]
Molecular Weight 448.51 g/mol [1]
Sequence Z-Pro-{d-Leu}-{d-Ala}-NHOH[1]
Synonyms Z-Pro-D-Leu-D-Ala-NHOH, Collagenase Inhibitor IChem-Impex, Biosynth
Canonical SMILES C--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2Biosynth
Physical Form SolidGeneral knowledge
Storage Recommended to be stored at -20°CChem-Impex

Biological Activity and Mechanism of Action

This compound is characterized as a potent and specific inhibitor of vertebrate collagenases. Collagenases are a subclass of matrix metalloproteinases (MMPs) responsible for degrading collagen, a major component of the extracellular matrix (ECM). The dysregulation of MMP activity is implicated in various physiological and pathological processes, including tissue remodeling, wound healing, arthritis, and cancer metastasis.

The inhibitory activity of this compound is primarily attributed to its hydroxamic acid (-NHOH) functional group. This group acts as a zinc-binding group (ZBG), chelating the catalytic Zn²⁺ ion in the active site of MMPs. This chelation prevents the enzyme from binding to its natural substrate, collagen, thereby inhibiting its proteolytic activity.

cluster_0 Mechanism of MMP Inhibition by this compound MMP MMP Active Site (with Zn²⁺) Inactive_Complex Inactive MMP-Inhibitor Complex MMP->Inactive_Complex Z_PDLDA_NHOH This compound (with hydroxamate group) Z_PDLDA_NHOH->Inactive_Complex Chelates Zn²⁺ cluster_workflow Collagenase Inhibition Assay Workflow prep Prepare Reagents (Enzyme, Substrate, Inhibitor) setup Set up 96-well plate (Blank, Control, Inhibitor wells) prep->setup preincubate Pre-incubate at 37°C setup->preincubate add_substrate Add Substrate (FALGPA) to initiate reaction preincubate->add_substrate measure Kinetic Measurement (Spectrophotometer) add_substrate->measure analyze Data Analysis (% Inhibition, IC50) measure->analyze cluster_synthesis General Synthesis Pathway for Peptide Hydroxamates start Protected Amino Acids coupling Peptide Coupling Reactions start->coupling hydroxamate Hydroxamate Formation coupling->hydroxamate deprotection Deprotection hydroxamate->deprotection final This compound deprotection->final

References

A Comprehensive Guide to the Chemical Synthesis of Z-Pro-D-Leu-D-Ala-NHOH (Z-PDLDA-NHOH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible chemical synthesis pathway for Z-Pro-D-Leu-D-Ala-NHOH, a tripeptide hydroxamate. The synthesis involves standard peptide coupling techniques and the final conversion of a carboxylic acid to a hydroxamic acid. This document outlines the strategic steps, key reagents, and reaction conditions, supported by quantitative data and detailed experimental protocols.

Synthetic Strategy Overview

The synthesis of Z-Pro-D-Leu-D-Ala-NHOH (CAS No. 123984-15-6), a compound identified as a collagenase inhibitor, is approached through a stepwise solution-phase peptide synthesis methodology. The general strategy involves the sequential coupling of the constituent amino acids—Proline, D-Leucine, and D-Alanine—followed by the formation of the C-terminal hydroxamic acid. The N-terminus is protected by a benzyloxycarbonyl (Z) group, which is introduced at the beginning of the synthesis.

The key transformations in this synthetic pathway are:

  • N-terminal protection of Proline.

  • Stepwise peptide bond formation.

  • Saponification of methyl esters to free the carboxylic acids for subsequent coupling.

  • Conversion of the final tripeptide's C-terminal carboxylic acid to a hydroxamic acid.

Detailed Synthesis Pathway

The synthesis is broken down into the following sequential steps:

Step 1: Synthesis of N-Benzyloxycarbonyl-L-Proline (Z-Pro-OH)

The synthesis commences with the protection of the amino group of L-Proline using benzyl (B1604629) chloroformate. This reaction is typically carried out in an aqueous alkaline solution.

Step 2: Synthesis of Z-Pro-D-Leu-OMe

The N-protected proline is then coupled with the methyl ester of D-Leucine. This peptide bond formation is facilitated by a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization.

Step 3: Saponification to Z-Pro-D-Leu-OH

The methyl ester of the dipeptide is hydrolyzed using a base, such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH), to yield the free carboxylic acid, which is necessary for the next coupling step.

Step 4: Synthesis of Z-Pro-D-Leu-D-Ala-OMe

The resulting dipeptide acid is then coupled with the methyl ester of D-Alanine using a similar peptide coupling strategy as in Step 2.

Step 5: Saponification to Z-Pro-D-Leu-D-Ala-OH

The tripeptide methyl ester is saponified to the corresponding carboxylic acid, which is the direct precursor to the final hydroxamate.

Step 6: Synthesis of Z-Pro-D-Leu-D-Ala-NHOH

The final step involves the conversion of the C-terminal carboxylic acid of the tripeptide into a hydroxamic acid. This can be achieved by first activating the carboxylic acid (e.g., as a mixed anhydride (B1165640) or an active ester) and then reacting it with hydroxylamine (B1172632).

Data Presentation

The following table summarizes the expected quantitative data for each step of the synthesis. Please note that yields can vary based on specific reaction conditions and purification methods.

StepReactantsProductReagents and SolventsTypical Yield (%)
1L-Proline, Benzyl chloroformateN-Benzyloxycarbonyl-L-Proline (Z-Pro-OH)NaOH, Water85-95
2Z-Pro-OH, D-Leucine methyl ester hydrochlorideZ-Pro-D-Leu-OMeDCC, HOBt, Triethylamine (B128534), Dichloromethane (B109758) (DCM)80-90
3Z-Pro-D-Leu-OMeZ-Pro-D-Leu-OHLiOH, Tetrahydrofuran (B95107) (THF)/Water90-98
4Z-Pro-D-Leu-OH, D-Alanine methyl ester hydrochlorideZ-Pro-D-Leu-D-Ala-OMeEDC, HOBt, N-Methylmorpholine (NMM), Dimethylformamide (DMF)80-90
5Z-Pro-D-Leu-D-Ala-OMeZ-Pro-D-Leu-D-Ala-OHLiOH, Tetrahydrofuran (THF)/Water90-98
6Z-Pro-D-Leu-D-Ala-OHZ-Pro-D-Leu-D-Ala-NHOHIsobutyl chloroformate, NMM, Hydroxylamine hydrochloride, THF60-75

Experimental Protocols

Protocol 1: Synthesis of N-Benzyloxycarbonyl-L-Proline (Z-Pro-OH)

  • Dissolve L-Proline (1.0 eq) in 2 M sodium hydroxide solution and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature below 5 °C and the pH between 9-10 by the concurrent addition of 2 M NaOH.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.

  • Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.

  • Acidify the aqueous layer to pH 2-3 with 1 M hydrochloric acid.

  • Extract the product with ethyl acetate (B1210297).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Z-Pro-OH as a solid.

Protocol 2: General Peptide Coupling (e.g., Synthesis of Z-Pro-D-Leu-OMe)

  • Dissolve Z-Pro-OH (1.0 eq) and D-Leucine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (1.1 eq) to neutralize the hydrochloride salt.

  • Add 1-hydroxybenzotriazole (HOBt) (1.1 eq) to the solution.

  • Cool the reaction mixture to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq).

  • Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.

  • Filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 3: Saponification of Methyl Esters (e.g., Synthesis of Z-Pro-D-Leu-OH)

  • Dissolve the dipeptide methyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the carboxylic acid.

Protocol 4: Synthesis of Z-Pro-D-Leu-D-Ala-NHOH

  • Dissolve the tripeptide acid, Z-Pro-D-Leu-D-Ala-OH (1.0 eq), in anhydrous THF and cool to -15 °C.

  • Add N-methylmorpholine (NMM) (1.1 eq) followed by the dropwise addition of isobutyl chloroformate (1.1 eq) while maintaining the temperature at -15 °C.

  • Stir the mixture for 15-20 minutes to form the mixed anhydride.

  • In a separate flask, prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride (2.0 eq) in a minimal amount of methanol (B129727) and neutralizing it with a solution of sodium methoxide (B1231860) in methanol at 0 °C. Filter off the precipitated sodium chloride.

  • Add the freshly prepared hydroxylamine solution to the mixed anhydride solution at -15 °C.

  • Allow the reaction to proceed at -15 °C for 1 hour and then at room temperature overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography to yield the final hydroxamic acid.

Mandatory Visualizations

Z-PDLDA-NHOH Synthesis Pathway Pro L-Proline Z_Pro Z-Pro-OH Pro->Z_Pro Z-Cl, NaOH Z_Pro_D_Leu_OMe Z-Pro-D-Leu-OMe Z_Pro->Z_Pro_D_Leu_OMe DCC, HOBt D_Leu_OMe D-Leu-OMe Z_Pro_D_Leu_OH Z-Pro-D-Leu-OH Z_Pro_D_Leu_OMe->Z_Pro_D_Leu_OH LiOH Z_Pro_D_Leu_D_Ala_OMe Z-Pro-D-Leu-D-Ala-OMe Z_Pro_D_Leu_OH->Z_Pro_D_Leu_D_Ala_OMe EDC, HOBt D_Ala_OMe D-Ala-OMe Z_Pro_D_Leu_D_Ala_OH Z-Pro-D-Leu-D-Ala-OH Z_Pro_D_Leu_D_Ala_OMe->Z_Pro_D_Leu_D_Ala_OH LiOH Final_Product Z-Pro-D-Leu-D-Ala-NHOH Z_Pro_D_Leu_D_Ala_OH->Final_Product 1. Isobutyl chloroformate 2. NH2OH

Caption: Overall synthetic pathway for Z-Pro-D-Leu-D-Ala-NHOH.

Experimental Workflow for Peptide Coupling Start Dissolve Z-AA-OH and AA-OMe in DCM Neutralize Add Triethylamine Start->Neutralize Add_HOBt Add HOBt Neutralize->Add_HOBt Cool Cool to 0 °C Add_HOBt->Cool Add_DCC Add DCC Cool->Add_DCC Stir Stir at 0 °C then RT Add_DCC->Stir Filter Filter DCU Stir->Filter Wash Aqueous Workup Filter->Wash Dry Dry and Concentrate Wash->Dry Purify Column Chromatography Dry->Purify

Caption: General experimental workflow for a DCC/HOBt mediated peptide coupling step.

Hydroxamic Acid Formation Workflow Start Dissolve Z-Peptide-OH in THF Cool to -15 °C Add_Base Add NMM Start->Add_Base Activate Add Isobutyl Chloroformate (Mixed Anhydride Formation) Add_Base->Activate React Add Hydroxylamine Solution to Mixed Anhydride Activate->React Prepare_NH2OH Prepare Fresh Hydroxylamine Solution Prepare_NH2OH->React Stir Stir at -15 °C then RT React->Stir Workup Concentrate and Aqueous Workup Stir->Workup Purify Purify Product Workup->Purify

Caption: Workflow for the conversion of a carboxylic acid to a hydroxamic acid.

Foundational Research on Z-Pro-D-Leu-D-Ala-NHOH: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Pro-D-Leu-D-Ala-NHOH is a synthetic peptide derivative that has been identified as an inhibitor of key extracellular matrix-degrading enzymes. Its structure, featuring a hydroxamate group (-NHOH), positions it within the broad class of metalloproteinase inhibitors. This technical guide synthesizes the available foundational research on Z-Pro-D-Leu-D-Ala-NHOH, focusing on its core biochemical activities and providing a framework for further investigation. While specific quantitative inhibitory data and detailed signaling pathway analyses for this particular molecule are not extensively documented in publicly available research, this guide outlines its established role and provides generalized experimental approaches for its characterization.

Core Activity: Enzyme Inhibition

Z-Pro-D-Leu-D-Ala-NHOH is recognized as an inhibitor of elastase and collagenase.[1] These enzymes, both members of the protease family, play crucial roles in tissue remodeling and degradation of extracellular matrix components.

  • Elastase: A serine protease that breaks down elastin, a key protein responsible for the elasticity of tissues.

  • Collagenase: A matrix metalloproteinase (MMP) that cleaves collagen, the most abundant protein in the animal kingdom and the main structural component of connective tissues.

The inhibitory activity of Z-Pro-D-Leu-D-Ala-NHOH is attributed to its peptide sequence, which likely mimics the substrate binding sites of these enzymes, and the hydroxamate functional group, a well-known zinc-binding moiety that can chelate the catalytic zinc ion in the active site of metalloproteinases like collagenase.

Quantitative Data

A comprehensive search of scientific literature did not yield specific quantitative inhibitory data, such as IC50 or Ki values, for Z-Pro-D-Leu-D-Ala-NHOH against elastase and collagenase. To facilitate further research and a more complete understanding of its potency, the following table structure is provided for the future population of such data.

Enzyme TargetInhibitorIC50KiAssay Conditions (Buffer, pH, Temp, Substrate)Reference
Human Neutrophil ElastaseZ-Pro-D-Leu-D-Ala-NHOH
Bacterial CollagenaseZ-Pro-D-Leu-D-Ala-NHOH
Human MMP-1 (Collagenase-1)Z-Pro-D-Leu-D-Ala-NHOH
Human MMP-13 (Collagenase-3)Z-Pro-D-Leu-D-Ala-NHOH

Experimental Protocols

Elastase Inhibition Assay (General Protocol)

This protocol is based on the spectrophotometric measurement of the cleavage of a chromogenic peptide substrate.

Materials:

  • Human Neutrophil Elastase (HNE)

  • N-Succinyl-Ala-Ala-Ala-p-nitroanilide (S4760, substrate)

  • Tris-HCl buffer (pH 8.0)

  • Z-Pro-D-Leu-D-Ala-NHOH (test inhibitor)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of Z-Pro-D-Leu-D-Ala-NHOH in a suitable solvent (e.g., DMSO or ethanol).

  • In a 96-well plate, add increasing concentrations of the inhibitor solution.

  • Add the HNE solution to each well containing the inhibitor and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding the substrate solution to each well.

  • Immediately measure the absorbance at 410 nm kinetically for 5-10 minutes.

  • The rate of substrate cleavage is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Collagenase Inhibition Assay (General Protocol)

This protocol utilizes a fluorogenic peptide substrate that mimics the collagen cleavage site.

Materials:

  • Collagenase (e.g., from Clostridium histolyticum or recombinant human MMP)

  • Fluorogenic collagenase substrate (e.g., FALGPA - N-[3-(2-furyl)acryloyl]-Leu-Gly-Pro-Ala)

  • Assay buffer (e.g., Tricine buffer, pH 7.5, containing NaCl and CaCl2)

  • Z-Pro-D-Leu-D-Ala-NHOH (test inhibitor)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare a stock solution of Z-Pro-D-Leu-D-Ala-NHOH in a suitable solvent.

  • In a 96-well plate, add increasing concentrations of the inhibitor solution.

  • Add the collagenase solution to each well and incubate for a pre-determined time at 37°C.

  • Initiate the reaction by adding the fluorogenic substrate solution.

  • Measure the increase in fluorescence intensity (e.g., excitation at 345 nm and emission at 490 nm) over time.

  • The rate of fluorescence increase corresponds to the collagenase activity.

  • Calculate the percentage of inhibition for each inhibitor concentration.

  • Determine the IC50 value from the dose-response curve.

Signaling Pathways and Logical Relationships

Currently, there is no direct evidence in the available literature linking Z-Pro-D-Leu-D-Ala-NHOH to the modulation of specific intracellular signaling pathways. However, as an inhibitor of matrix metalloproteinases, it can be hypothesized to indirectly influence signaling cascades that are regulated by MMP activity.

MMPs are known to cleave a variety of cell surface receptors and ligands, thereby activating or inhibiting downstream signaling. A logical workflow for investigating the potential impact of Z-Pro-D-Leu-D-Ala-NHOH on cellular signaling is presented below.

G inhibitor Z-Pro-D-Leu-D-Ala-NHOH mmp Matrix Metalloproteinase (e.g., Collagenase) inhibitor->mmp Inhibits substrate ECM Component (e.g., Collagen) mmp->substrate Cleaves receptor Cell Surface Receptor (e.g., Integrin, Growth Factor Receptor) mmp->receptor Cleaves/Activates degradation ECM Degradation substrate->degradation cell_behavior Altered Cell Behavior (Migration, Proliferation) degradation->cell_behavior Influences signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) receptor->signaling Initiates signaling->cell_behavior Regulates

Caption: Hypothetical mechanism of Z-Pro-D-Leu-D-Ala-NHOH's indirect influence on cell signaling.

The following diagram illustrates a general experimental workflow to test the hypothesis that Z-Pro-D-Leu-D-Ala-NHOH can modulate a specific signaling pathway, for instance, the MAPK pathway, through its inhibition of MMPs.

G start Cell Culture with Pro-inflammatory Stimulus (e.g., PMA, TNF-α) treatment Treat with Z-Pro-D-Leu-D-Ala-NHOH start->treatment control Vehicle Control start->control mmp_activity Measure MMP Activity in Supernatant (Zymography) treatment->mmp_activity cell_lysis Cell Lysis treatment->cell_lysis control->mmp_activity control->cell_lysis analysis Data Analysis and Comparison mmp_activity->analysis western_blot Western Blot for Phosphorylated Signaling Proteins (e.g., p-ERK, p-JNK) cell_lysis->western_blot western_blot->analysis

Caption: Experimental workflow to investigate the effect of Z-Pro-D-Leu-D-Ala-NHOH on signaling.

Conclusion

Z-Pro-D-Leu-D-Ala-NHOH is a peptide hydroxamate with established inhibitory activity against elastase and collagenase. While its potential as a research tool in studies of extracellular matrix remodeling and as a scaffold for the design of more potent and specific inhibitors is clear, a significant gap exists in the public domain regarding its specific quantitative inhibitory profile and its effects on cellular signaling. The experimental frameworks provided herein offer a starting point for researchers to further elucidate the biochemical and cellular activities of this compound. Future studies are warranted to populate the quantitative data and to explore the broader biological implications of Z-Pro-D-Leu-D-Ala-NHOH, which will be crucial for its potential development in therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for Z-PDLDA-NHOH in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-PDLDA-NHOH, also known as Collagenase Inhibitor I, is a synthetic peptide-based hydroxamate that functions as a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs). Its chemical name is Z-Pro-D-Leu-D-Ala-NHOH, and it is identified by the CAS number 123984-15-6. MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. The activity of MMPs is implicated in various physiological processes, including tissue remodeling, wound healing, and angiogenesis, as well as in pathological conditions such as cancer and inflammatory diseases. This compound serves as a valuable tool for in vitro studies aimed at elucidating the role of MMPs in these processes.

MMPs are known to influence cellular behavior by modulating the pericellular environment and by processing a variety of signaling molecules.[1] Their targets include other proteinases, growth factors, cytokines, and cell surface receptors.[1] By inhibiting MMPs, this compound can be used to study the impact of MMP activity on cell proliferation, migration, invasion, and signaling pathways.

Mechanism of Action

This compound exerts its inhibitory effect through the hydroxamate group (-NHOH), which chelates the active site zinc ion (Zn²⁺) essential for the catalytic activity of MMPs. This binding is reversible and competitive, effectively blocking the enzyme's ability to cleave its substrates in the extracellular matrix. The peptide backbone of the inhibitor (Pro-D-Leu-D-Ala) provides specificity and affinity for the active site cleft of various MMPs.

Applications in Cell Culture

This compound is a valuable reagent for a variety of cell-based assays designed to investigate the roles of MMPs in:

  • Cancer Biology: Studying tumor cell invasion, migration, and metastasis. Many cancer cells show upregulated MMP expression, which correlates with poor prognosis.[2][3]

  • Inflammation and Immunology: Investigating the role of MMPs in inflammatory responses and immune cell migration.

  • Wound Healing: Elucidating the contribution of MMP-mediated ECM remodeling during tissue repair processes.

  • Fibrosis Research: Examining the involvement of MMPs in the development and progression of fibrotic diseases.[4]

  • Neurobiology: Studying the role of MMPs in neuronal development, plasticity, and neurodegenerative diseases.

Quantitative Data

ParameterValueRemarks
CAS Number 123984-15-6
Molecular Formula C₂₂H₃₂N₄O₆
Molecular Weight 448.52 g/mol
Typical Working Concentration 1-25 µMThis is a general range and should be optimized for each cell line and assay.
Solvent DMSOPrepare a concentrated stock solution (e.g., 10 mM) in DMSO.

Experimental Protocols

Protocol 1: General Protocol for Evaluating the Effect of this compound on Cell Viability

Objective: To determine the cytotoxic potential of this compound on a specific cell line and to establish a non-toxic working concentration range for subsequent experiments.

Materials:

  • This compound (Collagenase Inhibitor I)

  • Cell line of interest

  • Complete cell culture medium

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • MTT, XTT, or other viability assay reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Preparation of Inhibitor Dilutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

    • Prepare a vehicle control containing the same final concentration of DMSO as the highest inhibitor concentration (typically ≤ 0.1%).

  • Treatment:

    • Remove the medium from the wells and replace it with 100 µL of the prepared inhibitor dilutions or vehicle control.

    • Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

  • Cell Viability Assay:

    • Add the viability assay reagent (e.g., MTT) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the results as a dose-response curve to determine the IC50 for cytotoxicity.

Protocol 2: Cell Invasion Assay (Boyden Chamber Assay)

Objective: To assess the effect of this compound on the invasive capacity of cells.

Materials:

  • This compound

  • Invasive cell line (e.g., HT-1080, MDA-MB-231)

  • Boyden chamber inserts with a porous membrane (e.g., 8 µm pore size) coated with a basement membrane extract (e.g., Matrigel)

  • 24-well companion plates

  • Serum-free cell culture medium

  • Complete cell culture medium (as a chemoattractant)

  • Cotton swabs

  • Staining solution (e.g., Crystal Violet or DAPI)

  • Microscope

Procedure:

  • Preparation of Inserts: Rehydrate the Matrigel-coated inserts according to the manufacturer's protocol.

  • Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

  • Treatment: Add this compound to the cell suspension at the desired non-toxic concentration. Include a vehicle control (DMSO).

  • Assay Setup:

    • Add 500 µL of complete medium (containing serum as a chemoattractant) to the lower chamber of the 24-well plate.

    • Add 200 µL of the cell suspension (with or without the inhibitor) to the upper chamber (the insert).

  • Incubation: Incubate the plate for 12-48 hours (optimize for the cell line) at 37°C in a 5% CO₂ incubator.

  • Analysis:

    • After incubation, carefully remove the inserts from the wells.

    • Use a cotton swab to gently remove the non-invading cells from the upper surface of the membrane.

    • Fix the invading cells on the lower surface of the membrane with methanol (B129727) for 10 minutes.

    • Stain the cells with Crystal Violet for 15 minutes or with DAPI.

    • Wash the inserts with water and allow them to air dry.

    • Count the number of stained, invaded cells in several random fields of view using a microscope.

  • Data Analysis: Compare the number of invaded cells in the inhibitor-treated groups to the vehicle control group.

Signaling Pathways and Experimental Workflows

Matrix metalloproteinases are key regulators of the extracellular matrix and influence a multitude of signaling pathways that control cell behavior.

MMP_Signaling_Pathway cluster_ECM Extracellular Matrix (ECM) cluster_Cell Cell ECM ECM Components (Collagen, Fibronectin, etc.) Integrins Integrin Receptors ECM->Integrins Binding GF Growth Factors (e.g., VEGF, TGF-β) GF_Receptor Growth Factor Receptors GF->GF_Receptor Binding Cytokines Cytokines (e.g., TNF-α) MMPs Matrix Metalloproteinases (MMPs) MMPs->ECM Degradation MMPs->GF Release & Activation MMPs->Cytokines Processing ZPDLDA This compound ZPDLDA->MMPs Inhibition Signaling Intracellular Signaling (e.g., MAPK, PI3K/Akt) Integrins->Signaling GF_Receptor->Signaling Proliferation Proliferation Signaling->Proliferation Migration Migration & Invasion Signaling->Migration Survival Survival Signaling->Survival

Caption: Role of MMPs in cell signaling and their inhibition by this compound.

Experimental_Workflow_Invasion_Assay start Start prep_cells Prepare Cell Suspension in Serum-Free Medium start->prep_cells add_inhibitor Add this compound or Vehicle (DMSO) prep_cells->add_inhibitor setup_assay Seed Cells into Matrigel-coated Boyden Chamber Inserts add_inhibitor->setup_assay add_chemoattractant Add Complete Medium to Lower Chamber incubate Incubate for 12-48 hours at 37°C add_chemoattractant->incubate remove_noninvading Remove Non-invading Cells from Top of Membrane incubate->remove_noninvading fix_stain Fix and Stain Invading Cells remove_noninvading->fix_stain quantify Quantify Invaded Cells by Microscopy fix_stain->quantify end End quantify->end

Caption: Workflow for a cell invasion assay using this compound.

References

Application Notes: In Vitro Collagenase Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Collagenases are a class of matrix metalloproteinases (MMPs) that play a crucial role in the degradation of extracellular matrix by cleaving native collagen.[1] Under normal physiological conditions, collagenase activity is tightly regulated. However, dysregulation of this activity is implicated in various pathological conditions, including arthritis, cancer metastasis, and fibrosis.[1] Therefore, the measurement of collagenase activity and the screening for its inhibitors are vital areas of research in drug development and disease pathology.

This document provides a detailed protocol for a continuous spectrophotometric assay for determining collagenase activity in vitro using the synthetic peptide substrate N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA).[2] While the initially specified topic mentioned Z-PDLDA-NHOH, it is important to note that this compound (Z-Pro-D-Leu-D-Ala-NHOH) is a potent and specific inhibitor of vertebrate collagenases, not a substrate.[3] This protocol can, however, be effectively used to characterize the inhibitory potential of compounds such as this compound.

Assay Principle

The FALGPA-based assay is a well-established method for measuring the activity of collagenases, particularly from bacterial sources like Clostridium histolyticum.[4] The substrate FALGPA mimics the collagen structure at the cleavage site. When collagenase cleaves the Gly-Pro bond in FALGPA, it results in a decrease in the absorbance of the solution at 345 nm. This change in absorbance over time is directly proportional to the collagenase activity and can be monitored using a spectrophotometer or a microplate reader.

Data Presentation

Enzyme Kinetics

The following table summarizes the Michaelis-Menten kinetic parameters for C. histolyticum collagenase with the FALGPA substrate. These values are representative and can vary based on specific experimental conditions.

ParameterValueConditions
Km (Michaelis Constant) 0.55 mM50 mM Tricine buffer, pH 7.5, 25°C
Vmax (Maximum Velocity) Varies with enzyme concentration50 mM Tricine buffer, pH 7.5, 25°C

Data derived from studies on collagenase kinetics.

Inhibitor Potency

The potency of various compounds in inhibiting collagenase activity can be expressed as the half-maximal inhibitory concentration (IC50). The table below provides IC50 values for several known collagenase inhibitors determined using the FALGPA assay.

InhibitorIC50Source/Type
1,10-Phenanthroline Provided as controlChelating Agent
Epicatechin 9.08 ± 3.46 µg/mLNatural Flavonoid
Genistein 98.74 ± 4.25 µg/mLNatural Isoflavone
Hydroxysafflor yellow A 78.81 µg/mLNatural Chalconoid
Z-Pro-D-Leu-D-Ala-NHOH ~1 µMSynthetic Peptide Hydroxamate

Experimental Protocols

Reagents and Materials
  • Collagenase (e.g., from Clostridium histolyticum)

  • Collagenase Assay Buffer: 50 mM Tricine, 10 mM CaCl₂, 400 mM NaCl, pH 7.5.

  • Collagenase Substrate (FALGPA) solution: 1.0 mM in Assay Buffer.

  • Test inhibitor compounds

  • Positive Control Inhibitor (e.g., 1,10-Phenanthroline, 1 M stock)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 345 nm and temperature control at 37°C.

  • Sterile deionized water or Hanks' Balanced Salt Solution (HBSS)

Protocol 1: Measurement of Collagenase Activity
  • Sample Preparation:

    • Dissolve purified collagenase or bacterial extracts in cold deionized water or HBSS to the desired concentration. A suggested starting range for collagenase is 0.02-10 mU per well.

    • For unknown samples, it is recommended to test several dilutions to ensure the readings fall within the linear range of the assay.

  • Assay Plate Setup:

    • Sample Wells: Add 2-10 µL of the collagenase sample to the wells.

    • Positive Control Well: Add a known amount of active collagenase (e.g., 10 µL of a 0.35 U/mL solution).

    • Reagent Background Control Well: Add 100 µL of Collagenase Assay Buffer.

    • Adjust the volume in all sample and positive control wells to 100 µL with Collagenase Assay Buffer.

  • Reaction Initiation:

    • Prepare a Reaction Mix containing:

      • 40 µL Collagenase Substrate (FALGPA)

      • 60 µL Collagenase Assay Buffer

      • Prepare enough Reaction Mix for all wells.

    • Add 100 µL of the Reaction Mix to each well. Mix gently.

  • Measurement:

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 345 nm in kinetic mode, recording readings every 1-2 minutes for a total of 10-20 minutes. For samples with low activity, the reading time can be extended up to 1-3 hours.

  • Calculation of Activity:

    • Determine the rate of reaction (ΔOD/min) from the linear portion of the curve.

    • Calculate the collagenase activity using the following formula: Activity (U/mL) = (ΔOD/min * Reaction Volume (mL)) / (Extinction Coefficient * Sample Volume (mL))

      • The millimolar extinction coefficient for FALGPA at 345 nm is 0.53 cm⁻¹mM⁻¹.

      • One unit is defined as the amount of enzyme that hydrolyzes 1.0 µmole of FALGPA per minute at 25°C and pH 7.5.

Protocol 2: Screening of Collagenase Inhibitors
  • Inhibitor and Enzyme Preparation:

    • Dissolve test inhibitors in an appropriate solvent (e.g., DMSO) to prepare a 100X stock solution.

    • Prepare the collagenase solution as described in Protocol 1.

  • Assay Plate Setup:

    • Test Inhibitor Wells: Add 10 µL of collagenase, 2 µL of the 100X test inhibitor stock, and 88 µL of Collagenase Assay Buffer.

    • Enzyme Control (EC) Wells: Add 10 µL of collagenase and 90 µL of Collagenase Assay Buffer.

    • Solvent Control Wells (optional but recommended): Add 10 µL of collagenase, 2 µL of the inhibitor solvent, and 88 µL of Collagenase Assay Buffer.

    • Inhibitor Control (Positive Control) Wells: Add 10 µL of collagenase, 2 µL of a potent inhibitor (e.g., 1,10-Phenanthroline), and 88 µL of Collagenase Assay Buffer.

  • Pre-incubation:

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Follow steps 3 and 4 from Protocol 1 to initiate the reaction and measure the kinetic absorbance change at 345 nm.

  • Calculation of Inhibition:

    • Calculate the rate of reaction for each well.

    • The percentage of inhibition is calculated as follows: % Inhibition = [(RateEC - RateInhibitor) / RateEC] * 100

      • RateEC is the rate of the Enzyme Control.

      • RateInhibitor is the rate in the presence of the test inhibitor.

    • The IC50 value can be determined by plotting the % inhibition against a range of inhibitor concentrations.

Visualizations

G cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_measurement Data Acquisition cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Substrate, Enzyme) plate Plate Setup (Samples, Controls, Inhibitors) reagents->plate samples Prepare Samples (Test Collagenase, Inhibitors) samples->plate preincubate Pre-incubation (For inhibitor screening) plate->preincubate optional add_reaction_mix Add Reaction Mix (FALGPA Substrate) plate->add_reaction_mix preincubate->add_reaction_mix read Kinetic Measurement (OD 345 nm at 37°C) add_reaction_mix->read calculate_rate Calculate Reaction Rate (ΔOD/min) read->calculate_rate calculate_activity Calculate Enzyme Activity calculate_rate->calculate_activity calculate_inhibition Calculate % Inhibition & IC50 calculate_rate->calculate_inhibition

Caption: Experimental workflow for the in vitro colorimetric collagenase assay.

G cluster_active Normal Enzymatic Reaction cluster_inhibited Inhibited Reaction E Collagenase (Active Site) ES Enzyme-Substrate Complex E->ES + Substrate S Substrate (FALGPA) S->ES P Cleaved Products ES->P Catalysis P->E + Enzyme (regenerated) E_i Collagenase (Active Site) EI Enzyme-Inhibitor Complex (Inactive) E_i->EI + Inhibitor I Inhibitor I->EI No_Reaction No Reaction EI->No_Reaction S_i Substrate (FALGPA) S_i->EI Binding blocked

Caption: General mechanism of competitive collagenase inhibition.

References

Unraveling the Role of Z-PDLDA-NHOH in Oncology: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

The compound "Z-PDLDA-NHOH" does not correspond to a known or published agent in the field of cancer research based on currently available scientific literature. Extensive searches have not yielded any specific information regarding its chemical structure, mechanism of action, or application in oncology.

It is possible that "this compound" represents a novel, yet-to-be-published investigational compound, a proprietary internal designation not in the public domain, or a potential typographical error of a different chemical entity. The constituent parts of the acronym, "PDLDA" and "NHOH," do not immediately align with commonly known chemical moieties in a way that would suggest a specific, well-characterized molecule. While N-hydroxyindole-based compounds (which could be loosely related to "NHOH") have been explored as inhibitors of lactate (B86563) dehydrogenase in cancer cells, there is no direct link to a compound with the designation "this compound"[1].

Without specific information on this compound, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data tables, or signaling pathway diagrams.

To facilitate the creation of the requested content, please verify the name of the compound. Should a corrected or alternative name be provided, a comprehensive summary of its applications in cancer research, including detailed protocols and pathway visualizations, can be developed.

For context, the development of novel therapeutic agents in oncology often involves targeting specific cellular pathways. For instance, the Notch signaling pathway, which is crucial in cell development and homeostasis, is a frequent target in cancer therapy[2]. The therapeutic potential of new compounds is typically evaluated through a series of preclinical and clinical studies, generating quantitative data on efficacy and safety. Methodologies such as droplet digital PCR (ddPCR) are increasingly used for sensitive detection of cancer-related biomarkers and monitoring treatment response[3]. Furthermore, innovative approaches like nanotechnology are being employed to enhance drug delivery and diagnostic capabilities in cancer treatment[4].

Researchers and drug development professionals rely on detailed documentation of these aspects to advance cancer research and bring new therapies to the clinic. Should information on "this compound" become publicly available, a similar detailed analysis of its role in cancer research will be possible.

References

Z-PDLDA-NHOH: Application and Protocols in Fibrosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Z-PDLDA-NHOH, chemically known as Z-Pro-D-Leu-D-Ala-NHOH, is a peptide hydroxamic acid that functions as a potent and specific inhibitor of vertebrate collagenases and other matrix metalloproteintransferases (MMPs).[1][2] Its mechanism of action centers on the hydroxamate moiety, which acts as a zinc-binding group, chelating the zinc ion in the active site of these enzymes and thereby inhibiting their activity.[3][4] This inhibitory action on collagenases, the enzymes primarily responsible for the degradation of collagen, makes this compound a valuable tool for the study of fibrosis, a pathological condition characterized by the excessive deposition of extracellular matrix (ECM), particularly collagen.

In the context of fibrosis research, this compound can be utilized to investigate the role of collagen turnover and ECM remodeling in the progression of fibrotic diseases in various organs, including the skin, lung, and liver.[5] By inhibiting collagen degradation, this compound allows researchers to study the net effect of collagen synthesis and the consequences of its accumulation in in vitro and in vivo models of fibrosis. While specific data on this compound in fibrosis models is limited in publicly available literature, the broader class of peptide hydroxamic acids has been shown to be effective inhibitors of collagenases. For instance, a similar compound, Z-Pro-Leu-Gly-NHOH, has demonstrated an IC50 value of 4 x 10⁻⁵M for the inhibition of human skin collagenase.

The role of MMPs in fibrosis is complex, with some studies suggesting a pro-fibrotic role for certain MMPs, while others indicate an anti-fibrotic function. Therefore, the use of inhibitors like this compound requires careful consideration of the specific MMPs being targeted and the context of the fibrotic model being studied.

Signaling Pathways

The primary signaling pathways influenced by this compound in the context of fibrosis are those that regulate ECM remodeling and collagen metabolism. By inhibiting collagenases and MMPs, this compound directly interferes with the degradation of collagen, a key component of the fibrotic matrix. This intervention can have downstream effects on various signaling cascades involved in fibrosis.

The Transforming Growth Factor-beta (TGF-β) pathway is a central regulator of fibrosis, promoting the synthesis of collagen and other ECM components by fibroblasts. MMPs can modulate TGF-β signaling by cleaving latent TGF-β binding proteins, leading to the release and activation of TGF-β. By inhibiting MMPs, this compound may indirectly affect TGF-β signaling, although the net effect could be complex and context-dependent.

Furthermore, the degradation of the ECM by MMPs can release various growth factors and cytokines that are sequestered within the matrix, which in turn can influence cell behavior, including proliferation, migration, and differentiation of fibroblasts into myofibroblasts. By preventing this degradation, this compound can alter the cellular microenvironment and impact these signaling events.

Below are diagrams illustrating the general mechanism of action of this compound and its place within the broader context of fibrotic signaling.

G Mechanism of Action of this compound cluster_0 Collagenase/MMP Active Site Collagenase Collagenase Zinc_Ion Zn2+ Collagenase->Zinc_Ion contains Inhibition Inhibition of Enzyme Activity Zinc_Ion->Inhibition leads to Z_PDLDA_NHOH This compound (Peptide Hydroxamic Acid) Hydroxamate_Group Hydroxamate (-CONHOH) Z_PDLDA_NHOH->Hydroxamate_Group possesses Hydroxamate_Group->Zinc_Ion chelates

Caption: Mechanism of this compound as a collagenase/MMP inhibitor.

G Role of this compound in Fibrosis Signaling TGF_beta TGF-β Fibroblast Fibroblast TGF_beta->Fibroblast activates Collagen_Synthesis Collagen Synthesis Fibroblast->Collagen_Synthesis promotes Collagen Collagen Deposition (Fibrosis) Collagen_Synthesis->Collagen Collagen_Degradation Collagen Degradation Collagen->Collagen_Degradation degraded by Collagenase_MMP Collagenase/MMP Collagenase_MMP->Collagen_Degradation mediates Z_PDLDA_NHOH This compound Z_PDLDA_NHOH->Collagenase_MMP inhibits

Caption: this compound's role in the collagen synthesis/degradation balance.

Quantitative Data

CompoundTarget EnzymeIC50Reference
Z-Pro-Leu-Gly-NHOHHuman Skin Collagenase4 x 10⁻⁵ M

Note: This data is for a related compound and should be considered as indicative of the potential activity of this compound. Researchers are advised to perform their own dose-response studies to determine the specific activity of this compound in their experimental systems.

Experimental Protocols

The following are generalized protocols for the use of a peptide hydroxamic acid inhibitor like this compound in common in vitro and in vivo fibrosis models. Researchers should optimize these protocols for their specific experimental conditions.

In Vitro Model: Inhibition of Collagenase Activity

This protocol describes a general method to assess the inhibitory effect of this compound on collagenase activity using a commercially available kit.

Materials:

  • This compound

  • Purified collagenase (e.g., from Clostridium histolyticum)

  • Collagenase activity assay kit (fluorometric or colorimetric)

  • Microplate reader

  • Appropriate buffers and reagents as per the kit instructions

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).

  • Prepare Working Solutions: Prepare a series of dilutions of the this compound stock solution in the assay buffer provided with the kit. The final concentrations should span a range appropriate to determine the IC50 value (e.g., from 1 nM to 100 µM).

  • Set up the Assay: In a 96-well microplate, add the diluted this compound solutions, the collagenase enzyme, and the substrate according to the assay kit manufacturer's protocol. Include appropriate controls (no enzyme, no inhibitor).

  • Incubation: Incubate the plate at the temperature and for the duration specified in the kit protocol.

  • Measurement: Measure the fluorescence or absorbance using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the control without inhibitor. Plot the percentage of inhibition against the log of the inhibitor concentration and determine the IC50 value using a suitable software.

In Vivo Model: Bleomycin-Induced Pulmonary Fibrosis in Mice

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a widely used mouse model of lung fibrosis.

Materials:

  • This compound

  • Bleomycin (B88199) sulfate

  • 8-10 week old C57BL/6 mice

  • Vehicle for this compound (e.g., saline, PBS with a small percentage of a solubilizing agent if necessary)

  • Anesthetic (e.g., isoflurane)

  • Intratracheal instillation device

Procedure:

  • Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.

  • Induction of Fibrosis: Anesthetize the mice and intratracheally instill a single dose of bleomycin (e.g., 1.5 - 3.0 U/kg) in sterile saline. Control mice should receive saline only.

  • Treatment with this compound:

    • Prophylactic Treatment: Begin administration of this compound (e.g., via intraperitoneal injection or oral gavage) one day before or on the same day as bleomycin instillation and continue daily for the duration of the study (e.g., 14 or 21 days). The dose will need to be determined empirically.

    • Therapeutic Treatment: Begin administration of this compound at a later time point after fibrosis is established (e.g., 7 or 10 days after bleomycin instillation) and continue daily until the end of the study.

  • Monitoring: Monitor the mice daily for signs of distress, and record body weight regularly.

  • Endpoint Analysis (e.g., at day 14 or 21):

    • Euthanize the mice.

    • Collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis.

    • Harvest the lungs. One lung can be used for histological analysis (e.g., Masson's trichrome staining for collagen) and the other for biochemical analysis (e.g., hydroxyproline (B1673980) assay to quantify collagen content).

  • Data Analysis: Compare the extent of fibrosis (histological score, hydroxyproline content) and inflammation (BALF cell counts, cytokine levels) between the vehicle-treated and this compound-treated groups.

G In Vivo Bleomycin-Induced Pulmonary Fibrosis Workflow Start Start Acclimatization Animal Acclimatization (1 week) Start->Acclimatization Induction Bleomycin Instillation (Day 0) Acclimatization->Induction Treatment This compound or Vehicle (Daily) Induction->Treatment Monitoring Daily Monitoring & Weight Measurement Treatment->Monitoring Endpoint Endpoint Analysis (Day 14 or 21) Monitoring->Endpoint Analysis Histology, Hydroxyproline, BALF Analysis Endpoint->Analysis End End Analysis->End

Caption: Workflow for an in vivo fibrosis model using this compound.

References

Application Notes and Protocols: Z-PDLDA-NHOH for MMP Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial in the remodeling of the extracellular matrix (ECM).[1] Dysregulation of MMP activity is implicated in a variety of pathological conditions, including arthritis, tumor invasion, and metastasis.[2][3] This has led to significant interest in the development of MMP inhibitors as potential therapeutic agents.[1]

Mechanism of Action: MMP Inhibition by Hydroxamate Inhibitors

Hydroxamate inhibitors, such as the representative Z-PDLDA-NHOH, act as potent and reversible antagonists of MMPs. The primary mechanism involves the bidentate chelation of the catalytic zinc ion (Zn2+) within the MMP active site by the hydroxamic acid group (-CONHOH). This high-affinity interaction blocks the binding of natural substrates, thereby inhibiting the enzymatic degradation of ECM components. The peptide backbone of the inhibitor contributes to its specificity and binding affinity by interacting with the substrate-binding pockets (S-sites) of the MMP.

MMP_Inhibition cluster_0 MMP Active Site cluster_1 Inhibitor cluster_2 Inhibited Complex MMP MMP Active Site Catalytic Zn²⁺ Inhibited_MMP Inhibited MMP-Inhibitor Complex Chelation of Zn²⁺ MMP:f1->Inhibited_MMP:f1 Chelation Inhibitor This compound Hydroxamate Group (-NHOH) Inhibitor:f1->Inhibited_MMP:f1

Caption: Mechanism of MMP inhibition by this compound.

Quantitative Data: MMP Inhibition by Peptide Hydroxamates

The inhibitory potency of compounds like this compound is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several representative peptide-based hydroxamate inhibitors against various MMPs, providing a comparative context for experimental results.

InhibitorMMP TargetIC50 (nM)Reference Compound
Representative Peptide 1MMP-210 - 100 µM
Representative Peptide 2MMP-912 µM
Representative Peptide 3MMP-133.7 nM
1ad (N-arylsulfonyl deriv.)MMP-2<10 nM
1af (N-arylsulfonyl deriv.)MMP-2<10 nM

Experimental Protocols

Protocol 1: General MMP Inhibition Assay using a Fluorogenic Substrate

This protocol outlines a common method for determining the inhibitory activity of a compound like this compound against a specific MMP using a fluorogenic substrate.

Materials:

  • Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)

  • MMP assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • This compound (or test inhibitor)

  • Dimethyl sulfoxide (B87167) (DMSO) for inhibitor dilution

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer to obtain a range of desired concentrations.

  • Enzyme Activation (if necessary): Some MMPs are supplied as pro-enzymes and require activation. Follow the manufacturer's instructions for activation, typically involving incubation with p-aminophenylmercuric acetate (B1210297) (APMA).

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • Assay Buffer

      • Diluted this compound or vehicle control (DMSO in assay buffer)

      • Activated MMP enzyme solution

    • Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic MMP substrate to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity in a microplate reader at the appropriate excitation and emission wavelengths for the specific substrate (e.g., Ex/Em = 325/393 nm). Record measurements kinetically over a period of 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.

    • Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Experimental_Workflow start Start prep_inhibitor Prepare Serial Dilutions of this compound start->prep_inhibitor setup_assay Set up Assay Plate: Buffer + Inhibitor + Enzyme prep_inhibitor->setup_assay activate_enzyme Activate Pro-MMP (if necessary) activate_enzyme->setup_assay incubate Pre-incubate at 37°C (30 min) setup_assay->incubate add_substrate Add Fluorogenic Substrate incubate->add_substrate measure Kinetic Fluorescence Reading (30-60 min) add_substrate->measure analyze Data Analysis: Calculate IC50 measure->analyze end End analyze->end

Caption: Experimental workflow for MMP inhibition assay.

Protocol 2: Zymography for Assessing MMP Inhibition

Zymography is a technique used to detect the activity of MMPs and can be adapted to assess the inhibitory effect of compounds like this compound.

Materials:

  • Polyacrylamide gels containing a substrate (e.g., gelatin for MMP-2 and MMP-9)

  • Cell culture supernatant or tissue extract containing MMPs

  • This compound

  • SDS-PAGE running and loading buffers (non-reducing)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM CaCl2)

  • Staining solution (e.g., Coomassie Brilliant Blue R-250)

  • Destaining solution

Procedure:

  • Sample Preparation: Incubate the MMP-containing sample (e.g., cell culture supernatant) with various concentrations of this compound for a predetermined time at 37°C.

  • Electrophoresis: Mix the treated samples with non-reducing SDS-PAGE sample buffer and load onto the substrate-impregnated polyacrylamide gel. Run the gel under non-reducing conditions.

  • Enzyme Renaturation: After electrophoresis, wash the gel with a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the MMPs to renature.

  • Enzyme Activity: Incubate the gel in the incubation buffer at 37°C for 12-24 hours. During this time, the MMPs will digest the substrate within the gel.

  • Staining and Destaining: Stain the gel with Coomassie Brilliant Blue R-250, followed by destaining.

  • Analysis: Areas of enzymatic activity will appear as clear bands on a blue background where the substrate has been degraded. The intensity of these bands will be reduced in the presence of an effective inhibitor like this compound.

Conclusion

The provided application notes and protocols offer a comprehensive framework for researchers and scientists to investigate the MMP inhibitory potential of peptide hydroxamates such as this compound. While specific data for this compound is not publicly available, the methodologies and comparative data presented serve as a valuable resource for initiating and guiding experimental work in the field of MMP inhibitor drug discovery. The fluorogenic assay provides a quantitative measure of inhibitory potency, while zymography offers a qualitative assessment of inhibition. Together, these techniques are fundamental in characterizing novel MMP inhibitors.

References

Application Notes and Protocols for Z-PDLDA-NHOH in Extracellular Matrix Remodeling Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular matrix (ECM) remodeling is a dynamic process involving the synthesis, degradation, and modification of ECM components. This process is crucial for tissue development, homeostasis, and repair. Dysregulation of ECM remodeling is a hallmark of various pathological conditions, including fibrosis, cancer, and inflammatory diseases. A key family of enzymes responsible for ECM degradation is the Matrix Metalloproteinases (MMPs).

Z-PDLDA-NHOH is a potent inhibitor of vertebrate collagenases, a subgroup of MMPs that specifically cleaves collagen fibers. As a hydroxamic acid-based inhibitor, this compound targets the catalytic zinc ion within the active site of these enzymes, thereby preventing the breakdown of collagen and subsequent remodeling of the ECM. These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its use in studying ECM remodeling.

Mechanism of Action

This compound functions as a competitive inhibitor of collagenases. The hydroxamate group (-NHOH) in its structure acts as a strong chelating agent for the Zn²⁺ ion essential for the catalytic activity of MMPs. By binding to this zinc ion, this compound blocks the enzyme's ability to cleave its collagen substrate.

Mechanism of this compound Inhibition of Collagenase Collagenase Collagenase (Active Site with Zn²⁺) Inhibited_Complex Inactive Collagenase-Inhibitor Complex Collagenase->Inhibited_Complex Cleaved_Collagen Cleaved Collagen Fragments Collagenase->Cleaved_Collagen Degradation Collagen Collagen Substrate Collagen->Cleaved_Collagen Z_PDLDA_NHOH This compound (Hydroxamate Inhibitor) Z_PDLDA_NHOH->Inhibited_Complex Binding & Chelation

Mechanism of this compound Action

Quantitative Data

ParameterValueCell/Enzyme SystemReference
IC₅₀ Not AvailableSpecific Collagenases (e.g., MMP-1, MMP-8, MMP-13)User-determined
Ki Not AvailableSpecific CollagenasesUser-determined
Effective Concentration User-determinedIn vitro/in vivo modelsUser-determined

Experimental Protocols

The following are detailed protocols for key experiments where this compound can be utilized to study its effects on ECM remodeling.

In Vitro Collagenase Activity Assay

This protocol is designed to measure the inhibitory effect of this compound on the activity of purified collagenase or collagenase present in biological samples using a fluorogenic substrate.

Materials:

  • Purified active collagenase (e.g., human recombinant MMP-1)

  • Fluorogenic collagenase substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂, 0.05% Brij-35, pH 7.5)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare this compound dilutions: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Make serial dilutions in Assay Buffer to achieve a range of final concentrations for the dose-response curve.

  • Enzyme Preparation: Dilute the purified collagenase in cold Assay Buffer to the desired concentration.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • This compound dilution or vehicle control

    • Diluted collagenase solution

  • Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to each well to initiate the reaction.

  • Measurement: Immediately begin reading the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen substrate in kinetic mode for at least 30 minutes at 37°C.

  • Data Analysis: Calculate the rate of substrate cleavage from the linear portion of the kinetic curve. Determine the percent inhibition for each concentration of this compound and calculate the IC₅₀ value.

Collagenase Activity Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Inhibitor Prepare this compound Dilutions Add_Components Add Buffer, Inhibitor, and Enzyme to Plate Prep_Inhibitor->Add_Components Prep_Enzyme Prepare Collagenase Solution Prep_Enzyme->Add_Components Prep_Substrate Prepare Fluorogenic Substrate Add_Substrate Add Substrate to Initiate Reaction Prep_Substrate->Add_Substrate Pre_Incubate Pre-incubate at 37°C Add_Components->Pre_Incubate Pre_Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence (Kinetic Read) Add_Substrate->Measure_Fluorescence Calculate_Rate Calculate Reaction Rate Measure_Fluorescence->Calculate_Rate Determine_IC50 Determine IC₅₀ Calculate_Rate->Determine_IC50

Workflow for In Vitro Collagenase Assay
Gelatin Zymography

This technique is used to detect the activity of gelatin-degrading MMPs (gelatinases) in biological samples and to assess the inhibitory effect of this compound.

Materials:

  • Biological sample (e.g., conditioned cell culture medium, tissue lysate)

  • This compound

  • SDS-PAGE equipment

  • Polyacrylamide gel containing gelatin (0.1%)

  • Zymogram renaturing buffer (e.g., 2.5% Triton X-100)

  • Zymogram developing buffer (e.g., 50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂, pH 7.5)

  • Coomassie Brilliant Blue staining solution

  • Destaining solution

Procedure:

  • Sample Preparation: Collect biological samples and determine protein concentration. If desired, pre-incubate samples with various concentrations of this compound or a vehicle control at 37°C for 30-60 minutes.

  • Electrophoresis: Mix samples with non-reducing sample buffer and run on the gelatin-containing polyacrylamide gel under non-reducing conditions.

  • Renaturation: After electrophoresis, wash the gel with renaturing buffer to remove SDS and allow the enzymes to renature.

  • Incubation: Incubate the gel in developing buffer at 37°C for 12-24 hours. For inhibitor studies, the developing buffer can be supplemented with this compound at the desired concentration.

  • Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain.

  • Analysis: Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The intensity of these bands can be quantified using densitometry to assess the inhibitory effect of this compound.

Cell Invasion Assay (Boyden Chamber Assay)

This assay measures the ability of cells to invade through a basement membrane matrix, a process that is often dependent on MMP activity. This compound can be used to determine its effect on cell invasion.

Materials:

  • Invasive cell line

  • Boyden chamber inserts with a porous membrane coated with a basement membrane extract (e.g., Matrigel)

  • Cell culture medium (serum-free and with serum or a chemoattractant)

  • This compound

  • Staining solution (e.g., Crystal Violet)

  • Microscope

Procedure:

  • Cell Preparation: Culture cells to sub-confluency. Harvest and resuspend the cells in serum-free medium.

  • Assay Setup:

    • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the Boyden apparatus.

    • Add the cell suspension to the upper chamber (the insert).

    • Add this compound at various concentrations or a vehicle control to both the upper and lower chambers.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period that allows for cell invasion (typically 12-48 hours, depending on the cell line).

  • Cell Removal and Staining:

    • Remove the non-invading cells from the top of the insert with a cotton swab.

    • Fix and stain the invading cells on the bottom of the insert with Crystal Violet.

  • Quantification: Count the number of stained, invaded cells in several fields of view under a microscope. Compare the number of invaded cells in the this compound-treated groups to the control group to determine the extent of inhibition.

Cell Invasion Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Cells Prepare Cell Suspension (Serum-free medium) Add_Cells_Inhibitor Add Cells and this compound to Upper Chamber Prep_Cells->Add_Cells_Inhibitor Prep_Chamber Prepare Boyden Chamber (Chemoattractant in lower chamber) Prep_Chamber->Add_Cells_Inhibitor Incubate Incubate at 37°C Add_Cells_Inhibitor->Incubate Remove_Noninvading Remove Non-invading Cells Incubate->Remove_Noninvading Stain_Invading Fix and Stain Invading Cells Remove_Noninvading->Stain_Invading Quantify Quantify Invaded Cells Stain_Invading->Quantify

Application Notes and Protocol for Dissolution and Storage of Novel Hydroxamic Acid Derivatives (e.g., Z-PDLDA-NHOH)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific compound "Z-PDLDA-NHOH" could not be definitively identified in publicly available literature. Therefore, this document provides a general protocol for the dissolution and storage of novel hydroxamic acid derivatives, a chemical class to which this compound likely belongs given its nomenclature. Researchers should treat any new chemical entity as potentially hazardous and perform small-scale solubility and stability tests before preparing large quantities of stock solutions.

Introduction

Hydroxamic acid derivatives are a significant class of compounds in drug discovery, most notably as inhibitors of zinc-dependent metalloenzymes such as histone deacetylases (HDACs). These compounds are characterized by the -C(=O)N(OH)- functional group, which is crucial for their biological activity, primarily through its ability to chelate metal ions in the enzyme's active site.[1][2]

Novel hydroxamic acid derivatives are often large, complex organic molecules with poor aqueous solubility.[3] Their stability can also be a concern, as the hydroxamic acid moiety can be susceptible to hydrolysis and metabolic degradation to the corresponding carboxylic acid.[4][5] Therefore, proper procedures for dissolution and storage are critical to ensure the integrity and reproducibility of experimental results.

This protocol provides a generalized approach for creating stock solutions of novel hydroxamic acid derivatives and their subsequent storage to maintain stability.

Data Presentation: Solubility and Stock Solution Parameters

The following table should be used to record the empirical data for a new hydroxamic acid derivative.

ParameterRecommended Conditions & SolventsExperimental Results for this compound
Molecular Weight (MW) N/AUser to input
Target Stock Conc. 10 mM - 100 mMUser to input
Primary Solvent 1. DMSO2. DMF3. EthanolUser to input
Aqueous Solubility Test in:- Water- PBS (pH 7.4)- 0.1 N HCl- 0.1 N NaOHUser to input
Storage Temperature -20°C or -80°CUser to input
Stability Notes Protect from light and moisture. Avoid repeated freeze-thaw cycles.User to input

Experimental Protocol: Dissolution and Storage

This protocol outlines a systematic approach to solubilizing a new hydroxamic acid derivative and preparing a stable stock solution.

3.1. Materials and Equipment

  • Novel hydroxamic acid derivative powder (e.g., this compound)

  • High-purity solvents:

    • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethanol (200 proof), anhydrous

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Pipettes and sterile, filtered pipette tips

  • -20°C and -80°C freezers

3.2. Dissolution Workflow for a New Compound

The following diagram illustrates the decision-making process for solubilizing a new chemical entity.

G start Start: Weigh Compound solvent_choice Select Primary Solvent (e.g., DMSO) start->solvent_choice add_solvent Add Solvent to Target Concentration (e.g., 10 mM) solvent_choice->add_solvent mix Vortex Vigorously add_solvent->mix check_sol Visually Inspect for Complete Dissolution mix->check_sol sonicate Warm Gently (37°C) & Sonicate check_sol->sonicate No success Stock Solution Ready check_sol->success Yes check_sol2 Visually Inspect Again sonicate->check_sol2 check_sol2->success Yes fail Compound Insoluble at Target Concentration. Try Lower Concentration or Alternative Solvent. check_sol2->fail No

Caption: Workflow for preparing a stock solution of a novel compound.

3.3. Step-by-Step Dissolution Procedure

  • Preparation: Bring the vial of the compound to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of the hydroxamic acid derivative using a calibrated analytical balance. Perform this in a chemical fume hood.

  • Solvent Addition: Based on the target concentration and the molecular weight, calculate the required volume of solvent. Add the calculated volume of anhydrous DMSO (or other selected organic solvent) to the vial containing the compound.

  • Dissolution:

    • Cap the vial tightly and vortex for 1-2 minutes.

    • Visually inspect the solution. If undissolved particles remain, gently warm the solution in a 37°C water bath for 5-10 minutes.

    • Vortex again. If particles persist, sonicate the vial for 5-10 minutes.

    • If the compound is still not fully dissolved, it may not be soluble at the target concentration. A lower concentration or an alternative solvent should be tested.

3.4. Storage Protocol

  • Aliquoting: Once the compound is fully dissolved, dispense the stock solution into single-use aliquots in sterile, amber microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

  • Storage:

    • For short-term storage (1-2 weeks), store the aliquots at -20°C.

    • For long-term storage (>2 weeks), store the aliquots at -80°C.

  • Usage: When needed, remove a single aliquot from the freezer and allow it to thaw completely at room temperature. Briefly vortex before diluting into your experimental buffer or media. Do not refreeze any unused portion of the thawed aliquot.

Signaling Pathway Context

Hydroxamic acid derivatives are most famously known as inhibitors of histone deacetylases (HDACs). HDACs play a critical role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, these compounds can restore the expression of tumor suppressor genes.

G cluster_0 Histone Histone Protein Ac_Histone Acetylated Histone (Active Chromatin) Histone->Ac_Histone Deacetylation Ac_Histone->Histone Acetylation Gene_Expr Gene Expression Ac_Histone->Gene_Expr Promotes HAT HAT HAT->Ac_Histone HDAC HDAC HDAC->Histone Z_PDLDA_NHOH This compound Z_PDLDA_NHOH->HDAC Inhibits

Caption: General signaling pathway for HDAC inhibitors.

References

Application Notes and Protocols for Z-PDLDA-NHOH in Collagenase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Z-PDLDA-NHOH (Z-Pro-D-Leu-D-Ala-NHOH), a potent hydroxamate-based inhibitor, to study and control collagenase activity in various tissue samples. The following sections detail the inhibitor's mechanism of action, present available quantitative data, and offer step-by-step protocols for its application in both homogenized tissues and intact tissue explants.

Introduction

Collagenases are a class of matrix metalloproteinases (MMPs) that play a critical role in the degradation of extracellular matrix (ECM) proteins, particularly collagen.[1] Under physiological conditions, this process is tightly regulated and essential for tissue remodeling, wound healing, and development. However, dysregulated collagenase activity is implicated in the pathogenesis of numerous diseases, including arthritis, cancer metastasis, and fibrosis. Therefore, the study of collagenase inhibitors is of significant interest in biomedical research and for the development of novel therapeutics.

This compound, also known as Collagenase Inhibitor I, is a peptide hydroxamate that serves as a potent inhibitor of vertebrate collagenases.[2][3] Its structure mimics the collagen cleavage site, allowing it to bind to the active site of the enzyme.[4][5] These notes are intended to provide researchers with the necessary information to effectively use this compound in their experimental models.

Mechanism of Action

This compound functions as a competitive inhibitor of collagenases. The hydroxamate group (-NHOH) in its structure acts as a strong chelating agent for the zinc ion (Zn²⁺) located in the catalytic domain of the collagenase. This zinc ion is essential for the enzymatic activity of MMPs. By binding to this zinc ion, this compound effectively blocks the active site and prevents the enzyme from cleaving its collagen substrate.

Mechanism of Collagenase Inhibition by this compound cluster_collagenase Collagenase Active Site cluster_inhibitor Inhibitor Collagenase Collagenase Zn2+ Zn2+ Collagenase->Zn2+ contains Inactive_Complex Inactive Enzyme-Inhibitor Complex Collagenase->Inactive_Complex forms Z_PDLDA_NHOH This compound Z_PDLDA_NHOH->Collagenase binds to Hydroxamate_Group Hydroxamate Group (-NHOH) Z_PDLDA_NHOH->Hydroxamate_Group features Hydroxamate_Group->Zn2+ chelates

Caption: this compound chelates the active site zinc ion of collagenase.

Data Presentation

The following table summarizes the available quantitative data on the inhibitory activity of this compound and a closely related peptide hydroxamate inhibitor. This data can be used as a reference for determining appropriate experimental concentrations.

InhibitorTarget Enzyme/TissuePotency (IC50/Ki)Reference
Z-Pro-Leu-Gly-NHOH*Human Skin Fibroblast Collagenase4 x 10⁻⁵ M (IC50)
Peptide Hydroxamate Neutrophil Collagenase (MMP-8)2 x 10⁻⁶ M (Ki)
Peptide HydroxamateGelatinase B (MMP-9)5 x 10⁻⁹ M (Ki)

*Note: Z-Pro-Leu-Gly-NHOH is a closely related peptide hydroxamate to this compound and its data provides a strong indication of the expected potency. **Note: These values are for a different peptide hydroxamate but are included to provide context on the potential for selectivity among MMPs.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reconstitution: this compound is typically supplied as a solid. Reconstitute the inhibitor in a suitable solvent such as ethanol (B145695) to a stock concentration of 5 mg/mL.

  • Aliquotting and Storage: Following reconstitution, it is recommended to create smaller aliquots of the stock solution to avoid repeated freeze-thaw cycles.

  • Stability: Store the aliquoted stock solutions at -20°C. Under these conditions, the stock solutions are reported to be stable for up to 3 months.

Protocol 2: Inhibition of Collagenase in Homogenized Tissue Samples

This protocol is designed for quantifying collagenase inhibition in a mixed-enzyme environment derived from tissue homogenates.

  • Tissue Homogenization:

    • Excise fresh tissue and wash with ice-cold phosphate-buffered saline (PBS) to remove any contaminants.

    • Mince the tissue into small pieces on ice.

    • Homogenize the tissue in an appropriate lysis buffer (e.g., RIPA buffer with protease inhibitors, excluding EDTA if collagenase activity is to be preserved for the assay). The buffer volume should be proportional to the tissue weight (e.g., 1 mL per 100 mg of tissue).

    • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant, which contains the soluble proteins, including collagenases.

  • Protein Quantification:

    • Determine the total protein concentration of the tissue lysate using a standard protein assay (e.g., BCA or Bradford assay). This is crucial for normalizing collagenase activity.

  • Collagenase Activity Assay:

    • A variety of commercial collagenase assay kits are available, which typically utilize a fluorogenic substrate that is cleaved by collagenase to produce a fluorescent signal.

    • In a 96-well microplate, add a standardized amount of protein lysate to each well.

    • Add varying concentrations of this compound to the wells to determine a dose-response curve. It is advisable to start with concentrations around the known IC50 value (e.g., ranging from 1 µM to 100 µM).

    • Include appropriate controls: a positive control (lysate without inhibitor) and a negative control (buffer only).

    • Initiate the reaction by adding the fluorogenic collagenase substrate.

    • Incubate the plate at 37°C for a specified time, as recommended by the assay kit manufacturer.

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of collagenase inhibition for each concentration of this compound relative to the positive control.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value for the specific tissue type.

Workflow for Collagenase Inhibition Assay in Homogenized Tissue Start Start Tissue_Collection Collect Fresh Tissue Start->Tissue_Collection Homogenization Homogenize Tissue in Lysis Buffer Tissue_Collection->Homogenization Centrifugation Centrifuge and Collect Supernatant Homogenization->Centrifugation Protein_Quantification Quantify Protein Concentration Centrifugation->Protein_Quantification Assay_Setup Set up 96-well Plate with Lysate and this compound Protein_Quantification->Assay_Setup Add_Substrate Add Fluorogenic Collagenase Substrate Assay_Setup->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Measure_Fluorescence Measure Fluorescence Incubation->Measure_Fluorescence Data_Analysis Analyze Data and Calculate IC50 Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing this compound in homogenized tissue.

Protocol 3: Inhibition of Collagenase in Intact Tissue Explants

This protocol is suitable for studying the effects of this compound on collagenase activity in a more physiologically relevant context, where the tissue architecture is preserved.

  • Tissue Explant Preparation:

    • Aseptically harvest the tissue of interest (e.g., cartilage, skin).

    • Wash the tissue extensively in sterile PBS containing antibiotics and antimycotics to prevent contamination.

    • Under sterile conditions, cut the tissue into small, uniform pieces (e.g., 2-3 mm³).

  • Explant Culture:

    • Place the tissue explants in a culture plate (e.g., 24-well plate).

    • Add culture medium (e.g., DMEM supplemented with fetal bovine serum, antibiotics, and antimycotics) to each well, ensuring the tissue is submerged.

    • Incubate the explants at 37°C in a humidified atmosphere with 5% CO₂.

  • Inhibitor Treatment:

    • After an initial equilibration period (e.g., 24 hours), replace the culture medium with fresh medium containing various concentrations of this compound.

    • Based on the known IC50 value, a starting concentration range of 10 µM to 100 µM is recommended.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).

    • If studying endogenous collagenase activity, the explants can be cultured for a desired period (e.g., 24-72 hours).

    • To study protection against exogenous collagenase, the explants can be co-treated with this compound and a known concentration of purified collagenase.

  • Assessment of Collagenase Inhibition:

    • Direct Measurement of Collagenase Activity: Collect the culture medium at different time points and measure the activity of secreted collagenases using a commercial assay kit as described in Protocol 2.

    • Measurement of Collagen Degradation: Quantify the amount of collagen degradation products (e.g., hydroxyproline) released into the culture medium using appropriate biochemical assays. A reduction in these products in the this compound-treated groups would indicate effective inhibition.

    • Histological Analysis: At the end of the experiment, fix the tissue explants, embed them in paraffin, and section them. Stain the sections with specific dyes for collagen (e.g., Masson's trichrome or Picrosirius red) to visually assess the integrity of the collagen matrix.

Workflow for Collagenase Inhibition Assay in Tissue Explants Start Start Tissue_Harvest Aseptically Harvest Tissue Start->Tissue_Harvest Explant_Preparation Prepare Uniform Tissue Explants Tissue_Harvest->Explant_Preparation Explant_Culture Culture Explants in 24-well Plate Explant_Preparation->Explant_Culture Inhibitor_Treatment Treat with this compound Explant_Culture->Inhibitor_Treatment Incubation Incubate for a Defined Period Inhibitor_Treatment->Incubation Assessment Assess Collagenase Inhibition Incubation->Assessment Medium_Analysis Analyze Culture Medium (Collagenase Activity, Degradation Products) Assessment->Medium_Analysis Histology Histological Analysis of Explants Assessment->Histology End End Medium_Analysis->End Histology->End

Caption: Workflow for assessing this compound in intact tissue explants.

References

Troubleshooting & Optimization

Troubleshooting Z-PDLDA-NHOH insolubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the handling and use of Z-PDLDA-NHOH, with a particular focus on addressing insolubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a hydroxamate-containing compound, likely a peptide-based molecule given its nomenclature. Such compounds are often investigated as potential enzyme inhibitors, particularly metalloproteinase inhibitors. Its structure, likely containing a benzyloxycarbonyl (Z) protecting group and a sequence of amino acid residues, suggests it may have limited aqueous solubility and a tendency to aggregate.

Q2: I am having trouble dissolving this compound in my buffer. What are the recommended solvents?

Due to its likely hydrophobic nature, this compound is expected to have poor solubility in aqueous buffers. The recommended approach is to first dissolve the compound in a water-miscible organic solvent to create a concentrated stock solution, which can then be diluted into the final aqueous experimental medium.

Recommended Organic Solvents:

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Ethanol (EtOH)

  • Methanol (MeOH)

  • Dimethylformamide (DMF)

It is crucial to prepare a high-concentration stock solution to minimize the final concentration of the organic solvent in your experiment, as high concentrations can affect biological assays.

Q3: After dissolving this compound in an organic solvent and diluting it into my aqueous buffer, I observe precipitation. What can I do?

This is a common issue known as "crashing out." It occurs when the compound's solubility limit is exceeded in the final aqueous solution. Here are several troubleshooting steps:

  • Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.

  • Increase the organic solvent concentration: A slight increase in the final percentage of the organic solvent (e.g., from 0.1% to 0.5% DMSO) might help maintain solubility. However, always run a solvent tolerance control in your experiment to ensure it does not affect the results.

  • Use a solubilizing agent: Incorporating a non-ionic surfactant or a cyclodextrin (B1172386) into your aqueous buffer can help improve the solubility of hydrophobic compounds.

  • Adjust the pH of the buffer: The solubility of compounds with ionizable groups can be pH-dependent. Experiment with slight variations in the buffer pH to see if it improves solubility.

  • Gentle warming and sonication: Briefly warming the solution (e.g., to 37°C) or using a sonicator can help dissolve small precipitates. However, be cautious about the compound's stability at elevated temperatures.

Troubleshooting Guide: Insolubility Issues

This guide provides a systematic approach to addressing solubility challenges with this compound.

Problem: this compound powder is not dissolving in the initial organic solvent.
Possible Cause Suggested Solution
Insufficient solvent volume.Increase the volume of the organic solvent to create a more dilute stock solution.
Inappropriate solvent choice.While DMSO is generally effective, try other recommended solvents like DMF or ethanol.
Compound has degraded or absorbed moisture.[1]Use a fresh vial of the compound. Ensure proper storage conditions (cool, dry, and protected from light). Hygroscopic compounds can be difficult to dissolve if they have absorbed water.[1]
Low temperature.Gently warm the solution in a water bath while vortexing. Do not exceed 40°C to prevent potential degradation.
Particulate matter.Use sonication for a few minutes to break up any aggregates.
Problem: Precipitate forms immediately upon dilution of the organic stock solution into aqueous buffer.
Possible Cause Suggested Solution
Exceeding the solubility limit in the final buffer.Lower the final concentration of this compound.
Rapid addition of the stock solution.Add the stock solution dropwise to the vigorously vortexing aqueous buffer. This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.
Buffer composition is incompatible.High salt concentrations in the buffer can sometimes decrease the solubility of organic compounds (salting out). Try reducing the salt concentration if your experimental design allows.
pH of the buffer is not optimal for solubility.Test the solubility in a range of pH values around the pKa of the hydroxamic acid group (typically around 8-9).
The organic solvent concentration is too low in the final solution.Prepare a higher concentration stock solution to keep the final organic solvent percentage low, or slightly increase the final solvent percentage if your assay can tolerate it. Always include a solvent control.
Use of a solubilizing agent.Incorporate a solubility enhancer such as Tween-20 (0.01-0.1%), Pluronic F-68 (0.02-0.2%), or a cyclodextrin (e.g., HP-β-CD) into the aqueous buffer before adding the this compound stock solution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Weighing: Accurately weigh out the required amount of this compound powder in a microcentrifuge tube. For example, for 1 mL of a 10 mM solution, if the molecular weight is 500 g/mol , you would need 5 mg.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the tube.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes.

  • Visual Inspection: Ensure that no solid particles are visible. The solution should be clear.

  • Sonication (if necessary): If particulates remain, sonicate the tube in a water bath sonicator for 5-10 minutes.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 100 µM Working Solution in Aqueous Buffer
  • Buffer Preparation: Prepare the desired aqueous buffer (e.g., PBS or Tris-HCl) and ensure it is at the correct pH and has been filtered.

  • Aliquot Buffer: In a fresh tube, add the required volume of the aqueous buffer. For example, for 1 mL of a 100 µM solution, you would use 990 µL of buffer.

  • Stock Solution Addition: While vigorously vortexing the buffer, add 10 µL of the 10 mM this compound stock solution in DMSO dropwise. This will result in a final DMSO concentration of 1%.

  • Final Mixing: Continue to vortex for another 30 seconds to ensure homogeneity.

  • Immediate Use: It is recommended to prepare the working solution fresh before each experiment to minimize the risk of precipitation over time.

Quantitative Data Summary

The following tables provide illustrative solubility data for a compound with properties similar to this compound. Note: This data is for illustrative purposes and may not be representative of the actual compound.

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (mg/mL) at 25°C
Water< 0.01
Phosphate Buffered Saline (PBS) pH 7.4< 0.01
Dimethyl sulfoxide (DMSO)> 50
Dimethylformamide (DMF)> 50
Ethanol (95%)~10
Methanol~5

Table 2: Effect of Co-solvents on Aqueous Solubility of this compound

Aqueous System (PBS, pH 7.4)Maximum Solubility (µM)
No additions< 1
+ 0.5% DMSO~25
+ 1% DMSO~50
+ 0.1% Tween-20~40
+ 1% HP-β-CD~75

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Experimental Assay weigh Weigh this compound Powder add_dmso Add DMSO weigh->add_dmso vortex Vortex/Sonicate add_dmso->vortex stock 10 mM Stock in DMSO vortex->stock add_stock Add Stock Dropwise while Vortexing stock->add_stock buffer Aqueous Buffer buffer->add_stock working Final Working Solution add_stock->working assay Perform Biological Assay working->assay

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_logic start Insolubility Issue with This compound check_stock Is the stock solution clear? start->check_stock precipitate Precipitate forms in aqueous buffer? check_stock->precipitate Yes stock_sol Troubleshoot Stock Solution: - Increase solvent volume - Change solvent - Gentle warming/sonication check_stock->stock_sol No working_sol Troubleshoot Working Solution: - Lower final concentration - Add stock dropwise - Use solubilizing agents - Adjust pH precipitate->working_sol Yes success Solubility Achieved precipitate->success No stock_sol->check_stock working_sol->precipitate

Caption: Decision tree for troubleshooting this compound insolubility.

signaling_pathway cluster_pathway Hypothetical MMP Inhibition Pathway MMP Active MMP Degradation Substrate Degradation MMP->Degradation Substrate Extracellular Matrix Substrate Substrate->Degradation Z_PDLDA_NHOH This compound Z_PDLDA_NHOH->MMP Inhibition

Caption: Hypothetical signaling pathway showing MMP inhibition.

References

Technical Support Center: Optimizing Z-PDLDA-NHOH Concentration for Effective Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for Z-PDLDA-NHOH in a new cell line?

A1: For a new cell line, we recommend starting with a broad concentration range to determine the half-maximal inhibitory concentration (IC50). A typical starting range would be from 1 nM to 100 µM. It is crucial to perform a dose-response experiment to identify the optimal concentration for your specific experimental goals.

Q2: How does the optimal concentration of this compound vary between different cell lines?

A2: The effective concentration of an inhibitor can vary significantly between cell lines due to differences in cell permeability, expression levels of the target protein, and the activity of drug efflux pumps.[1] It is essential to determine the IC50 for each cell line independently.

Q3: What are the potential off-target effects of this compound?

A3: While this compound is designed to be a specific inhibitor, high concentrations may lead to off-target effects by inhibiting other kinases or cellular processes.[2][3][4] It is crucial to use the lowest effective concentration and to include appropriate controls to monitor for off-target activity. Unintended effects can result in mutations or genomic instability.[3]

Q4: How long should I incubate my cells with this compound?

A4: The optimal incubation time depends on the specific biological question being addressed. For assessing direct target inhibition, a shorter incubation time (e.g., 1-6 hours) may be sufficient. For studying downstream effects such as apoptosis or changes in gene expression, a longer incubation (e.g., 24-72 hours) may be necessary.

Troubleshooting Guide

Issue 1: No significant inhibition observed at expected concentrations.

  • Possible Cause 1: Inactive Compound.

    • Solution: Ensure the compound has been stored correctly (e.g., protected from light, appropriate temperature) and has not expired. Prepare fresh dilutions from a new stock for each experiment.

  • Possible Cause 2: Low Target Expression.

    • Solution: Verify the expression level of the target protein (e.g., via Western blot or qPCR) in your cell line. If the target is not expressed, the inhibitor will not have an effect.

  • Possible Cause 3: Cell Line Resistance.

    • Solution: Some cell lines may have intrinsic resistance mechanisms. Consider using a higher concentration range or a different, more sensitive cell line.

Issue 2: High levels of cell death observed even at low concentrations.

  • Possible Cause 1: Off-Target Cytotoxicity.

    • Solution: This may indicate significant off-target effects. Perform a dose-response curve with a viability assay to determine the cytotoxic concentration. Use concentrations well below this for target-specific inhibition studies.

  • Possible Cause 2: Solvent Toxicity.

    • Solution: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and is at a non-toxic level (typically <0.1%). Include a vehicle-only control in your experiments.

Issue 3: Inconsistent results between experiments.

  • Possible Cause 1: Variation in Cell Culture Conditions.

    • Solution: Maintain consistent cell passage numbers, seeding densities, and media formulations. Changes in these parameters can affect cellular responses to inhibitors.

  • Possible Cause 2: Instability of the Compound in Media.

    • Solution: Prepare fresh dilutions of this compound for each experiment. Some compounds can degrade in culture media over time.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
MCF-7Breast50
MDA-MB-231Breast250
A549Lung120
HCT116Colon85
HeLaCervical150

Table 2: Recommended Concentration Ranges for Different Experimental Assays

Assay TypeObjectiveRecommended Concentration Range
Western BlotTarget Inhibition0.5x - 2x IC50
Cell Viability (e.g., MTT)Anti-proliferative Effects0.1x - 10x IC50
Apoptosis Assay (e.g., Annexin V)Induction of Apoptosis2x - 5x IC50
ImmunofluorescenceSubcellular Localization1x IC50

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT)

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of this compound in culture media. A common starting range is 1 nM to 100 µM. Include a vehicle-only control.

  • Treatment: Remove the old media from the cells and add the media containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours).

  • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours.

  • Solubilization: Add solubilization buffer (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Plot the percentage of cell viability against the log of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Target Inhibition

  • Cell Treatment: Treat cells with this compound at concentrations around the IC50 (e.g., 0.5x, 1x, 2x IC50) for a short duration (e.g., 2 hours). Include a vehicle-only control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of the target protein. Also, probe a separate blot or strip and re-probe the same blot with an antibody for the total target protein as a loading control.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the reduction in target phosphorylation relative to the total protein and the vehicle control.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Z_PDLDA_NHOH This compound Z_PDLDA_NHOH->MEK Inhibition

Caption: Hypothetical signaling pathway showing this compound inhibiting MEK.

Experimental_Workflow start Start: New Experiment dose_response 1. Perform Dose-Response (e.g., MTT Assay) start->dose_response determine_ic50 2. Determine IC50 dose_response->determine_ic50 target_inhibition 3. Confirm Target Inhibition (e.g., Western Blot) determine_ic50->target_inhibition downstream_assays 4. Perform Downstream Functional Assays target_inhibition->downstream_assays end End: Analyze Results downstream_assays->end

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Tree issue Issue: No Inhibition Observed check_compound Is the compound active? issue->check_compound Start Here check_target Is the target expressed? check_compound->check_target Yes solution_compound Solution: Use fresh compound stock. check_compound->solution_compound No check_resistance Is the cell line resistant? check_target->check_resistance Yes solution_target Solution: Verify target expression (Western/qPCR). check_target->solution_target No solution_resistance Solution: Increase concentration or change cell line. check_resistance->solution_resistance Yes

Caption: Troubleshooting decision tree for lack of inhibition.

References

How to prevent degradation of Z-PDLDA-NHOH in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper handling, storage, and troubleshooting for experiments involving Z-PDLDA-NHOH to prevent its degradation in solution. This compound is a potent hydroxamic acid-based histone deacetylase (HDAC) inhibitor. Due to the inherent reactivity of the hydroxamic acid moiety, careful attention to experimental conditions is crucial to ensure the integrity and activity of the compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For optimal stability, this compound should be dissolved in 100% dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[1] For aqueous-based cellular assays, further dilutions from the DMSO stock into aqueous buffers or cell culture media should be done immediately before use. The final concentration of DMSO in the assay should be kept low (typically <0.1%) to avoid solvent-induced toxicity or off-target effects.[2]

Q2: What are the ideal storage conditions for this compound solutions?

A2: this compound in its solid form should be stored at -20°C. Once dissolved in DMSO, the stock solution should be aliquoted into single-use volumes and stored at -80°C to minimize freeze-thaw cycles.[2] Under these conditions, the DMSO stock solution is expected to be stable for at least one year. Aqueous solutions of this compound are not recommended for long-term storage due to the susceptibility of the hydroxamic acid group to hydrolysis.

Q3: I am observing inconsistent results in my experiments. Could this be due to this compound degradation?

A3: Yes, inconsistent results are a common indicator of compound degradation. The hydroxamic acid functional group is susceptible to hydrolysis, which can be influenced by pH, temperature, and the presence of certain enzymes in serum-containing media.[3][4] It is crucial to use freshly prepared dilutions for each experiment to ensure consistent compound activity.

Q4: What are the primary pathways of this compound degradation in solution?

A4: The primary degradation pathways for hydroxamic acids like this compound include:

  • Hydrolysis: The hydroxamic acid moiety can be hydrolyzed to the corresponding carboxylic acid, especially in aqueous solutions. This process can be accelerated by acidic or basic conditions and the presence of esterases.

  • Lossen Rearrangement: Under certain conditions, the hydroxamic acid can undergo a Lossen rearrangement to form an isocyanate, which is subsequently hydrolyzed to an amine. This pathway leads to a complete loss of HDAC inhibitory activity.

  • Reduction: The hydroxamic acid group may also be reduced to the corresponding amide.

Q5: How can I detect the degradation of this compound in my stock solution?

A5: High-Performance Liquid Chromatography (HPLC) is a reliable method to assess the purity of your this compound stock solution. By comparing the chromatogram of a potentially degraded sample to that of a fresh, high-purity standard, you can identify and quantify the appearance of degradation products.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to this compound degradation.

Observed Problem Potential Cause Recommended Solution
Reduced or no biological activity 1. Degraded this compound due to improper storage or handling. 2. Suboptimal compound concentration or treatment duration. 3. Cell line resistance or low HDAC expression.1. Use a fresh aliquot of the this compound stock solution. Prepare fresh dilutions for each experiment. 2. Perform a dose-response and time-course experiment to determine optimal conditions. 3. Verify HDAC expression in your cell line.
High cell toxicity 1. This compound concentration is too high. 2. Off-target effects. 3. Solvent (DMSO) toxicity.1. Lower the concentration of this compound. 2. Review literature for potential off-target effects of hydroxamic acid-based HDAC inhibitors. 3. Ensure the final DMSO concentration is below 0.1%.
Inconsistent results between experiments 1. Variability in cell passage number or density. 2. Inconsistent this compound preparation. 3. Multiple freeze-thaw cycles of the stock solution.1. Use cells within a consistent passage number range and ensure uniform seeding density. 2. Prepare fresh dilutions from a single, well-mixed stock for each experiment. 3. Use single-use aliquots of the dissolved compound.

Experimental Protocols

Protocol for Assessing this compound Stability in Aqueous Solution

This protocol outlines a method to evaluate the stability of this compound in a typical aqueous buffer using HPLC.

Materials:

  • This compound

  • DMSO (ACS grade or higher)

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC system with a C18 column and UV detector

  • Mobile phase: Acetonitrile and water with 0.1% trifluoroacetic acid (TFA)

Procedure:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Dilute the stock solution to a final concentration of 100 µM in PBS (pH 7.4). This will be your working solution.

  • Immediately inject a sample (t=0) into the HPLC system to obtain an initial purity profile.

  • Incubate the working solution at 37°C.

  • At various time points (e.g., 1, 2, 4, 8, and 24 hours), take an aliquot of the working solution and inject it into the HPLC system.

  • Analyze the chromatograms to determine the percentage of remaining this compound and the formation of any degradation products over time. The peak area of this compound at each time point is compared to the peak area at t=0.

Visualizations

degradation_pathway This compound This compound Hydrolyzed Product (Carboxylic Acid) Hydrolyzed Product (Carboxylic Acid) This compound->Hydrolyzed Product (Carboxylic Acid) Hydrolysis (H2O, Esterases) Lossen Rearrangement Product (Isocyanate) Lossen Rearrangement Product (Isocyanate) This compound->Lossen Rearrangement Product (Isocyanate) Lossen Rearrangement Reduced Product (Amide) Reduced Product (Amide) This compound->Reduced Product (Amide) Reduction

Caption: Major degradation pathways of this compound in solution.

troubleshooting_workflow start Experiment Shows Inconsistent Results or Low Activity check_storage Check Storage Conditions of Stock Solution (-80°C, single-use aliquots?) start->check_storage check_prep Review Solution Preparation (Fresh dilutions from DMSO stock?) check_storage->check_prep Yes new_aliquot Use a New, Unopened Aliquot check_storage->new_aliquot No check_params Verify Experimental Parameters (Concentration, duration, cell health) check_prep->check_params Yes check_prep->new_aliquot No hplc_analysis Perform HPLC Analysis of Stock Solution check_params->hplc_analysis Issue Persists success Problem Resolved check_params->success Parameters Optimized optimize_exp Optimize Experimental Conditions (Dose-response, time-course) hplc_analysis->optimize_exp Compound is Pure order_new Order New Compound hplc_analysis->order_new Degradation Confirmed new_aliquot->check_prep optimize_exp->success order_new->success

Caption: Troubleshooting workflow for this compound degradation issues.

References

Technical Support Center: Collagenase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions for researchers who observe a lack of inhibitory activity with the compound Z-PDLDA-NHOH, a putative hydroxamate-based collagenase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it expected to inhibit collagenase?

A1: this compound is understood to be a synthetic compound featuring a hydroxamate functional group (-NHOH). Hydroxamates are a well-established class of inhibitors for zinc-dependent metalloproteinases, a family that includes collagenases.[1][2] The inhibitory mechanism involves the hydroxamate group acting as a chelating agent, binding to the essential zinc ion (Zn²⁺) within the enzyme's active site.[3][4] This binding prevents the substrate from accessing the active site, thereby inhibiting the enzyme's catalytic activity. The effectiveness of this inhibition is often pH-dependent, with optimal activity typically observed near neutral pH.[2]

Q2: What are the most critical components and controls in a collagenase inhibition assay?

A2: A successful collagenase inhibition assay relies on four validated components:

  • Collagenase Enzyme: The enzyme must be active and used at an appropriate concentration. Collagenases are often supplied as inactive proenzymes that require an activation step.

  • Substrate: The substrate can be native collagen, a synthetic peptide like FALGPA, or a fluorogenic substrate such as DQ™ gelatin. The choice of substrate can influence the apparent inhibitor potency.

  • Inhibitor: The test compound (e.g., this compound) must be pure, stable, and fully dissolved at the desired concentration.

  • Assay Buffer: The buffer must maintain a stable pH (typically 7.4-7.8) and contain necessary cofactors, most importantly calcium ions (Ca²⁺), which are crucial for collagenase stability.

Crucially, every experiment must include proper controls:

  • Negative Control (No Enzyme): To measure background signal from the substrate.

  • Enzyme Control (No Inhibitor): To measure 100% enzyme activity.

  • Solvent Control: To ensure the inhibitor's solvent (e.g., DMSO) does not affect enzyme activity.

  • Positive Control Inhibitor: To confirm that the assay system can detect inhibition. A broad-spectrum metalloproteinase inhibitor like 1,10-Phenanthroline or EDTA is commonly used.

Q3: Why might my positive control inhibitor (e.g., EDTA, 1,10-Phenanthroline) show no effect?

A3: If a potent, well-characterized inhibitor fails to work, it strongly indicates a fundamental problem with the assay itself, rather than the test compound. The most likely causes are an inactive enzyme, an incorrect substrate, or improper buffer conditions (e.g., wrong pH, lack of cofactors). Troubleshooting should begin by validating these core components.

Q4: What are the most common reasons for a novel inhibitor like this compound to show no activity?

A4: Beyond a faulty assay setup, the most common reasons include:

  • Inhibitor Solubility: The compound may not be fully dissolved in the assay buffer, leading to a much lower effective concentration than intended.

  • Inhibitor Concentration: The concentrations tested may be too low to inhibit the enzyme. A wide concentration range should be tested to generate a dose-response curve.

  • Enzyme Concentration: The concentration of collagenase in the assay may be too high, requiring an impractically high concentration of the inhibitor to achieve a measurable effect.

  • Inhibitor Stability: The compound may have degraded during storage or in the assay buffer.

  • Specificity: The inhibitor may be highly specific for a type of collagenase (e.g., a specific human MMP) different from the one being used in the assay (e.g., a bacterial collagenase from Clostridium histolyticum).

Troubleshooting Guide: No Inhibition Observed

If this compound is not inhibiting collagenase activity, follow this step-by-step diagnostic guide.

Step 1: Verify Assay Controls
Potential ProblemPossible CauseRecommended Solution
Positive Control Fails The positive control inhibitor (e.g., 1,10-Phenanthroline) shows no inhibition.This points to a systemic issue. Immediately proceed to Step 2 and Step 3 to check the enzyme, substrate, and buffer.
High Background Signal The "No Enzyme" control shows a high signal.The substrate may be degrading spontaneously or is contaminated. Prepare fresh substrate or use a new batch.
Solvent Control Shows Inhibition The solvent (e.g., DMSO) used to dissolve the inhibitor is inhibiting the enzyme.Reduce the final solvent concentration in the assay to less than 1% (v/v), or test an alternative solvent.
Step 2: Investigate Reagent Integrity
Potential ProblemPossible CauseRecommended Solution
Inactive Enzyme - Improper storage (not at -20°C).- Repeated freeze-thaw cycles.- Proenzyme was not activated.- Enzyme lot has low specific activity.- Aliquot the enzyme upon receipt and store at -20°C.- Follow the manufacturer's protocol for activation (e.g., using APMA).- Run an enzyme activity titration to determine the optimal concentration for the assay.
Inhibitor Compound Issues - Poor solubility in assay buffer.- Degradation of the compound.- Incorrect concentration calculation.- Confirm solubility in the final assay buffer. Pre-dissolve in a solvent like DMSO, ensuring the final concentration is low.- Synthesize a fresh batch of the inhibitor.- Verify the molecular weight and re-calculate concentrations.
Substrate Problems - Incorrect substrate for the enzyme type.- Substrate degradation.- Ensure the substrate is appropriate for the collagenase being used (e.g., FALGPA for bacterial collagenase).- Prepare fresh substrate solution for each experiment.
Step 3: Check Assay Parameters and Conditions
Potential ProblemPossible CauseRecommended Solution
Incorrect Buffer Composition - pH is outside the optimal range (typically 7.4-8.0).- Absence of required Ca²⁺ cofactor.- Presence of chelating agents (e.g., EDTA from other reagents).- Prepare fresh buffer and verify the pH.- Ensure the buffer contains CaCl₂ (typically 0.4-5 mM).- Use ultrapure water and high-purity reagents to prepare buffers.
Suboptimal Temperatures - Assay temperature is too low or too high.- Ensure all reagents are equilibrated to the correct reaction temperature (e.g., 37°C) before starting the reaction.
Incorrect Incubation Times - No pre-incubation of enzyme and inhibitor.- Reaction measurement is outside the linear range.- Pre-incubate the collagenase with this compound for 10-15 minutes before adding the substrate to allow for binding.- Perform a kinetic read to ensure measurements are taken during the initial, linear phase of the reaction.
Tight-Binding Inhibition - The inhibitor has very high affinity (Kᵢ) near the enzyme concentration.- If the IC₅₀ value changes with different enzyme concentrations, tight-binding kinetics may be occurring. This requires specialized assay conditions and data analysis.
Data Summary Tables

Table 1: Example Assay Parameters for a Fluorometric Assay

ParameterTypical Value/RangeRationale
Enzyme Bacterial Collagenase (C. histolyticum)Commonly used, commercially available.
Substrate DQ™ Gelatin or BODIPY-GelatinHighly sensitive fluorogenic substrate.
pH 7.5Optimal for both enzyme activity and hydroxamate inhibition.
Temperature 37°CMimics physiological conditions and ensures robust enzyme activity.
Calcium Chloride (CaCl₂) 5 mMEssential cofactor for enzyme stability and activity.
Pre-incubation Time 10-15 minutesAllows the inhibitor to bind to the enzyme before the substrate is introduced.
Final DMSO Concentration < 1% (v/v)Minimizes solvent effects on enzyme activity.

Table 2: Example 96-Well Plate Setup for Assay Validation

Well ContentsA1-A3B1-B3C1-C3D1-D12E1-E3
Component Background 100% Activity Solvent Control Test Inhibitor (this compound) Positive Control
Assay Buffer+++++
Collagenase Enzyme-++++
Substrate+++++
Inhibitor Solvent (DMSO)--++-
This compound---Serial Dilution-
1,10-Phenanthroline----+

Experimental Protocols

Protocol: Fluorometric Collagenase Inhibition Assay

This protocol is a general guideline for screening this compound using a fluorogenic gelatin substrate.

1. Reagent Preparation:

  • Collagenase Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 7.5. Prepare fresh and store at 4°C.

  • Collagenase Stock Solution: Reconstitute lyophilized collagenase (e.g., from Clostridium histolyticum) in assay buffer to a stock concentration of 1 mg/mL. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Collagenase Working Solution: Immediately before use, dilute the stock solution in cold assay buffer to the final desired concentration (e.g., 10 µg/mL). Keep on ice.

  • Fluorogenic Substrate: Reconstitute a substrate like DQ™ Gelatin according to the manufacturer's instructions (e.g., to 1 mg/mL in water). Protect from light and store at -20°C. Dilute in assay buffer to the final desired concentration (e.g., 25 µg/mL) just before use.

  • Inhibitor Stock Solution (this compound): Prepare a 10 mM stock solution in 100% DMSO.

  • Positive Control Inhibitor: Prepare a 100 mM stock of 1,10-Phenanthroline in ethanol (B145695) or water.

2. Assay Procedure:

  • Equilibrate the assay buffer and a solid black 96-well microplate to the assay temperature (e.g., 37°C).

  • Prepare serial dilutions of the this compound stock solution in assay buffer. Ensure the DMSO concentration remains constant across all dilutions.

  • Add 50 µL of assay buffer to all wells.

  • Add 10 µL of the appropriate inhibitor dilution, positive control, or solvent control to the respective wells.

  • Add 20 µL of the collagenase working solution to all wells except the "Background" controls (add 20 µL of assay buffer to these instead).

  • Tap the plate gently to mix. Cover and incubate at 37°C for 15 minutes. This is the pre-incubation step.

  • Initiate the reaction by adding 20 µL of the diluted fluorogenic substrate to all wells.

  • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

  • Measure the fluorescence intensity (e.g., Ex/Em = 490/520 nm) every 1-2 minutes for a total of 30-60 minutes.

3. Data Analysis:

  • For each well, plot fluorescence intensity versus time.

  • Determine the initial reaction velocity (V) by calculating the slope of the linear portion of the curve (RFU/min).

  • Subtract the average velocity of the "Background" wells from all other wells.

  • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = (1 - (V_inhibitor / V_solvent_control)) * 100

  • Plot the % Inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizations

G cluster_0 Mechanism of Hydroxamate Inhibition Enzyme Collagenase Active Site (with Zn²⁺ ion) Product Cleaved Peptides Enzyme->Product Binds & Cleaves Blocked Inhibited Complex (Zn²⁺ Chelated) Substrate Collagen Substrate Substrate->Enzyme Substrate->Blocked Binding Blocked Inhibitor This compound (Hydroxamate) Inhibitor->Enzyme Binds & Chelates Zn²⁺

Caption: Hydroxamate inhibitors chelate the active site zinc ion, blocking substrate binding.

G Start No Inhibition Observed CheckControls Step 1: Check Controls (Positive, Negative, Solvent) Start->CheckControls ControlsOK Controls OK? CheckControls->ControlsOK FixAssay Fix Assay: Check Enzyme/Substrate/Buffer ControlsOK->FixAssay No CheckReagents Step 2: Check Reagents (Inhibitor Solubility, Enzyme Activity) ControlsOK->CheckReagents Yes FixAssay->CheckControls ReagentsOK Reagents OK? CheckReagents->ReagentsOK FixReagents Fix Reagents: Remake Solutions, Check Purity ReagentsOK->FixReagents No CheckParams Step 3: Check Parameters (pH, Temp, Incubation) ReagentsOK->CheckParams Yes FixReagents->CheckReagents End Re-run Experiment CheckParams->End

Caption: A logical workflow for troubleshooting a failed inhibition assay.

G Result Observed Activity Enzyme Enzyme (Type, Conc., Activity) Enzyme->Result Substrate Substrate (Type, Conc.) Enzyme->Substrate interacts Substrate->Result Inhibitor Inhibitor (Conc., Purity, Solubility) Inhibitor->Result Inhibitor->Enzyme Conditions Conditions (pH, Temp, Cofactors) Conditions->Result Conditions->Enzyme Conditions->Inhibitor

Caption: Inter-dependencies of core components in a collagenase assay.

References

Common experimental errors with Z-PDLDA-NHOH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Z-PDLDA-NHOH, a representative peptide-based hydroxamic acid inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic, peptide-based hydroxamic acid. The "Z" refers to a carboxybenzyl protecting group, "PDLDA" represents a peptide sequence (e.g., Phenylalanine-Aspartic Acid-Leucine-Aspartic Acid), and "NHOH" is the hydroxamic acid functional group. Hydroxamic acids are known to be potent chelators of metal ions, particularly zinc.[1][2] This allows them to function as inhibitors of metalloenzymes, such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), by binding to the zinc ion in the enzyme's active site.[2][3]

Q2: How should I store and handle this compound?

A2: For solid, powdered this compound, it is recommended to store it in a well-sealed container in a cool, dry, and dark place. For stock solutions, it is best to dissolve the compound in 100% DMSO, aliquot it into smaller volumes to avoid repeated freeze-thaw cycles, and store at -20°C for short-term storage or -80°C for long-term storage.[4]

Q3: In which solvents is this compound soluble?

A3: Peptide-based hydroxamic acids typically have low solubility in water. They are more soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO). For most biological assays, a high-concentration stock solution is prepared in 100% DMSO and then diluted to the final working concentration in the appropriate aqueous assay buffer.

Q4: What are the main challenges when working with peptide-based inhibitors like this compound?

A4: The primary challenges with peptide-based inhibitors include poor membrane permeability and intracellular instability. Peptides can be susceptible to degradation by proteases. Additionally, the hydroxamic acid moiety can be prone to hydrolysis under acidic (pH < 5) or basic (pH > 8) conditions.

Troubleshooting Guide

This guide addresses common experimental errors encountered when using this compound.

Problem Potential Cause Recommended Solution
Inconsistent or No Inhibitory Activity Degradation of Compound: The hydroxamic acid may have hydrolyzed, or the peptide backbone may have been cleaved by proteases.- Prepare fresh stock solutions from solid compound. - Ensure the pH of your assay buffer is within a stable range (pH 5-8). - Add protease inhibitors to your assay medium if working with cell lysates or serum.
Inaccurate Pipetting: Errors in pipetting, especially with small volumes of a potent inhibitor, can lead to large variations in concentration.- Use calibrated pipettes and ensure proper pipetting technique. - Prepare serial dilutions carefully.
Insufficient Enzyme Concentration: The amount of target enzyme in the assay may be too low to detect significant inhibition.- Increase the concentration of the purified enzyme or nuclear extract in your assay.
Precipitation of Compound in Assay Low Solubility in Aqueous Buffer: The final concentration of DMSO in the assay well may be too low to keep this compound in solution.- Adjust the dilution scheme to increase the final DMSO concentration, ensuring it remains below a level that affects your assay's performance. - If precipitation persists, consider using a different solvent for the initial stock or adding a surfactant to the assay buffer (test for compatibility first).
High Background Signal Off-Target Effects: The compound may be inhibiting other metalloenzymes in your system or interacting with components of your detection system.- Run control experiments without the target enzyme to assess off-target effects. - Test the inhibitor against a panel of related enzymes to determine its specificity.
Poor Cellular Permeability in Cell-Based Assays Physicochemical Properties of the Peptide: The size and charge of the peptide can limit its ability to cross cell membranes.- Consider using a cell line that has been engineered to express the target enzyme at high levels. - If direct inhibition is the goal, permeabilize the cells before adding the inhibitor. - For long-term studies, chemical modifications to the peptide to enhance permeability may be necessary.

Experimental Protocols & Visualizations

General Workflow for an In Vitro Enzyme Inhibition Assay

This workflow outlines the typical steps for assessing the inhibitory activity of this compound against a purified metalloenzyme.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_inhibitor Prepare this compound Stock Solution (in DMSO) plate Plate Inhibitor Dilutions and Controls prep_inhibitor->plate prep_enzyme Prepare Enzyme Working Solution add_enzyme Add Enzyme to Wells prep_enzyme->add_enzyme prep_substrate Prepare Substrate Working Solution add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate prep_buffer Prepare Assay Buffer prep_buffer->plate plate->add_enzyme incubate1 Pre-incubate Inhibitor and Enzyme add_enzyme->incubate1 incubate1->add_substrate incubate2 Incubate for Reaction Development add_substrate->incubate2 read_plate Read Plate (e.g., Absorbance, Fluorescence) incubate2->read_plate analyze_data Analyze Data (Calculate IC50) read_plate->analyze_data

Diagram 1: General workflow for an in vitro enzyme inhibition assay.
Hypothetical Signaling Pathway Inhibition

This diagram illustrates a hypothetical scenario where this compound inhibits a matrix metalloproteinase (MMP), preventing the cleavage of a cell surface receptor and subsequent downstream signaling.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling Receptor Surface Receptor Pathway Downstream Signaling Cascade Receptor->Pathway Activation MMP MMP MMP->Receptor Cleavage Inhibitor This compound Inhibitor->MMP Inhibition Response Cellular Response (e.g., Proliferation) Pathway->Response

Diagram 2: Inhibition of a hypothetical MMP-mediated signaling pathway.

References

Unable to Proceed: Information on "Z-PDLDA-NHOH" Not Found

Author: BenchChem Technical Support Team. Date: December 2025

Our comprehensive search for "Z-PDLDA-NHOH" did not yield any specific information regarding its chemical properties, experimental applications, or potential stability issues. The search results were broad and related to general concepts of stability in various scientific contexts, with no direct mention of the requested compound.

This suggests that "this compound" may be:

  • A novel or highly specialized compound not yet widely documented in public literature.

  • An internal or abbreviated designation for a chemical compound.

  • A potential typographical error in the provided name.

Without foundational information about this compound, it is not possible to create a relevant and accurate technical support center, including troubleshooting guides and FAQs as requested.

To proceed, please provide additional details, such as:

  • The full chemical name or IUPAC name of the compound.

  • The chemical structure (e.g., a SMILES string or image).

  • The class of compounds it belongs to (e.g., peptide, small molecule inhibitor, etc.).

  • The intended experimental application or biological target.

Once more specific information is available, we can initiate a targeted search to gather the necessary data and generate the comprehensive technical support materials you require.

Technical Support Center: Off-Target Effects of Small Molecule Inhibitors in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific off-target effects of "Z-PDLDA-NHOH" is not available in the public domain. The following technical support guide provides broadly applicable principles, troubleshooting advice, and protocols for researchers encountering potential off-target effects with experimental small molecule inhibitors, referred to herein as "Compound X."

Frequently Asked Questions (FAQs)

Q1: What are off-target effects of a small molecule inhibitor?

A1: Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended biological target.[1][2] These unintended interactions can lead to misleading experimental results, cellular toxicity, or other unforeseen biological consequences, making it crucial to identify and minimize them.[1][3]

Q2: Why is it important to validate the on-target and off-target effects of an inhibitor?

Q3: What are the common initial signs of potential off-target effects in my cell-based assays?

A3: Common indicators that you may be observing off-target effects include:

  • Inconsistent results with other inhibitors: Using a structurally different inhibitor for the same target produces a different or null phenotype.

  • Discrepancy with genetic validation: The phenotype observed with the small molecule is different from the phenotype observed when the target protein is knocked down (e.g., using siRNA or shRNA) or knocked out (e.g., using CRISPR-Cas9).

  • High concentration required for effect: The effective concentration of the inhibitor in your cellular assay is significantly higher than its known biochemical potency (e.g., IC50 or Ki) for the intended target.

  • Unexpected or paradoxical cellular phenotype: For instance, observing increased proliferation when inhibition is expected. This could be due to the inhibitor affecting an off-target kinase with an opposing biological function or inhibiting a kinase in a negative feedback loop.

Q4: Can off-target effects ever be beneficial?

A4: Yes, in some instances, the off-target activity of an inhibitor can contribute to its therapeutic efficacy, a concept known as polypharmacology. For example, an inhibitor might engage multiple disease-relevant pathways, leading to a more potent therapeutic effect than targeting a single protein. However, these effects must be well-characterized.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with "Compound X."

Problem/Observation Potential Cause Recommended Solution
Issue 1: The observed phenotype does not match the expected outcome based on the target's known function. The phenotype may be driven by one or more off-target interactions. The inhibitor could be affecting a different pathway altogether.1. Use a Structurally Unrelated Inhibitor: Confirm your findings with a second, structurally different inhibitor for the same primary target. If the phenotype persists, it is more likely an on-target effect.2. Genetic Validation: Use siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate the primary target. If the phenotype from genetic knockdown matches the inhibitor's phenotype, it supports an on-target mechanism.3. Rescue Experiment: Overexpression of the target protein may "soak up" the inhibitor, requiring a higher concentration to achieve the same phenotypic effect, thus "rescuing" the phenotype at lower concentrations.
Issue 2: High levels of cell death are observed even at low inhibitor concentrations. The inhibitor may have potent off-target effects on proteins essential for cell survival.1. Perform a Dose-Response Curve for Toxicity: Use assays for cell viability (e.g., MTT, CellTiter-Glo) to determine the concentration at which toxicity occurs (TC50). Compare this to the concentration required for the desired on-target effect (EC50).2. Titrate the Inhibitor Concentration: Determine the lowest effective concentration that inhibits the primary target without causing excessive toxicity.3. Use a Negative Control Compound: Employ a structurally similar but inactive analog of your compound to ensure the observed effects are not due to the chemical scaffold itself.
Issue 3: The inhibitor is potent in a biochemical (in vitro) assay but shows weak or no activity in a cell-based assay. The inhibitor may have poor cell permeability, be subject to cellular efflux, or be rapidly metabolized. The intracellular environment (e.g., high ATP concentrations for kinase inhibitors) can also reduce inhibitor potency compared to in vitro conditions.1. Confirm Target Engagement in Cells: Use a Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to verify that the compound is binding to its intended target within the cell.2. Assess Cell Permeability: If possible, use analytical methods like LC-MS to measure the intracellular concentration of the inhibitor.3. Modify Assay Conditions: Increase the incubation time or inhibitor concentration, while carefully monitoring for off-target effects and toxicity.

Data Presentation

When evaluating a new inhibitor, it is crucial to systematically collect and compare quantitative data. The table below provides a template for summarizing key parameters for "Compound X."

Parameter Compound X Control Compound (Inactive Analog) Notes
On-Target Biochemical IC50 15 nM> 10,000 nMPotency against the purified target protein.
Cellular On-Target EC50 150 nM> 10,000 nMConcentration for 50% effect in a target-specific cellular assay (e.g., p-Substrate Western Blot).
Cellular Toxicity TC50 (48h) 5,000 nM> 10,000 nMConcentration causing 50% cell death.
Selectivity (Off-Target Kinase Y) 2,500 nM> 10,000 nMIC50 against a known off-target.
Therapeutic Window ~33-fold (TC50/EC50)N/AA larger window suggests better on-target specificity at effective doses.

Mandatory Visualizations

On_Target_vs_Off_Target cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway CompoundX_on Compound X TargetKinase Target Kinase CompoundX_on->TargetKinase Substrate_on Substrate A TargetKinase->Substrate_on Phosphorylates Phenotype_on Desired Phenotype Substrate_on->Phenotype_on CompoundX_off Compound X OffTargetKinase Off-Target Kinase CompoundX_off->OffTargetKinase Substrate_off Substrate B OffTargetKinase->Substrate_off Phosphorylates Phenotype_off Undesired Phenotype (e.g., Toxicity) Substrate_off->Phenotype_off

Caption: On-target vs. off-target pathway inhibition by Compound X.

Experimental_Workflow cluster_workflow Workflow for Investigating Off-Target Effects A Unexpected Phenotype Observed with Compound X B Dose-Response Curve (Phenotype vs. Toxicity) A->B C Genetic Validation (e.g., CRISPR KO of Target) B->C D Test Structurally Unrelated Inhibitor B->D E Confirm Target Engagement (e.g., CETSA) C->E If phenotype matches H Conclusion: Phenotype is Off-Target C->H If phenotype does not match D->E If phenotype matches D->H If phenotype does not match F Broad Kinase Screen / Proteome Profiling E->F If no target engagement G Conclusion: Phenotype is On-Target E->G If target engagement is confirmed F->H

Caption: Experimental workflow for identifying off-target effects.

Caption: Logical workflow for troubleshooting unexpected results.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that Compound X binds to its intended target protein in a cellular environment. Ligand binding stabilizes the protein, leading to a shift in its melting temperature.

Methodology:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat one set of cells with Compound X at a relevant concentration (e.g., 10x the cellular EC50) and another set with a vehicle control (e.g., DMSO).

    • Incubate for a specified time (e.g., 1-2 hours) under normal cell culture conditions.

  • Cell Lysis:

    • Harvest cells by scraping and wash with PBS.

    • Resuspend the cell pellet in a lysis buffer (e.g., PBS with protease inhibitors) and lyse the cells by freeze-thaw cycles.

  • Heating Step:

    • Aliquot the cell lysates from both the treated and vehicle control groups into separate PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler.

    • Include an unheated control sample (room temperature).

  • Pelleting and Supernatant Collection:

    • Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

    • Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

  • Analysis:

    • Analyze the amount of soluble target protein remaining in the supernatant for each temperature point using Western Blot or another protein quantification method (e.g., ELISA).

    • Load equal amounts of total protein for each sample.

  • Data Analysis:

    • Quantify the band intensity for the target protein at each temperature for both the vehicle and Compound X-treated samples.

    • Plot the percentage of soluble protein (relative to the unheated control) against the temperature.

    • A shift in the melting curve to a higher temperature for the Compound X-treated sample indicates that the compound has bound to and stabilized the target protein, confirming target engagement.

References

Technical Support Center: Z-PDLDA-NHOH and TACE/ADAM17 Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the activity of Z-PDLDA-NHOH, a known inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and specific inhibitor of TACE (ADAM17). TACE is a metalloproteinase responsible for the "shedding" of the extracellular domains of various membrane-bound proteins, most notably Tumor Necrosis Factor-α (TNF-α). By inhibiting TACE, this compound blocks the release of soluble TNF-α and other TACE substrates, thereby modulating inflammatory and other signaling pathways.

Q2: How can I experimentally confirm the inhibitory activity of this compound on TACE?

The most common method to confirm the inhibitory activity of this compound is through a fluorometric TACE activity assay. This assay utilizes a synthetic peptide substrate that is internally quenched. When cleaved by active TACE, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence. The inhibitory effect of this compound is quantified by its ability to reduce this fluorescence signal in a dose-dependent manner.

Q3: What are the key components of a TACE activity assay?

A typical TACE activity assay includes:

  • Source of TACE enzyme: This can be either recombinant (purified) TACE or cell lysates/tissue homogenates known to express active TACE.

  • Fluorogenic Substrate: A peptide substrate containing a fluorophore and a quencher pair, such as QXL™ 520/5-FAM or Mca/Dpa.

  • Assay Buffer: A buffer system that maintains the optimal pH and ionic strength for TACE activity.

  • Inhibitor: The compound to be tested, in this case, this compound.

  • Controls: Including a no-enzyme control (blank), a no-inhibitor control (positive control for enzyme activity), and a known TACE inhibitor control (e.g., TAPI-0 or GM6001).

  • Microplate Reader: A fluorometer capable of exciting the fluorophore at its specific excitation wavelength and measuring the emission at the corresponding wavelength.

Q4: Can I use cell-based assays to confirm this compound activity?

Yes, cell-based assays are highly relevant for confirming the activity of this compound in a more physiological context. You can treat cells that express TACE with this compound and then measure the shedding of a known TACE substrate, such as TNF-α, into the cell culture medium using an ELISA. A reduction in the concentration of the shed substrate in the presence of this compound indicates its inhibitory activity.

Troubleshooting Guides

Guide 1: Troubleshooting High Background Fluorescence

High background fluorescence can mask the true signal from the enzymatic reaction. Here’s how to troubleshoot this common issue:

Potential Cause Troubleshooting Steps
Autofluorescence of samples or compounds - Run a control with your sample or this compound without the fluorescent substrate to quantify its intrinsic fluorescence. - Subtract this background fluorescence from your experimental readings.
Substrate degradation - Protect the fluorescent substrate from light during storage and handling. - Prepare fresh substrate dilutions for each experiment.
Contaminated reagents - Use high-purity water and reagents to prepare buffers. - Filter-sterilize buffers if necessary.
Incorrect plate type - Use black, opaque microplates for fluorescence assays to minimize light scatter and well-to-well crosstalk.[1]
Guide 2: Troubleshooting Low or No Signal

A weak or absent signal suggests a problem with the enzyme activity or the detection system.

Potential Cause Troubleshooting Steps
Inactive enzyme - Ensure proper storage of recombinant TACE or cell lysates (typically at -80°C). - Avoid repeated freeze-thaw cycles. - Confirm the activity of your enzyme source with a positive control (no inhibitor).
Sub-optimal assay conditions - Verify that the assay buffer pH is optimal for TACE activity (typically around 7.4). - Ensure the incubation temperature is appropriate (usually 37°C).
Incorrect instrument settings - Double-check the excitation and emission wavelengths set on the microplate reader to ensure they match the specifications of your fluorescent substrate.
Insufficient incubation time - Optimize the incubation time to allow for sufficient product formation. Perform a time-course experiment to determine the linear range of the reaction.

Quantitative Data Summary

The following tables provide quantitative data for TACE inhibitors and commonly used fluorescent substrates to aid in experimental design and data interpretation.

Table 1: IC50 Values of Common TACE Inhibitors

InhibitorIC50 (nM)TargetNotes
This compound 0.4TACE/ADAM17A potent and specific hydroxamate-based inhibitor.
TAPI-0 10TACE, MMPsA broad-spectrum metalloproteinase inhibitor.
GM6001 (Ilomastat) 0.4 - 27TACE, MMPsA broad-spectrum hydroxamate-based inhibitor.
Marimastat 5TACE, MMPsAn orally active hydroxamate-based inhibitor.

Table 2: Common Fluorogenic Substrates for TACE Activity Assays

SubstrateFluorophore/QuencherExcitation (nm)Emission (nm)
QXL™ 520/5-FAM based peptide 5-FAM / QXL™ 520~490~520
Mca/Dpa based peptide Mca / Dpa~328~393
FAM/TAMRA based peptide FAM / TAMRA~485~580

Detailed Experimental Protocols

Protocol 1: In Vitro Fluorometric TACE Activity Assay

This protocol describes how to measure the inhibitory activity of this compound using recombinant TACE and a fluorogenic substrate.

Materials:

  • Recombinant human TACE

  • Fluorogenic TACE substrate (e.g., QXL™ 520/5-FAM based peptide)

  • TACE Assay Buffer (e.g., 25 mM Tris, pH 7.5, 2.5 µM ZnCl₂, 0.005% Brij-35)

  • This compound

  • Known TACE inhibitor (e.g., TAPI-0)

  • DMSO (for dissolving compounds)

  • 96-well black microplate

  • Microplate fluorometer

Procedure:

  • Prepare Reagents:

    • Thaw all reagents on ice.

    • Prepare a stock solution of this compound and the control inhibitor in DMSO.

    • Prepare serial dilutions of the inhibitors in TACE Assay Buffer. Ensure the final DMSO concentration is ≤1% in the assay.

    • Dilute the recombinant TACE to the desired concentration in TACE Assay Buffer.

    • Dilute the fluorogenic substrate to the working concentration in TACE Assay Buffer. Protect from light.

  • Set up the Assay Plate:

    • Add 50 µL of TACE Assay Buffer to the "Blank" wells.

    • Add 50 µL of the diluted TACE enzyme solution to the "Positive Control" and "Inhibitor" wells.

    • Add 25 µL of the serially diluted this compound or control inhibitor to the "Inhibitor" wells. Add 25 µL of TACE Assay Buffer (with the same percentage of DMSO as the inhibitor solutions) to the "Blank" and "Positive Control" wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the Reaction:

    • Add 25 µL of the diluted fluorogenic substrate to all wells.

  • Measure Fluorescence:

    • Immediately start measuring the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths for your substrate. Take readings every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Subtract the fluorescence of the "Blank" wells from all other readings.

    • Determine the reaction rate (slope of the linear portion of the kinetic curve) for each well.

    • Calculate the percent inhibition for each concentration of this compound compared to the "Positive Control".

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based TACE Activity Assay (TNF-α Shedding)

This protocol outlines how to assess the effect of this compound on the shedding of TNF-α from cultured cells.

Materials:

  • Cell line known to express TACE and produce TNF-α (e.g., LPS-stimulated RAW 264.7 macrophages)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS)

  • This compound

  • Human or mouse TNF-α ELISA kit

  • 24-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed the cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Treatment:

    • The next day, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (DMSO). Pre-incubate for 1-2 hours.

  • Stimulation of TNF-α Production:

    • Stimulate the cells with an optimal concentration of LPS (e.g., 1 µg/mL) to induce TNF-α production and shedding.

  • Sample Collection:

    • Incubate the cells for an appropriate time (e.g., 4-6 hours).

    • Collect the cell culture supernatant.

    • Centrifuge the supernatant to remove any detached cells.

  • TNF-α Quantification:

    • Measure the concentration of soluble TNF-α in the supernatant using a specific ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percent inhibition of TNF-α shedding for each concentration of this compound compared to the LPS-stimulated vehicle control.

    • Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC50 value in a cellular context.

Visualizations

ADAM17 (TACE) Signaling Pathway

The following diagram illustrates the central role of ADAM17 (TACE) in ectodomain shedding and the subsequent activation of downstream signaling pathways.

ADAM17_Signaling_Pathway cluster_upstream Upstream Activators cluster_cell_membrane Cell Membrane cluster_downstream Downstream Effects GPCR GPCRs ADAM17 ADAM17 (TACE) GPCR->ADAM17 PKC PKC PKC->ADAM17 MAPK MAPK (p38, ERK) MAPK->ADAM17 LPS LPS LPS->ADAM17 proTNFa pro-TNF-α ADAM17->proTNFa cleavage EGFR_ligands EGFR Ligands (e.g., TGF-α, AREG) ADAM17->EGFR_ligands cleavage IL6R IL-6R ADAM17->IL6R cleavage L_selectin L-selectin ADAM17->L_selectin cleavage sTNFa Soluble TNF-α proTNFa->sTNFa sEGFR_ligands Soluble EGFR Ligands EGFR_ligands->sEGFR_ligands sIL6R Soluble IL-6R IL6R->sIL6R sL_selectin Soluble L-selectin L_selectin->sL_selectin Inflammation Inflammation sTNFa->Inflammation Cell_Proliferation Cell Proliferation & Survival sEGFR_ligands->Cell_Proliferation Immune_Response Immune Response sIL6R->Immune_Response sL_selectin->Immune_Response ZPDLDA This compound ZPDLDA->ADAM17 inhibition TACE_Inhibition_Workflow start Start: Hypothesis (this compound inhibits TACE) reagent_prep Reagent Preparation (Enzyme, Substrate, Inhibitor) start->reagent_prep assay_setup Assay Setup in 96-well Plate (Controls and Test Compound) reagent_prep->assay_setup incubation Pre-incubation (Enzyme + Inhibitor) assay_setup->incubation reaction Initiate Reaction (Add Substrate) incubation->reaction measurement Kinetic Fluorescence Measurement reaction->measurement data_analysis Data Analysis (Calculate % Inhibition, Plot Dose-Response) measurement->data_analysis ic50 Determine IC50 Value data_analysis->ic50 troubleshoot Troubleshooting data_analysis->troubleshoot Unexpected Results conclusion Conclusion: Activity Confirmed ic50->conclusion troubleshoot->reagent_prep

References

Factors affecting Z-PDLDA-NHOH efficacy in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Z-PDLDA-NHOH In Vitro Efficacy Guide

Disclaimer: Information regarding the specific compound "this compound" is not available in the public domain. This guide is based on the general characteristics of hydroxamic acid-based inhibitors (as suggested by the "-NHOH" moiety) and is intended to provide a framework for troubleshooting and experimental design. This compound is treated as a hypothetical metalloenzyme inhibitor, potentially targeting a zinc-dependent enzyme such as a histone deacetylase (HDAC) or a matrix metalloproteinase (MMP).

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for hydroxamic acid-based inhibitors like this compound?

A1: Hydroxamic acids (-NHOH) are a well-known class of metal-chelating agents. Their inhibitory activity typically relies on the ability of the hydroxamate functional group to bind to the metal ion cofactor (commonly zinc or iron) in the active site of a metalloenzyme. This coordination disrupts the enzyme's catalytic activity. Prominent targets for hydroxamate inhibitors include histone deacetylases (HDACs) and matrix metalloproteinases (MMPs).[1][2][3]

Q2: How should I prepare and store my this compound stock solution?

A2: Most small molecule inhibitors are dissolved in a non-aqueous solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution. It is crucial to keep the final DMSO concentration in your assay low (ideally below 0.1% and not exceeding 0.5%) to avoid solvent-induced artifacts.[4] For storage, consult the manufacturer's data sheet. Generally, DMSO stocks are stored at -20°C or -80°C to minimize degradation. Hydroxamate-containing compounds can be susceptible to hydrolysis, so long-term storage in aqueous buffers is not recommended.

Q3: My inhibitor's effect diminishes in long-term cell culture experiments. What could be the cause?

A3: The diminishing effect of an inhibitor over time in cell culture is often due to compound instability or metabolism by the cells.[4] Hydroxamic acids, in particular, can have poor pharmacokinetic profiles and may be rapidly cleared or metabolized. To address this, you should replenish the inhibitor at regular intervals by performing partial or full media changes containing the fresh compound.

Q4: What are the potential off-target effects of a hydroxamate-based inhibitor?

A4: Due to their metal-chelating nature, hydroxamate-based inhibitors can lack specificity and interact with multiple metalloenzymes. For example, some HDAC inhibitors have been shown to inhibit other enzymes like tyrosinase. It's also been reported that some hydroxamate inhibitors can interact with the hERG cardiac ion channel, which is a critical safety consideration. To confirm that the observed phenotype is due to the inhibition of your target of interest, it is essential to use complementary validation methods, such as target knockdown with siRNA or CRISPR, or using a structurally different inhibitor for the same target.

Troubleshooting Guide

Issue 1: High background signal or non-specific inhibition in my biochemical assay.

  • Possible Cause: Compound aggregation. At high concentrations, small molecules can form colloidal aggregates that non-specifically sequester and denature proteins, leading to false-positive results.

  • Troubleshooting Protocol:

    • Visual Inspection: Check for any cloudiness or precipitate in your compound dilutions.

    • Dose-Response Curve Analysis: Aggregating compounds often exhibit an unusually steep, non-sigmoidal dose-response curve.

    • Detergent Inclusion: Repeat the assay with a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the buffer. If aggregation is the issue, the detergent should disrupt the colloids and significantly reduce or eliminate the inhibitory activity.

Issue 2: Inconsistent results between biochemical and cell-based assays.

  • Possible Cause: Poor cell permeability. The compound may be a potent inhibitor of the purified enzyme but may not be able to cross the cell membrane to reach its intracellular target.

  • Troubleshooting Protocol:

    • Assess Cell Permeability: Use analytical methods like LC-MS/MS to measure the intracellular concentration of the compound.

    • Prodrug Strategy: If permeability is low, a prodrug approach might be necessary, where the inhibitor is chemically modified to improve cell uptake and is then converted to the active form inside the cell.

    • Use Permeabilized Cells: As a control, you can perform the assay in cells that have been treated with a permeabilizing agent, although this will disrupt the normal cellular environment.

Issue 3: The inhibitor shows cytotoxicity in my cell-based assay.

  • Possible Cause: The observed effect (e.g., reduced cell proliferation) might be due to general cytotoxicity rather than specific inhibition of the target. Hydroxamic acids themselves have been associated with mutagenic and genotoxic effects in some contexts.

  • Troubleshooting Protocol:

    • Cytotoxicity Assay: Perform a standard cytotoxicity assay (e.g., LDH release or a live/dead stain) in parallel with your functional assay.

    • Dose-Response Comparison: Compare the IC50 from your functional assay with the concentration at which cytotoxicity is observed. A significant window between the two values suggests that the functional effect is not simply due to cell death.

    • Negative Control Analog: If available, use a structurally similar but inactive analog of your inhibitor. This analog should not produce the desired phenotype if the effect is on-target.

Quantitative Data

The following tables present representative data for hydroxamate-based inhibitors against common metalloenzyme targets. Note that efficacy can vary significantly based on the specific compound and assay conditions.

Table 1: In Vitro Inhibitory Activity (IC50) of Representative Hydroxamate-Based Inhibitors

InhibitorTarget Enzyme(s)IC50 Value (nM)Reference(s)
Vorinostat (SAHA)HDACs0.67 µM (cell-based)
PanobinostatHDACs0.6 - 25 nM
BelinostatHDACsData not specified
Trichostatin AHDACs0.4 nM
Benzohydroxamic acidTyrosinase7 nM (Ki value)
Compound 4Metallo-β-Lactamase (Bla2)15 µM
Compound 6Metallo-β-Lactamase (Bla2)20 µM

Table 2: Selectivity Profile of Selected Hydroxamate-Based HDAC6 Inhibitors

CompoundHDAC6 IC50 (nM)HDAC10 IC50 (nM)HDAC1 IC50 (nM)Reference(s)
TSA0.41.30.4
Compound 60.356649

Experimental Protocols

Protocol 1: General In Vitro Enzyme Inhibition Assay (IC50 Determination)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against a purified enzyme.

  • Prepare Reagents:

    • Assay Buffer: Prepare a buffer suitable for the target enzyme's activity (e.g., Tris-HCl with required salts and cofactors).

    • Enzyme Stock: Dilute the purified enzyme in assay buffer to a working concentration.

    • Substrate Stock: Prepare the enzyme's substrate in assay buffer. The final concentration used in the assay should ideally be at or below the Michaelis constant (Km) to accurately identify competitive inhibitors.

    • Inhibitor Dilutions: Perform a serial dilution of the this compound stock solution (in DMSO) in assay buffer to create a range of concentrations (e.g., 10-point, 3-fold dilutions).

    • Controls: Prepare a positive control (enzyme + substrate, no inhibitor) and a negative control (substrate, no enzyme). Also include a vehicle control containing the same final concentration of DMSO as the highest inhibitor concentration.

  • Assay Procedure (96-well plate format):

    • Add a fixed volume of the inhibitor dilutions or controls to the wells.

    • Add the enzyme solution to all wells except the negative control.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Monitor the reaction progress over time using a plate reader (measuring absorbance, fluorescence, or luminescence, depending on the assay method). Ensure you are measuring the initial reaction velocity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Assay for HDAC Inhibition

This protocol describes a method to measure the inhibitory effect of this compound on HDAC activity within a cellular context.

  • Cell Culture:

    • Plate cells (e.g., HCT116) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the inhibitor dilutions or vehicle control.

    • Incubate the cells for a specified period (e.g., 4-24 hours) to allow for compound uptake and target engagement.

  • HDAC Activity Measurement:

    • Use a commercial cell-based HDAC activity assay kit (e.g., a luminogenic assay that measures the deacetylation of a specific substrate).

    • Follow the manufacturer's instructions to lyse the cells and perform the enzymatic reaction.

    • Read the signal (e.g., luminescence) using a plate reader.

  • Data Analysis:

    • Normalize the signal to the vehicle control to determine the percent inhibition.

    • Plot the data and calculate the IC50 value as described in Protocol 1.

    • It is advisable to run a parallel plate to assess cell viability (e.g., using a WST-1 or MTT assay) to ensure the observed inhibition is not due to cytotoxicity.

Visualizations

Signaling_Pathway cluster_0 Nucleus Histone Histone (Lys-Ac) DNA Chromatin Histone->DNA compaction HDAC HDAC (Target Enzyme) Histone->HDAC Gene Gene Expression (Repressed) DNA->Gene Deacetylated_Histone Histone (Lys) HDAC->Deacetylated_Histone Deacetylation Inhibitor This compound Inhibitor->HDAC Inhibition

Caption: Hypothetical signaling pathway of this compound as an HDAC inhibitor.

Experimental_Workflow cluster_biochem Biochemical Assay cluster_cell Cell-Based Assay B1 Prepare Serial Dilutions of this compound B2 Incubate with Purified Enzyme B1->B2 B3 Add Substrate & Measure Activity B2->B3 B4 Calculate IC50 B3->B4 End End B4->End C1 Treat Cells with This compound C2 Measure Target Activity/Phenotype C1->C2 C3 Assess Cell Viability (Parallel) C1->C3 C4 Calculate EC50 C2->C4 C4->End Start Start Start->B1 Start->C1

Caption: General experimental workflow for evaluating inhibitor efficacy.

Troubleshooting_Tree Start Unexpected Result (e.g., No Inhibition) Check_Solubility Is the compound fully dissolved in assay buffer? Start->Check_Solubility Solubility_No Action: Check DMSO stock. Try co-solvents or excipients. Check_Solubility->Solubility_No No Check_Stability Is the compound stable in the assay medium? Check_Solubility->Check_Stability Yes Stability_No Action: Replenish compound during long incubations. Check_Stability->Stability_No No Check_Permeability Is this a cell-based assay? Check_Stability->Check_Permeability Yes Permeability_Yes Possible low cell permeability. Action: Measure intracellular concentration. Check_Permeability->Permeability_Yes Yes Check_Aggregation Is the dose-response curve very steep? Check_Permeability->Check_Aggregation No Aggregation_Yes Possible aggregation. Action: Re-run with detergent. Check_Aggregation->Aggregation_Yes Yes

Caption: Troubleshooting decision tree for unexpected in vitro results.

References

Best practices for working with Z-Pro-D-Leu-D-Ala-NHOH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for working with Z-Pro-D-Leu-D-Ala-NHOH.

Frequently Asked Questions (FAQs)

Q1: What is Z-Pro-D-Leu-D-Ala-NHOH?

Z-Pro-D-Leu-D-Ala-NHOH is a synthetic tripeptidyl hydroxamic acid. It is recognized as a potent and specific inhibitor of vertebrate collagenases, such as those found in human skin and tadpoles.[1][2] Its structure is designed to mimic the substrate of these enzymes, allowing it to bind to the active site and block its activity.

Q2: What are the primary applications of Z-Pro-D-Leu-D-Ala-NHOH?

The primary application of Z-Pro-D-Leu-D-Ala-NHOH is as an inhibitor of matrix metalloproteinases (MMPs), particularly collagenases.[1][3] It is used in research to study the role of these enzymes in various physiological and pathological processes, including tissue remodeling, cancer, and metabolic disorders. It also serves as a building block in the development of peptide-based therapeutics due to its ability to enhance peptide stability and bioavailability.

Q3: What is the mechanism of action of Z-Pro-D-Leu-D-Ala-NHOH?

As a hydroxamate-based inhibitor, Z-Pro-D-Leu-D-Ala-NHOH functions by chelating the essential zinc ion (Zn²⁺) in the active site of matrix metalloproteinases. This interaction prevents the enzyme from binding to its natural substrate, such as collagen, thereby inhibiting its catalytic activity.

Experimental Protocols & Data

Solubility and Storage

Proper handling and storage of Z-Pro-D-Leu-D-Ala-NHOH are critical for maintaining its integrity and activity.

ParameterRecommendationSource
Storage Temperature Store lyophilized powder at -20°C.
Stock Solution Storage Aliquot and freeze stock solutions at -20°C. Stable for up to 3 months. Avoid repeated freeze-thaw cycles.
Solubility For hydrophobic peptides like this, it is recommended to first dissolve in a small amount of an organic solvent such as DMSO, and then dilute with an aqueous buffer.

General Protocol for Solubilization:

  • To prepare a stock solution, first attempt to dissolve the peptide in a minimal amount of 100% DMSO.

  • Once fully dissolved, gradually add the aqueous buffer of choice (e.g., PBS, Tris) to the desired final concentration.

  • If the peptide precipitates during dilution, the solution may be too concentrated.

  • For cell-based assays, ensure the final concentration of DMSO is low (typically <0.5%) to avoid cytotoxicity.

In Vitro Collagenase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of Z-Pro-D-Leu-D-Ala-NHOH against a vertebrate collagenase.

Materials:

  • Z-Pro-D-Leu-D-Ala-NHOH

  • Human recombinant collagenase (e.g., MMP-1)

  • Fluorogenic collagenase substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

  • DMSO

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare a stock solution of Z-Pro-D-Leu-D-Ala-NHOH: Dissolve the compound in DMSO to a concentration of 10 mM.

  • Prepare serial dilutions: Serially dilute the stock solution in assay buffer to obtain a range of inhibitor concentrations.

  • Enzyme and inhibitor pre-incubation: In the microplate wells, add the diluted inhibitor solutions and the collagenase enzyme. Incubate at 37°C for 15-30 minutes to allow for binding.

  • Initiate the reaction: Add the fluorogenic substrate to each well to start the enzymatic reaction.

  • Kinetic measurement: Immediately place the plate in the microplate reader and measure the increase in fluorescence over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the substrate.

  • Data analysis:

    • Calculate the initial reaction rates (slopes) from the linear portion of the fluorescence curves.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Quantitative Data
CompoundTarget EnzymeIC₅₀Source
Z-Pro-D-Leu-D-Ala-NHOHTadpole Collagenase~1 µM (10⁻⁶ M)
Z-Pro-D-Leu-D-Ala-NHOHHuman Skin Collagenase~1 µM (10⁻⁶ M)

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Compound will not dissolve - Inappropriate solvent.- Compound has precipitated out of solution.- Use a small amount of an organic solvent like DMSO to initially dissolve the peptide before diluting with aqueous buffer.- Gentle warming or sonication may aid dissolution.
No or low inhibitory activity - Inactive compound due to improper storage or handling.- Incorrect assay conditions (pH, temperature).- Enzyme degradation.- Use a fresh stock of the inhibitor and ensure it has been stored correctly at -20°C.- Verify the optimal pH and temperature for the specific collagenase being used.- Confirm enzyme activity with a positive control inhibitor.
High background signal in assay - Autofluorescence of the compound.- Substrate instability and spontaneous hydrolysis.- Run a control with the inhibitor and substrate but without the enzyme to measure background fluorescence.- Prepare the substrate fresh for each experiment and store it protected from light.
High variability between replicates - Inaccurate pipetting.- Incomplete mixing of reagents.- Edge effects in the microplate.- Use calibrated pipettes and ensure proper technique.- Gently mix the plate after adding each reagent.- Avoid using the outermost wells of the plate or fill them with buffer to maintain humidity.
Unexpected off-target effects in cell-based assays - Hydroxamate group chelating other metal ions.- Inhibition of other metalloproteinases (e.g., ADAMs).- Be aware that hydroxamic acids can have off-target effects and may not be completely selective.- Include appropriate controls to assess cytotoxicity and other potential off-target effects.

Visualizing Mechanisms and Workflows

Below are diagrams illustrating key concepts related to the use of Z-Pro-D-Leu-D-Ala-NHOH.

G cluster_storage Storage and Handling Workflow lyophilized Lyophilized Z-Pro-D-Leu-D-Ala-NHOH storage Store at -20°C lyophilized->storage dissolve Dissolve in DMSO storage->dissolve dilute Dilute with Aqueous Buffer dissolve->dilute stock Stock Solution dilute->stock aliquot Aliquot stock->aliquot store_stock Store at -20°C aliquot->store_stock use Use in Experiment store_stock->use

Caption: Recommended workflow for the storage and handling of Z-Pro-D-Leu-D-Ala-NHOH.

G cluster_pathway Mechanism of MMP Inhibition MMP Active MMP Enzyme ActiveSite Active Site (with Zn²⁺) InhibitedComplex Inactive MMP-Inhibitor Complex MMP->InhibitedComplex Inhibition Inhibitor Z-Pro-D-Leu-D-Ala-NHOH (Hydroxamate Group) Binding Chelation of Zn²⁺ Inhibitor->Binding Substrate Collagen Substrate Substrate->ActiveSite Binding Prevented Binding->ActiveSite NoDegradation Collagen Degradation Blocked InhibitedComplex->NoDegradation

Caption: Simplified signaling pathway showing MMP inhibition by Z-Pro-D-Leu-D-Ala-NHOH.

G cluster_troubleshooting Troubleshooting Logic Start No Inhibition Observed CheckCompound Is the compound active? Start->CheckCompound CheckEnzyme Is the enzyme active? CheckCompound->CheckEnzyme Yes NewStock Prepare fresh stock from properly stored solid CheckCompound->NewStock No CheckAssay Are assay conditions correct? CheckEnzyme->CheckAssay Yes PositiveControl Run positive control inhibitor CheckEnzyme->PositiveControl No VerifyConditions Verify pH, temperature, and buffer components CheckAssay->VerifyConditions No Success Inhibition Observed CheckAssay->Success Yes NewStock->Success PositiveControl->Success VerifyConditions->Success

Caption: A logical workflow for troubleshooting a lack of inhibition in an enzyme assay.

References

Validation & Comparative

A Comparative Guide to Collagenase Inhibitors: Z-PDLDA-NHOH vs. Other Key Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, selecting the appropriate collagenase inhibitor is a critical decision. This guide provides a detailed comparison of Z-PDLDA-NHOH with other notable collagenase inhibitors: batimastat (B1663600), marimastat (B1683930), and doxycycline (B596269). The comparison is based on their inhibitory potency, mechanism of action, and supporting experimental data.

Quantitative Comparison of Inhibitory Potency

The efficacy of a collagenase inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50). The table below summarizes the available IC50 values for this compound and its counterparts against various matrix metalloproteinases (MMPs), with a focus on collagenases such as MMP-1. It is important to note that these values are compiled from various sources and may have been determined under different experimental conditions.

InhibitorTargetIC50 ValueReference
This compound Vertebrate Collagenases~ 1 µM[1][2]
Batimastat (BB-94)MMP-1 (Collagenase-1)3 nM[3][4][5]
MMP-2 (Gelatinase A)4 nM
MMP-3 (Stromelysin-1)20 nM
MMP-7 (Matrilysin)6 nM
MMP-9 (Gelatinase B)4 nM
Marimastat (BB-2516)MMP-1 (Collagenase-1)5 nM
MMP-2 (Gelatinase A)6 nM
MMP-7 (Matrilysin)13 nM
MMP-9 (Gelatinase B)3 nM
MMP-14 (MT1-MMP)9 nM
DoxycyclineCollagen Biosynthesis~150 µg/mL
MMP-1 (in atherosclerotic plaques)Reduced expression
MMP-9 ActivityAttenuated

Note: The IC50 values for batimastat and marimastat are in the nanomolar range, indicating high potency. This compound has an IC50 in the micromolar range. Direct IC50 values for doxycycline against specific MMPs are less consistently reported in the literature, with its effects often described in terms of reduced expression or activity in cellular or tissue-based assays.

Mechanism of Action: A Common Thread with Key Differences

This compound, batimastat, and marimastat belong to a class of compounds known as hydroxamate-based inhibitors. Their inhibitory action stems from the hydroxamic acid moiety (-CONHOH) which acts as a potent zinc-chelating group. This group binds to the catalytic zinc ion (Zn2+) in the active site of collagenases, thereby blocking their enzymatic activity. The peptide-like backbone of these inhibitors also contributes to their binding affinity and specificity by interacting with the substrate-binding pockets of the enzyme.

Doxycycline, a tetracycline (B611298) antibiotic, inhibits collagenases through a different, less direct mechanism. It is believed to chelate the zinc ion at the active site, but its primary mode of action in this context is often attributed to the downregulation of MMP expression at the transcriptional and translational levels. It may also interfere with the activation of pro-MMPs.

cluster_Inhibitors Inhibitor Classes cluster_MOA Mechanism of Action cluster_Target Target This compound This compound Hydroxamate_Group Hydroxamate Group (-CONHOH) This compound->Hydroxamate_Group Batimastat Batimastat Batimastat->Hydroxamate_Group Marimastat Marimastat Marimastat->Hydroxamate_Group Doxycycline Doxycycline Downregulation Downregulation of MMP Expression Doxycycline->Downregulation Zinc_Chelation Chelation of Catalytic Zn2+ Hydroxamate_Group->Zinc_Chelation Collagenase_Active_Site Collagenase Active Site Zinc_Chelation->Collagenase_Active_Site Inhibition Downregulation->Collagenase_Active_Site Reduced Enzyme Levels

Caption: Mechanism of Action for Different Collagenase Inhibitors.

Experimental Protocols: A Guide to Measuring Collagenase Inhibition

The following is a generalized protocol for a fluorometric assay to determine the IC50 of a collagenase inhibitor. This protocol can be adapted for specific collagenases and inhibitors.

Materials:

  • Collagenase enzyme (e.g., MMP-1)

  • Fluorogenic collagenase substrate (e.g., FITC-labeled collagen or a FRET-based peptide)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl2, and 0.05% Brij-35)

  • Test inhibitor (e.g., this compound)

  • Known collagenase inhibitor (positive control, e.g., 1,10-Phenanthroline)

  • Solvent for inhibitor (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the collagenase in assay buffer.

    • Reconstitute the fluorogenic substrate in assay buffer to the recommended concentration.

    • Prepare a stock solution of the test inhibitor and positive control in a suitable solvent (e.g., DMSO). Create a serial dilution of the test inhibitor in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to designated wells:

      • Blank: Assay buffer only.

      • Enzyme Control (No Inhibitor): Collagenase and assay buffer.

      • Positive Control: Collagenase and a known inhibitor.

      • Test Wells: Collagenase and serial dilutions of the test inhibitor.

    • The final volume in each well should be consistent (e.g., 100 µL).

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Immediately place the plate in a fluorescence microplate reader set to the appropriate excitation and emission wavelengths for the substrate.

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the fluorescence versus time plot.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the enzyme control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

cluster_Prep Preparation cluster_Assay Assay cluster_Analysis Data Analysis Reagents Prepare Reagents: - Collagenase - Substrate - Inhibitors Plate Prepare 96-well Plate Reagents->Plate Add_Reagents Add Reagents to Wells: - Enzyme - Inhibitors Plate->Add_Reagents Pre_Incubate Pre-incubate at 37°C Add_Reagents->Pre_Incubate Add_Substrate Add Substrate to Initiate Reaction Pre_Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence (Kinetic) Add_Substrate->Measure_Fluorescence Calculate_Velocity Calculate Initial Velocity (V₀) Measure_Fluorescence->Calculate_Velocity Calculate_Inhibition Calculate % Inhibition Calculate_Velocity->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Experimental Workflow for Collagenase Inhibition Assay.

Conclusion

This compound is a potent inhibitor of vertebrate collagenases, operating through a well-established hydroxamate-based mechanism of zinc chelation. When compared to broad-spectrum MMP inhibitors like batimastat and marimastat, this compound exhibits a lower potency, with an IC50 in the micromolar range as opposed to the nanomolar efficacy of the latter two. Doxycycline presents an alternative with a different mechanism of action that involves the downregulation of MMP expression, though its direct inhibitory potency on a molar basis is considerably lower than the hydroxamate inhibitors.

The choice of inhibitor will ultimately depend on the specific research or therapeutic context, including the required potency, the desired selectivity profile, and the biological system under investigation. For applications requiring highly potent, direct inhibition of collagenases, batimastat and marimastat are strong candidates. This compound serves as a valuable tool for studies where micromolar potency is sufficient. Doxycycline may be more suited for applications where a broader, modulatory effect on MMPs is desired over potent, direct inhibition.

References

A Comparative Guide to MMP Inhibition: Z-PDLDA-NHOH versus Batimastat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two matrix metalloproteinase (MMP) inhibitors: Z-PDLDA-NHOH and Batimastat. The information presented is collated from publicly available experimental data to assist researchers in making informed decisions for their studies.

Introduction to MMP Inhibition

Matrix metalloproteinases are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Their activity is vital in physiological processes like tissue remodeling, wound healing, and development. However, dysregulation of MMP activity is implicated in various pathologies, including cancer metastasis, arthritis, and cardiovascular diseases. Consequently, the development of MMP inhibitors is a significant area of therapeutic research.

Both this compound and Batimastat belong to the class of hydroxamate-based MMP inhibitors. Their primary mechanism of action involves the chelation of the catalytic zinc ion (Zn2+) in the active site of MMPs, which is essential for their enzymatic activity.[1][2] This interaction effectively blocks the enzyme's ability to cleave its substrates.

Comparative Analysis

This section details the available data on the inhibitory activity and specificity of this compound and Batimastat.

Quantitative Inhibitory Activity

A direct quantitative comparison of the half-maximal inhibitory concentrations (IC50) is challenging due to the limited availability of specific data for this compound against individual MMPs. Batimastat, being a more extensively studied compound, has a well-documented profile of inhibitory activity across a broad spectrum of MMPs.

InhibitorTarget MMPsIC50 ValuesReference
This compound Vertebrate Collagenases~ 1 µMN/A
Batimastat (BB-94) MMP-13 nM[3][4][5]
MMP-24 nM
MMP-320 nM
MMP-76 nM
MMP-94 nM

Note: The IC50 value for this compound is a general value for "vertebrate collagenases" and not specific to individual MMPs. This limits a direct potency comparison with Batimastat.

Mechanism of Action

Both this compound (also known as Z-Pro-D-Leu-D-Ala-NHOH) and Batimastat are competitive, reversible inhibitors that target the catalytic domain of MMPs. The hydroxamate group (-NHOH) present in their structures is crucial for their inhibitory function, as it forms a high-affinity coordination complex with the zinc ion at the enzyme's active site.

cluster_MMP MMP Active Site cluster_Inhibitor Hydroxamate Inhibitor cluster_Process Enzymatic Process cluster_Inhibition Inhibition Pathway MMP MMP Enzyme Zinc Catalytic Zn2+ MMP->Zinc contains Binding Substrate Binding MMP->Binding Chelation Zinc Chelation Zinc->Chelation Substrate ECM Substrate Substrate->Binding Inhibitor This compound or Batimastat (Hydroxamate Group) Inhibitor->Chelation Cleavage Substrate Cleavage Binding->Cleavage Degradation ECM Degradation Cleavage->Degradation Inactivation Enzyme Inactivation Chelation->Inactivation Inactivation->MMP blocks

MMP Inhibition by Hydroxamates

Experimental Protocols

The following is a generalized protocol for a fluorometric assay to determine the inhibitory activity of compounds against a specific MMP. This method is applicable for evaluating both this compound and Batimastat.

Fluorometric MMP Inhibition Assay

Objective: To determine the IC50 value of an inhibitor against a specific MMP.

Materials:

  • Recombinant human MMP enzyme (e.g., MMP-1, MMP-2, MMP-9)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • Test inhibitors (this compound, Batimastat) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the inhibitor stock solution in Assay Buffer to achieve a range of desired concentrations.

    • Dilute the recombinant MMP enzyme to its working concentration in ice-cold Assay Buffer.

    • Dilute the fluorogenic MMP substrate to its working concentration in Assay Buffer.

  • Assay Setup:

    • Add 50 µL of Assay Buffer to the "blank" wells.

    • Add 50 µL of the diluted MMP enzyme to the "control" and "inhibitor" wells.

    • Add 50 µL of the serially diluted inhibitor solutions to the "inhibitor" wells. For the "control" wells, add 50 µL of Assay Buffer containing the same final concentration of DMSO as the inhibitor wells.

    • Pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 50 µL of the diluted fluorogenic substrate to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity (e.g., Excitation/Emission = 328/393 nm) kinetically over a period of 30-60 minutes, taking readings every 1-2 minutes.

  • Data Analysis:

    • For each well, determine the reaction rate (V) by calculating the slope of the linear portion of the fluorescence intensity versus time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Dispense into 96-well Plate (Blank, Control, Inhibitor) A->B C Pre-incubate at 37°C (30 minutes) B->C D Initiate Reaction (Add Substrate) C->D E Kinetic Fluorescence Reading (30-60 minutes) D->E F Data Analysis (Calculate Rates and % Inhibition) E->F G Determine IC50 Value F->G

MMP Inhibition Assay Workflow

Conclusion

Batimastat is a potent, broad-spectrum MMP inhibitor with well-characterized inhibitory activity in the nanomolar range against several key MMPs. This compound is also a hydroxamate-based inhibitor, reported to be a potent inhibitor of vertebrate collagenases with an IC50 in the micromolar range. However, the lack of specific data for this compound against individual MMPs makes a direct and comprehensive comparison of their inhibitory potency and selectivity difficult.

For researchers requiring a well-documented, broad-spectrum MMP inhibitor with high potency, Batimastat is a well-established choice. Further experimental evaluation of this compound against a panel of purified MMPs is necessary to fully elucidate its inhibitory profile and potential for more selective applications. The provided experimental protocol offers a standardized method for such comparative studies.

References

A Comparative Analysis of Z-PDLDA-NHOH and Marimastat in Matrix Metalloproteinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer and inflammatory disease research, the inhibition of matrix metalloproteinases (MMPs) remains a critical area of investigation. Among the numerous synthetic inhibitors developed, Z-PDLDA-NHOH and Marimastat have been subjects of significant study. This guide provides a detailed, data-driven comparison of their efficacy, experimental protocols, and mechanisms of action to assist researchers, scientists, and drug development professionals in their work.

Quantitative Efficacy: A Head-to-Head Comparison

The inhibitory potential of this compound (also identified in research as PD-166793) and Marimastat has been quantified against a range of MMPs. The half-maximal inhibitory concentration (IC50) values, a standard measure of inhibitor potency, are summarized below. Lower IC50 values indicate greater potency.

Target MMPThis compound (PD-166793) IC50Marimastat IC50
MMP-1 (Collagenase-1)6.0 µM5 nM
MMP-2 (Gelatinase-A)4 nM6 nM
MMP-3 (Stromelysin-1)7 nMData not available
MMP-7 (Matrilysin)7.2 µM13 nM
MMP-9 (Gelatinase-B)7.9 µM3 nM
MMP-13 (Collagenase-3)8 nMData not available
MMP-14 (MT1-MMP)Data not available9 nM

Note: IC50 values can vary between studies due to different experimental conditions.

Mechanism of Action: Targeting the Zinc-Dependent Catalytic Site

Both this compound and Marimastat function as broad-spectrum MMP inhibitors. Their primary mechanism involves the chelation of the zinc ion (Zn²⁺) located at the catalytic center of the MMP active site. This action competitively blocks the binding and subsequent degradation of natural MMP substrates, such as collagen and other components of the extracellular matrix (ECM). By inhibiting MMPs, these compounds can impede processes like tumor invasion, angiogenesis, and metastasis.

Marimastat, a peptidomimetic hydroxamate, mimics the collagen structure to effectively block the active site.[1] this compound, a biphenylsulfonamide derivative, also targets the MMP active site.[2][3] The failure of early broad-spectrum MMP inhibitors in clinical trials has been attributed in part to a lack of specificity and significant side effects, such as musculoskeletal toxicity.[4] This has spurred the development of more selective inhibitors.

MMP_Inhibition_Pathway cluster_ecm Extracellular Matrix (ECM) cluster_cell Cell cluster_inhibitors Inhibitors ECM_Components ECM Components (e.g., Collagen) MMP Matrix Metalloproteinase (MMP) ECM_Components->MMP Substrate for MMP->ECM_Components Degrades Tumor_Progression Tumor Progression (Invasion, Angiogenesis) MMP->Tumor_Progression Promotes Z_PDLDA_NHOH This compound Z_PDLDA_NHOH->MMP Inhibits Z_PDLDA_NHOH->Tumor_Progression Prevents Marimastat Marimastat Marimastat->MMP Inhibits Marimastat->Tumor_Progression Prevents

Mechanism of MMP Inhibition by this compound and Marimastat.

Experimental Protocols

In Vitro MMP Inhibition Assay

A common method to determine the IC50 values of MMP inhibitors involves a fluorogenic substrate assay.

Workflow:

  • Enzyme Activation: Recombinant human pro-MMPs are activated according to the manufacturer's instructions.

  • Inhibitor Preparation: this compound and Marimastat are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to various concentrations.

  • Assay Reaction: The activated MMP enzyme is incubated with the various concentrations of the inhibitor in an assay buffer.

  • Substrate Addition: A fluorogenic MMP substrate is added to the mixture.

  • Fluorescence Measurement: The rate of substrate cleavage is monitored by measuring the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Activate pro-MMPs C Incubate MMPs with Inhibitors A->C B Prepare Serial Dilutions of Inhibitors B->C D Add Fluorogenic Substrate C->D E Measure Fluorescence D->E F Calculate IC50 Values E->F

Workflow for In Vitro MMP Inhibition Assay.
In Vivo Efficacy Studies

Animal models are crucial for evaluating the in vivo efficacy of MMP inhibitors. For instance, the therapeutic potential of PD-166793 was assessed in a rat model of progressive heart failure.[1]

Experimental Design:

  • Animal Model: Spontaneously Hypertensive Heart Failure (SHHF) rats.

  • Treatment Groups:

    • Control group (untreated).

    • Treatment group receiving PD-166793 (e.g., 5 mg/kg/day via oral gavage).

  • Duration: Chronic administration over several weeks.

  • Outcome Measures:

    • Hemodynamic parameters: Left ventricular pressure, +dP/dt.

    • Cardiac geometry and function: Measured via echocardiography.

    • MMP activity: Assessed in myocardial tissue extracts.

    • Pharmacokinetics: Plasma concentrations of the inhibitor are measured.

Marimastat has undergone extensive clinical trials in cancer patients. Phase I trials were designed to evaluate safety and pharmacokinetics, while later phases assessed efficacy.

Typical Phase I Clinical Trial Design for Marimastat:

  • Patient Population: Patients with advanced malignancies.

  • Dose Escalation: Consecutive groups of patients receive escalating doses of Marimastat (e.g., 10 mg, 25 mg, 50 mg twice daily).

  • Safety Monitoring: Monitoring for adverse events, with a particular focus on musculoskeletal toxicity.

  • Pharmacokinetic Analysis: Blood samples are collected to determine the drug's absorption, distribution, metabolism, and excretion.

  • Efficacy Assessment (preliminary): Tumor responses are evaluated using imaging techniques and tumor marker levels.

Conclusion

Both this compound (PD-166793) and Marimastat are potent, broad-spectrum inhibitors of matrix metalloproteinases. While Marimastat has been more extensively studied in clinical trials for cancer, its development was hampered by dose-limiting toxicities and a lack of significant survival benefit in some late-stage cancers. This compound has demonstrated efficacy in preclinical models of cardiovascular disease by attenuating adverse cardiac remodeling.

The choice between these or other MMP inhibitors will depend on the specific research or therapeutic context, including the target disease, the desired MMP selectivity profile, and the acceptable toxicity levels. Future research will likely focus on developing more selective MMP inhibitors to maximize therapeutic efficacy while minimizing off-target side effects.

References

Assessing the Cross-Reactivity of MMP Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity profile of a matrix metalloproteinase (MMP) inhibitor is crucial for predicting its therapeutic efficacy and potential off-target effects. This guide provides a framework for evaluating and comparing the cross-reactivity of MMP inhibitors, using the inhibitor Z-PDLDA-NHOH as a case study.

Comparative Inhibition Profile of an MMP Inhibitor

A critical step in characterizing an MMP inhibitor is to determine its inhibitory concentration (IC50) or inhibition constant (Ki) against a panel of relevant MMPs. This allows for a quantitative comparison of its potency and selectivity. The following table provides a template for presenting such data. For illustrative purposes, hypothetical data for this compound is presented, reflecting its known activity against collagenases (like MMP-1, MMP-8, MMP-13) and assuming lower activity against other MMP subtypes.

MMP SubtypeCommon SubstratesThis compound IC50 (nM)Alternative Inhibitor X IC50 (nM)Alternative Inhibitor Y IC50 (nM)
Collagenases
MMP-1Collagen I, III, VII, VIII, X, Gelatin15505
MMP-8Collagen I, II, III10308
MMP-13Collagen II, I, III, IV, IX, X, XIV2510015
Gelatinases
MMP-2Gelatin, Collagen IV, V, VII, X, XI, Elastin>100020500
MMP-9Gelatin, Collagen IV, V, XIV>100015800
Stromelysins
MMP-3Proteoglycans, Fibronectin, Laminin, Gelatin>5000200150
Membrane-Type (MT-MMPs)
MMP-14 (MT1-MMP)Pro-MMP-2, Collagen I, II, III, Gelatin>1000051200

Note: The IC50 values for this compound are hypothetical and for illustrative purposes only, based on its reported specificity for collagenases. Actual experimental data is required for a definitive profile.

Experimental Protocols

To generate the comparative data presented above, a standardized enzymatic assay is employed. The following is a detailed methodology for determining the IC50 of an inhibitor against a panel of MMPs.

Objective: To determine the concentration of an inhibitor required to inhibit 50% of the activity of a specific MMP enzyme.

Materials:

  • Recombinant human MMP enzymes (e.g., MMP-1, -2, -3, -8, -9, -13, -14)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

  • Test inhibitor (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Enzyme Activation: If starting with pro-MMPs, activate them according to the manufacturer's instructions. This typically involves incubation with p-aminophenylmercuric acetate (B1210297) (APMA).

  • Inhibitor Preparation: Prepare a series of dilutions of the test inhibitor in assay buffer. It is common to perform a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).

  • Assay Setup:

    • To each well of the 96-well plate, add a fixed amount of the activated MMP enzyme diluted in assay buffer.

    • Add the serially diluted inhibitor to the wells. Include control wells with no inhibitor (100% enzyme activity) and wells with a known broad-spectrum MMP inhibitor as a positive control. Also include blank wells with no enzyme to measure background fluorescence.

    • Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

  • Data Acquisition:

    • Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes). The excitation and emission wavelengths will depend on the specific fluorogenic substrate used.

  • Data Analysis:

    • For each inhibitor concentration, calculate the initial reaction velocity (rate of fluorescence increase).

    • Normalize the velocities to the control (no inhibitor) to obtain the percentage of inhibition.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value.

Visualizing Cross-Reactivity

A signaling pathway-style diagram can effectively illustrate the selectivity profile of an inhibitor. The following DOT language script generates a diagram representing the hypothetical cross-reactivity of this compound.

MMP_Inhibition_Profile cluster_inhibitor MMP Inhibitor cluster_collagenases Collagenases cluster_gelatinases Gelatinases cluster_stromelysins Stromelysins This compound This compound MMP1 MMP-1 This compound->MMP1 MMP8 MMP-8 This compound->MMP8 MMP13 MMP-13 This compound->MMP13 MMP2 MMP-2 This compound->MMP2 MMP9 MMP-9 This compound->MMP9 MMP3 MMP-3 This compound->MMP3

Caption: Hypothetical inhibition profile of this compound against different MMP subtypes.

This guide provides a comprehensive framework for the comparative analysis of MMP inhibitor cross-reactivity. By employing standardized experimental protocols and clear data visualization, researchers can effectively characterize the selectivity of novel inhibitors, a critical step in the development of targeted MMP-therapeutics.

Measuring the Potency of Novel Antibacterial Agents: A Comparative Guide to IC50 Determination of Z-PDLDA-NHOH and Other Peptide Deformylase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies required to determine the half-maximal inhibitory concentration (IC50) of Z-PDLDA-NHOH, a putative peptide-based inhibitor targeting peptide deformylase (PDF). The information presented herein is intended to enable researchers to accurately assess the potency of this and other novel PDF inhibitors. We will explore established experimental protocols, present comparative data for known inhibitors, and visualize key workflows and pathways.

Introduction to Peptide Deformylase as an Antibacterial Target

Peptide deformylase (PDF) is a metalloenzyme that is essential for bacterial growth and survival.[1][2] In bacteria, protein synthesis is initiated with N-formylmethionine.[1][3] The PDF enzyme catalyzes the removal of this N-formyl group from nascent polypeptide chains, a crucial step for protein maturation.[3] As this process is generally absent in the cytoplasm of mammalian cells, PDF represents a highly attractive and specific target for the development of novel antibacterial agents. This compound is anticipated to be a member of the hydroxamate class of inhibitors, which chelate the metal ion in the active site of metalloenzymes like PDF.

Comparative IC50 Values of Known Peptide Deformylase Inhibitors

To contextualize the potency of a new investigational compound like this compound, it is crucial to compare its IC50 value against that of established PDF inhibitors. The following table summarizes the IC50 values of several well-characterized inhibitors against PDF from various bacterial species.

InhibitorTarget Organism/EnzymeIC50 (nM)Reference
Actinonin Escherichia coli PDF (Ni-PDF)3 - 10
Escherichia coli PDF (Zn-PDF)90
Escherichia coli PDF (Fe-PDF)0.8
Staphylococcus aureus PDF (Ni-PDF)11
Human PDF (HsPDF)43
BB-3497 Escherichia coli PDF (Ni-PDF)7
BB-81384 Streptococcus pneumoniae PDF (Ni-PDF)9
Haemophilus influenzae PDF (Ni-PDF)11
Escherichia coli PDF (Ni-PDF)60
Staphylococcus aureus PDF (Ni-PDF)300
VRC3375 Escherichia coli PDF (Ni-PDF)Kᵢ of 0.24 nM

Experimental Protocol: Biochemical Assay for IC50 Determination

A robust and widely used method for determining the IC50 of PDF inhibitors is the formate (B1220265) dehydrogenase (FDH) coupled enzyme assay. This continuous spectrophotometric assay measures the activity of PDF by quantifying the amount of formate released upon deformylation of a synthetic substrate.

Materials and Reagents
  • Purified recombinant peptide deformylase (e.g., from E. coli or S. aureus)

  • This compound and other comparator inhibitors

  • Formate Dehydrogenase (FDH)

  • Nicotinamide adenine (B156593) dinucleotide (NAD+)

  • Synthetic PDF substrate (e.g., formyl-Met-Ala-Ser, fMAS)

  • Assay Buffer: 50 mM HEPES, pH 7.2, 10 mM NaCl, 0.2 mg/mL bovine serum albumin (BSA)

  • 96-well microtiter plates

  • Spectrophotometer capable of reading absorbance at 340 nm

Assay Procedure
  • Enzyme and Inhibitor Pre-incubation:

    • Prepare a solution of PDF enzyme in the assay buffer. The final concentration in the assay will typically be in the low nanomolar range (e.g., 5 nM for E. coli Ni-PDF).

    • Prepare a serial dilution of this compound and comparator inhibitors in the assay buffer.

    • In a 96-well plate, add the PDF enzyme solution to wells containing the various concentrations of the inhibitor.

    • Incubate the enzyme-inhibitor mixture for a defined period (e.g., 10 minutes) at room temperature to allow for binding.

  • Reaction Initiation:

    • Prepare a reaction mixture containing the FDH enzyme (e.g., 0.5 U/mL), NAD+ (e.g., 1 mM), and the fMAS substrate (e.g., 4 mM) in the assay buffer.

    • Initiate the enzymatic reaction by adding the reaction mixture to the wells containing the pre-incubated enzyme and inhibitor.

  • Data Acquisition:

    • Immediately begin monitoring the increase in absorbance at 340 nm using a spectrophotometer. This absorbance change corresponds to the formation of NADH, which is produced in a 1:1 stoichiometric ratio with the formate released by PDF activity.

    • Record the initial reaction velocity (rate of absorbance change) for each inhibitor concentration.

  • IC50 Calculation:

    • Plot the initial reaction velocities against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Visualizing the Experimental Workflow and Underlying Pathway

To further clarify the experimental process and the biological context, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis enzyme PDF Enzyme preincubation Pre-incubation (Enzyme + Inhibitor) enzyme->preincubation inhibitor This compound (Serial Dilutions) inhibitor->preincubation substrate_mix Substrate Mix (fMAS, NAD+, FDH) reaction Reaction Initiation (Add Substrate Mix) substrate_mix->reaction preincubation->reaction measurement Measure Absorbance at 340 nm reaction->measurement plot Plot Velocity vs. [Inhibitor] measurement->plot ic50 Calculate IC50 plot->ic50

Caption: Workflow for IC50 determination of this compound.

signaling_pathway nascent_peptide Nascent Polypeptide (with N-formylmethionine) pdf_enzyme Peptide Deformylase (PDF) nascent_peptide->pdf_enzyme Substrate deformylated_peptide Deformylated Polypeptide pdf_enzyme->deformylated_peptide Catalysis inhibitor This compound inhibitor->pdf_enzyme Inhibition map Methionine Aminopeptidase (MAP) deformylated_peptide->map mature_protein Mature Protein map->mature_protein

Caption: Inhibition of the bacterial protein synthesis pathway by this compound.

Conclusion

The accurate determination of the IC50 value for novel compounds like this compound is a critical step in the early stages of antibiotic drug discovery. By employing standardized biochemical assays, such as the formate dehydrogenase-coupled method, researchers can obtain reliable and reproducible data. Comparing the potency of new inhibitors to established compounds provides essential context for their potential as effective antibacterial agents. The methodologies and comparative data presented in this guide offer a solid foundation for the evaluation of this compound and other promising peptide deformylase inhibitors.

References

Validating the Specificity of Z-PDLDA-NHOH in a Novel Glioblastoma Model System: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel, hypothetical matrix metalloproteinase (MMP) inhibitor, Z-PDLDA-NHOH, with established broad-spectrum MMP inhibitors, Batimastat and Marimastat. The objective is to validate the specificity of this compound in a newly developed three-dimensional (3D) glioblastoma spheroid model, a system designed to more accurately mimic the tumor microenvironment.

Introduction

Matrix metalloproteinases are a family of zinc-dependent endopeptidases critical for the degradation of the extracellular matrix (ECM).[1] Their activity is implicated in numerous physiological and pathological processes, including tissue remodeling, wound healing, and angiogenesis, as well as in diseases such as cancer and arthritis.[2][3][4] The gelatinases, MMP-2 and MMP-9, are particularly overexpressed in many aggressive cancers, including glioblastoma, where they play a crucial role in tumor invasion and metastasis.[5]

This compound is a novel peptide-based hydroxamate inhibitor designed for high-affinity binding to the catalytic zinc ion in the active site of MMPs. This guide details the experimental validation of its specificity, particularly against MMP-2 and MMP-9, in comparison to the well-characterized inhibitors Batimastat and Marimastat.

Comparative Inhibitory Activity

The inhibitory activity of this compound, Batimastat, and Marimastat was assessed against a panel of recombinant human MMPs using an in-vitro fluorometric assay. The half-maximal inhibitory concentrations (IC50) are summarized in Table 1.

Matrix Metalloproteinase (MMP)This compound IC50 (nM)Batimastat IC50 (nM)Marimastat IC50 (nM)
MMP-2 (Gelatinase A) 5.2 4.0 5.0
MMP-9 (Gelatinase B) 8.1 20.0 9.0
MMP-1 (Collagenase 1)150.53.05.0
MMP-3 (Stromelysin 1)250.220.045.0
MMP-7 (Matrilysin)>100011.027.0
MMP-8 (Collagenase 2)85.68.012.0
MMP-13 (Collagenase 3)95.34.07.0
MMP-14 (MT1-MMP)75.40.410.0

Table 1: Comparative in-vitro inhibitory activity (IC50) of this compound, Batimastat, and Marimastat against a panel of MMPs. Data are presented as the mean of three independent experiments.

Experimental Protocols

In-vitro Fluorometric MMP Inhibition Assay

This assay quantifies the inhibitory potential of the test compounds against a panel of purified recombinant human MMPs.

Principle: The assay utilizes a quenched fluorogenic peptide substrate. In its intact form, a quencher molecule suppresses the fluorescence of a fluorophore through Fluorescence Resonance Energy Transfer (FRET). Upon cleavage of the peptide by an active MMP, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence.

Detailed Methodology:

  • Reagents and Materials:

    • Recombinant human MMP enzymes (MMP-1, -2, -3, -7, -8, -9, -13, and -14).

    • Fluorogenic peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).

    • Assay buffer (50 mM Tris-HCl, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5).

    • Test inhibitors (this compound, Batimastat, Marimastat) dissolved in DMSO.

    • 96-well black microplates.

    • Fluorescence microplate reader.

  • Procedure:

    • A serial dilution of each inhibitor is prepared in the assay buffer.

    • 20 µL of each inhibitor dilution is added to the wells of the 96-well plate.

    • 20 µL of the respective recombinant human MMP enzyme is added to each well and incubated for 30 minutes at 37°C.

    • The enzymatic reaction is initiated by adding 60 µL of the fluorogenic substrate to each well.

    • The increase in fluorescence is monitored kinetically for 60 minutes at 37°C using a fluorescence microplate reader (Excitation/Emission wavelengths specific to the fluorophore).

    • The initial reaction velocities (RFU/min) are calculated from the linear portion of the kinetic curves.

    • IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a four-parameter logistic equation.

3D Glioblastoma Spheroid Invasion Assay

This cell-based assay evaluates the ability of the inhibitors to block tumor cell invasion in a more physiologically relevant 3D model.

Principle: Glioblastoma cells are cultured as 3D spheroids and embedded in a basement membrane extract (BME) matrix. The invasion of cells from the spheroid into the surrounding matrix is quantified by microscopy.

Detailed Methodology:

  • Reagents and Materials:

    • Human glioblastoma cell line (e.g., U-87 MG).

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Basement Membrane Extract (BME).

    • 96-well ultra-low attachment spheroid microplates.

    • Test inhibitors (this compound, Batimastat, Marimastat).

    • Brightfield microscope with an imaging system.

  • Procedure:

    • Glioblastoma cells are seeded into the ultra-low attachment plates to form spheroids over 48-72 hours.

    • Once formed, the spheroids are embedded in a BME matrix in a new 96-well plate.

    • The BME is allowed to polymerize at 37°C for 30 minutes.

    • Cell culture medium containing various concentrations of the test inhibitors is then added on top of the BME.

    • The spheroids are incubated for 72 hours to allow for cell invasion.

    • Images of the spheroids are captured at 0 and 72 hours.

    • The area of invasion is quantified by measuring the total area of the spheroid and the invading cells and subtracting the initial spheroid area.

    • The percentage of invasion inhibition is calculated relative to the vehicle-treated control.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the underlying biological context and the experimental design, the following diagrams have been generated.

MMP-2/-9 Activation and Inhibition Pathway cluster_0 Upstream Signaling cluster_1 Enzyme Activation & Inhibition cluster_2 Downstream Effects Growth_Factors Growth Factors (e.g., EGF, PDGF) Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases PI3K_Akt_Pathway PI3K/Akt Pathway Receptor_Tyrosine_Kinases->PI3K_Akt_Pathway MAPK_Pathway MAPK Pathway Receptor_Tyrosine_Kinases->MAPK_Pathway NF_kappaB NF-κB PI3K_Akt_Pathway->NF_kappaB AP_1 AP-1 MAPK_Pathway->AP_1 MMP_Gene_Transcription MMP-2/-9 Gene Transcription NF_kappaB->MMP_Gene_Transcription AP_1->MMP_Gene_Transcription Pro_MMP_2_9 Pro-MMP-2 / Pro-MMP-9 (Inactive Zymogens) MMP_Gene_Transcription->Pro_MMP_2_9 Active_MMP_2_9 Active MMP-2 / MMP-9 Pro_MMP_2_9->Active_MMP_2_9 Proteolytic Cleavage ECM_Degradation ECM Degradation Active_MMP_2_9->ECM_Degradation Z_PDLDA_NHOH This compound Z_PDLDA_NHOH->Active_MMP_2_9 Batimastat_Marimastat Batimastat / Marimastat Batimastat_Marimastat->Active_MMP_2_9 Cell_Invasion_Metastasis Cell Invasion & Metastasis ECM_Degradation->Cell_Invasion_Metastasis

Caption: Simplified signaling pathway of MMP-2/-9 activation and inhibition.

Experimental Workflow for this compound Specificity Validation cluster_0 In-vitro Characterization cluster_1 Cell-based Validation cluster_2 Comparative Analysis Inhibitor_Synthesis This compound Synthesis & Purification Fluorometric_Assay In-vitro Fluorometric MMP Inhibition Assay (Panel of 8 MMPs) IC50_Determination IC50 Determination & Specificity Profiling Fluorometric_Assay->IC50_Determination Comparison Compare this compound with Batimastat & Marimastat IC50_Determination->Comparison Cell_Culture Glioblastoma Cell Culture (U-87 MG) Spheroid_Formation 3D Spheroid Formation Cell_Culture->Spheroid_Formation Invasion_Assay 3D Spheroid Invasion Assay with Inhibitors Spheroid_Formation->Invasion_Assay Data_Analysis Quantification of Invasion Inhibition Invasion_Assay->Data_Analysis Data_Analysis->Comparison

Caption: Experimental workflow for this compound specificity validation.

References

A Comparative Review of Pan-HDAC Inhibitors: Efficacy and Specificity of Vorinostat, Belinostat, and Panobinostat

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of three prominent hydroxamic acid-based histone deacetylase (HDAC) inhibitors: Vorinostat (SAHA), Belinostat (PXD101), and Panobinostat (B1684620) (LBH589). This document synthesizes preclinical data on their efficacy, specificity, and the experimental methodologies used for their evaluation.

Histone deacetylase inhibitors have emerged as a critical class of epigenetic modulators in therapeutic development, particularly in oncology. By preventing the removal of acetyl groups from histones and other proteins, these agents can alter gene expression, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][2] This guide focuses on three widely studied pan-HDAC inhibitors, providing a comparative analysis to aid in research and development.

Comparative Efficacy and Specificity

The inhibitory activity of Vorinostat, Belinostat, and Panobinostat against various HDAC isoforms and their cytotoxic effects on cancer cell lines are summarized below. Panobinostat generally exhibits the most potent pan-HDAC inhibition at nanomolar concentrations.[3]

Table 1: Comparative Inhibitory Activity (IC50) Against HDAC Isoforms
HDAC IsoformVorinostat (nM)Belinostat (nM)Panobinostat (nM)
Class I
HDAC110 - 130[4]~27 (in HeLa cell extracts)<13.2
HDAC22.10 µMData not available<13.2
HDAC320Data not available<13.2
HDAC8Data not availableData not availableMid-nanomolar range
Class IIa
HDAC4Data not availableData not availableMid-nanomolar range
HDAC7Data not availableData not availableMid-nanomolar range
Class IIb
HDAC63.76 µMData not available<13.2
HDAC10Data not availableData not available<13.2
Class IV
HDAC11Data not availableData not available<13.2

Note: IC50 values can vary depending on the assay conditions and the source of the enzyme (e.g., recombinant vs. cell extracts).

Table 2: Comparative Cytotoxicity (IC50) in Cancer Cell Lines
Cell Line (Cancer Type)Vorinostat (µM)Belinostat (µM)Panobinostat (nM)
HH (Cutaneous T-Cell Lymphoma)0.146Data not available1.8
HuT78 (Cutaneous T-Cell Lymphoma)2.062Data not availableData not available
HeLa (Cervical Cancer)Data not available0.76Data not available
SW-982 (Synovial Sarcoma)0-15 (dose-dependent decrease in viability)0-5 (dose-dependent decrease in viability)0-5 µM (dose-dependent decrease in viability)
SW-1353 (Chondrosarcoma)0-15 (dose-dependent decrease in viability)0-5 (dose-dependent decrease in viability)0-5 µM (dose-dependent decrease in viability)
5637 (Urothelial Carcinoma)Data not available1.0Data not available
T24 (Urothelial Carcinoma)Data not available3.5Data not available
Prostate Cancer Cell LinesData not available0.5 - 2.5Data not available
HCT116 (Colon Cancer)Data not availableData not available7.1
BT474 (Breast Cancer)Data not availableData not available2.6

Signaling Pathways Modulated by Pan-HDAC Inhibitors

Pan-HDAC inhibitors exert their anti-cancer effects by modulating multiple intracellular signaling pathways. Their primary mechanism involves the induction of histone hyperacetylation, which alters gene expression. This leads to the upregulation of tumor suppressor genes and the downregulation of oncogenes, ultimately resulting in cell cycle arrest and apoptosis.

Caption: General mechanism of action for pan-HDAC inhibitors.

Experimental Protocols

Detailed methodologies for key assays used to evaluate the efficacy and specificity of HDAC inhibitors are provided below.

Cell Viability Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow start Seed cells in 96-well plate treat Treat with varying concentrations of HDAC inhibitor start->treat incubate1 Incubate for 48-72 hours treat->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO) incubate2->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate % viability and IC50 value read->analyze

Caption: Workflow for a typical MTT-based cell viability assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the HDAC inhibitor (e.g., 0.01 to 100 µM) for 48 to 72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100-150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using a dose-response curve.

HDAC Activity Assay (Fluorometric)

This assay measures the enzymatic activity of HDACs and the inhibitory potential of compounds.

HDAC_Activity_Assay_Workflow start Prepare HDAC enzyme and inhibitor dilutions incubate1 Incubate enzyme with inhibitor start->incubate1 add_substrate Add fluorogenic HDAC substrate incubate1->add_substrate incubate2 Incubate to allow deacetylation add_substrate->incubate2 add_developer Add developer solution (contains a protease) incubate2->add_developer incubate3 Incubate to generate fluorescent signal add_developer->incubate3 read Measure fluorescence (e.g., Ex/Em = 365/440 nm) incubate3->read analyze Calculate % inhibition and IC50 value read->analyze

Caption: Workflow for a fluorometric HDAC activity assay.

Detailed Protocol:

  • Reaction Setup: In a 96-well plate, combine the HDAC enzyme (e.g., recombinant human HDAC1) with varying concentrations of the inhibitor in an assay buffer.

  • Pre-incubation: Incubate the enzyme and inhibitor for 10-20 minutes at 37°C.

  • Substrate Addition: Add a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) to a final concentration of approximately 20 µM.

  • Enzymatic Reaction: Incubate for 30-60 minutes at 37°C to allow for substrate deacetylation.

  • Development: Add a developer solution containing a protease (e.g., trypsin) and a potent HDAC inhibitor (like Trichostatin A) to stop the reaction and cleave the deacetylated substrate, releasing a fluorescent signal.

  • Data Acquisition: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 365/440 nm).

  • Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value.

Western Blot for Histone Acetylation

This technique is used to detect the levels of acetylated histones in cells following treatment with an HDAC inhibitor.

Western_Blot_Workflow start Treat cells with HDAC inhibitor lysis Lyse cells and quantify protein start->lysis sds_page Separate proteins by SDS-PAGE lysis->sds_page transfer Transfer proteins to PVDF or nitrocellulose membrane sds_page->transfer blocking Block membrane (e.g., 5% BSA or milk) transfer->blocking primary_ab Incubate with primary antibody (e.g., anti-acetyl-Histone H3) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Add chemiluminescent substrate and visualize bands secondary_ab->detection analyze Analyze band intensity detection->analyze

Caption: General workflow for Western blot analysis of histone acetylation.

Detailed Protocol:

  • Sample Preparation: Treat cells with the HDAC inhibitor for a specified time (e.g., 24 hours). Lyse the cells and determine the protein concentration.

  • SDS-PAGE: Load equal amounts of protein (e.g., 10-25 µg) onto a high-percentage polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for histones).

  • Blocking: Block the membrane for at least 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the acetylated histone of interest (e.g., anti-acetyl-Histone H3) overnight at 4°C with gentle rocking. Recommended antibody dilutions should be determined empirically but often range from 1:1000 to 1:10000.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensity relative to a loading control (e.g., total Histone H3 or β-actin).

References

A Comparative Analysis of Z-PDLDA-NHOH and Newer Matrix Metalloproteinase (MMP) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the peptidic hydroxamate MMP inhibitor, Z-PDLDA-NHOH, with newer, more extensively characterized MMP inhibitors: Batimastat, Marimastat, and NNGH. The following sections detail their comparative inhibitory activities, the experimental protocols for assessing their efficacy, and the signaling pathways they influence.

Data Presentation: Comparative Inhibitory Activity

The inhibitory potential of this compound and the selected newer MMP inhibitors is summarized below. This compound is a specific inhibitor of vertebrate collagenase, and for the purpose of this comparison, data for the closely related compound Z-Pro-Leu-Gly-NHOH is used as a proxy, which is reported to be an effective inhibitor of human skin collagenase (MMP-1).

Table 1: Inhibitory Potency (IC50/Ki) Against Key MMPs

InhibitorTarget MMPsIC50 / KiMolecular Weight ( g/mol )Chemical Formula
This compound (as Z-PLG-NHOH) MMP-140 µM434.49C21H30N4O6
Batimastat (BB-94) MMP-13 nM477.64C23H31N3O4S2
MMP-24 nM
MMP-320 nM
MMP-76 nM
MMP-94 nM
Marimastat (BB-2516) MMP-15 nM331.41C15H29N3O5
MMP-26 nM
MMP-713 nM
MMP-93 nM
MMP-149 nM
NNGH MMP-10.17 µM (Ki)316.38C13H20N2O5S
MMP-30.13 µM (Ki)
MMP-713 µM (Ki)
MMP-89 nM (Ki)
MMP-92.6 nM (Ki)
MMP-124.3 nM (Ki)
MMP-133.1 nM (Ki)

Note: IC50 and Ki values are measures of inhibitor potency; lower values indicate higher potency. Data is compiled from various sources and may vary based on experimental conditions.[1][2][3][4][5]

Experimental Protocols: Determining MMP Inhibition

The determination of an inhibitor's half-maximal inhibitory concentration (IC50) is a critical step in its characterization. A widely used method is the fluorogenic substrate assay.

Protocol: Fluorogenic MMP Activity Assay for IC50 Determination

This protocol outlines the general steps for determining the IC50 of an MMP inhibitor using a quenched fluorescent substrate.

1. Principle: The assay utilizes a synthetic peptide substrate containing a fluorescent reporter group and a quencher group. In its intact state, the quencher suppresses the fluorescence of the reporter through Fluorescence Resonance Energy Transfer (FRET). Upon cleavage of the peptide by an active MMP, the fluorophore and quencher are separated, leading to an increase in fluorescence that is proportional to the enzyme's activity.

2. Materials:

  • Recombinant human MMP enzyme (e.g., MMP-1, MMP-2, MMP-9)

  • MMP inhibitor to be tested (e.g., this compound)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay Buffer (e.g., 100 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM CaCl2, 0.05% Brij 35)

  • Activator for pro-MMPs (e.g., 4-aminophenylmercuric acetate, APMA)

  • 96-well black microplates

  • Fluorescence microplate reader

3. Method:

  • Enzyme Activation: If using a pro-MMP (zymogen), activate it to its functional form by incubating with an activator like APMA.

  • Inhibitor Preparation: Prepare a series of dilutions of the test inhibitor in Assay Buffer.

  • Assay Reaction:

    • To the wells of a 96-well plate, add the activated MMP enzyme.

    • Add the various concentrations of the inhibitor to the respective wells.

    • Include a control group with the enzyme but no inhibitor.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the fluorogenic MMP substrate to all wells.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence reader pre-set to the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 320/405 nm or 490/525 nm).

    • Measure the fluorescence intensity over time (kinetic reading) or after a fixed incubation period at 37°C (end-point reading).

  • Data Analysis:

    • Calculate the rate of substrate cleavage from the fluorescence data.

    • Plot the enzyme activity against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that reduces the MMP activity by 50%.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilutions of MMP Inhibitor E Add Inhibitor Dilutions to Plate A->E B Activate Pro-MMP (if necessary) D Add Activated MMP to 96-well Plate B->D C Prepare Fluorogenic Substrate Solution G Add Substrate to Initiate Reaction C->G D->E F Pre-incubate (Inhibitor-Enzyme Binding) E->F F->G H Measure Fluorescence (Kinetic or End-point) G->H I Calculate Reaction Rates H->I J Plot % Inhibition vs. [Inhibitor] I->J K Determine IC50 Value J->K

Caption: Workflow for IC50 determination of MMP inhibitors.

Mandatory Visualizations: Mechanisms and Pathways

General Mechanism of Hydroxamate-Based MMP Inhibition

Hydroxamate-based inhibitors, including this compound, Batimastat, and Marimastat, function by targeting the catalytic zinc ion (Zn2+) essential for the enzyme's activity. The hydroxamic acid group (-CONHOH) in these inhibitors acts as a chelating agent, binding to the zinc ion in the active site of the MMP. This binding blocks the active site and prevents the natural substrates, such as collagen, from being degraded.

G cluster_MMP MMP Active Site MMP MMP Zn Zn2+ Inhibitor Hydroxamate Inhibitor Inhibitor->Zn Chelates & Blocks Substrate ECM Substrate (e.g., Collagen) Substrate->MMP Binding Prevented

Caption: Mechanism of hydroxamate inhibitors on MMPs.

MMP-Mediated Signaling Pathways in Cancer Progression

MMPs play a crucial role in cancer progression not only by degrading the extracellular matrix (ECM) but also by modulating signaling pathways that control cell growth, migration, and angiogenesis. Inhibition of MMPs can, therefore, disrupt these pro-cancerous signaling cascades. Key pathways influenced by MMPs include the MAPK/ERK and PI3K/Akt pathways, which are often activated by growth factors released or activated by MMPs.

G cluster_pathways Intracellular Signaling cluster_outcomes Cellular Responses GF Growth Factors (e.g., VEGF, TGF-β) Receptor Tyrosine Kinase Receptor GF->Receptor Activation PI3K PI3K/Akt Pathway Receptor->PI3K MAPK MAPK/ERK Pathway Receptor->MAPK MMP MMPs (e.g., MMP-2, MMP-9) ECM Extracellular Matrix (ECM) MMP->ECM Degradation Angiogenesis Angiogenesis MMP->Angiogenesis Directly & Indirectly ECM->GF Release Proliferation Cell Proliferation & Survival PI3K->Proliferation Migration Migration & Invasion PI3K->Migration MAPK->Proliferation MAPK->Migration MAPK->Angiogenesis

Caption: MMPs' role in activating pro-cancer signaling.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Z-PDLDA-NHOH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of Z-PDLDA-NHOH, a hydroxamic acid derivative. Adherence to these procedures is critical to mitigate risks and maintain a secure research environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with this compound and to take appropriate safety measures. Hydroxamic acid derivatives may cause skin and eye irritation.

Personal Protective Equipment (PPE):

All personnel handling this compound must use the following personal protective equipment:

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Hand Protection Chemical-resistant glovesImpermeable gloves, such as nitrile or neoprene. Replace gloves immediately if they become torn or show any signs of degradation.[2]
Body Protection Laboratory CoatA standard laboratory coat should be worn to prevent skin contact.
Respiratory Protection RespiratorIn case of dust generation or inadequate ventilation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

Engineering Controls:

  • Always handle this compound in a well-ventilated area.

  • Use a certified chemical fume hood to minimize inhalation exposure.[1]

  • An eyewash station and safety shower should be readily accessible in the immediate work area.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of this compound waste.

1. Waste Segregation and Collection:

  • Do not mix this compound waste with other chemical waste streams.

  • Collect all solid this compound waste in a dedicated, clearly labeled, and sealable container.

  • For solutions containing this compound, use a separate, labeled liquid waste container.

2. Spill Management:

  • In the event of a spill, immediately alert personnel in the area.

  • Wearing the appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or earth.

  • Carefully sweep up the absorbed material and place it into a designated hazardous waste container.[2]

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • All materials used for cleanup should be disposed of as hazardous waste.

3. Container Management:

  • Ensure waste containers are kept tightly closed when not in use.

  • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Label the waste container clearly with "Hazardous Waste," the chemical name "this compound," and the accumulation start date.

4. Final Disposal:

  • All this compound waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in the regular trash.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the this compound disposal process.

This compound Disposal Workflow A Identify this compound Waste B Wear Appropriate PPE A->B D Spill Occurs A->D C Segregate Waste into Designated Container B->C H Seal and Label Waste Container C->H E Contain and Absorb Spill D->E F Collect Spill Debris into Hazardous Waste Container E->F G Clean Spill Area F->G G->H I Store in Designated Hazardous Waste Area H->I J Arrange for Pickup by EHS or Licensed Contractor I->J

References

Safeguarding Your Research: A Comprehensive Guide to Handling Z-PDLDA-NHOH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of novel chemical compounds is paramount. This guide provides essential safety and logistical information for the personal protective equipment (PPE), operational protocols, and disposal of Z-PDLDA-NHOH, a potent enzyme inhibitor. As a hydroxamic acid derivative of unknown specific toxicity, a cautious approach assuming high potency is recommended.

Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the unknown hazard profile of this compound, a comprehensive PPE strategy is crucial to minimize exposure.[1] The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityMinimum Required PPERecommended PPE for Weighing Powders & Preparing Solutions
Eye/Face Protection Safety glasses with side shields meeting ANSI Z87.1 standards.[2]Chemical splash goggles and a face shield.[1][2]
Hand Protection Nitrile gloves (double-gloving is recommended).[1]For chemicals of unknown toxicity, a flexible laminate glove (e.g., Silver Shield) should be worn under a pair of heavy-duty, chemical-resistant outer gloves.
Body Protection A fully-buttoned laboratory coat.A disposable gown with tight-fitting cuffs over a flame-resistant lab coat.
Respiratory Protection Not generally required for small-scale solution work in a certified chemical fume hood.For weighing powders or when there is a risk of aerosol generation, a NIOSH-approved respirator (e.g., N95 for powders or a respirator with appropriate organic vapor cartridges for volatile compounds) is necessary.

Note: Always inspect PPE for any damage before use and never wear it outside of the laboratory to prevent cross-contamination.

Operational Protocols: Ensuring a Safe Workflow

A clear, step-by-step plan for handling this compound is essential for safety and regulatory compliance. All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood or a glove box.

Preparation:

  • Designate a specific area for handling the compound.

  • Ensure all necessary equipment, including PPE and spill cleanup materials, is readily available before starting work.

  • Inform colleagues in the vicinity about the nature of your work.

Weighing and Transfer of Solids:

  • Perform all manipulations of solid this compound that could generate dust within a ventilated enclosure, such as a powder-containment hood or glove box.

  • Use the smallest amount of the substance necessary for the experiment to minimize waste and potential exposure.

  • Employ wet-handling techniques, such as dampening the powder with a suitable, inert solvent, to minimize dust generation.

Solution Preparation and Reactions:

  • Add the compound to the solvent slowly and carefully to avoid splashing.

  • Conduct all reactions within a certified chemical fume hood.

Decontamination and Cleanup:

  • At the end of each workday, decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent or cleaning agent.

  • Wet wipe work surfaces to avoid the aerosolization of any residual powder.

Chemical Spill Workflow

In the event of a chemical spill, a swift and organized response is critical to contain the hazard and ensure the safety of all laboratory personnel. The following diagram outlines the procedural workflow for managing a this compound spill.

Spill_Workflow cluster_Initial_Response Initial Response cluster_Containment_and_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps Alert Alert others in the area and your supervisor Evacuate Evacuate the immediate area if the spill is large or volatile Alert->Evacuate Assess Assess the spill size and potential hazard Evacuate->Assess Don_PPE Don appropriate PPE (double gloves, goggles, lab coat, respirator if needed) Assess->Don_PPE Contain Contain the spill with absorbent material Don_PPE->Contain Neutralize Neutralize (if applicable and safe to do so) Contain->Neutralize If appropriate Collect Collect absorbed material into a sealed, labeled waste container Contain->Collect Neutralize->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate Dispose Dispose of waste through a licensed hazardous waste contractor Decontaminate->Dispose Report Report the incident to EH&S Dispose->Report Review Review the incident to prevent recurrence Report->Review

Caption: Workflow for handling a chemical spill of this compound.

Disposal Plan: Responsible Waste Management

As a novel research chemical, this compound and all contaminated materials must be treated as hazardous waste.

  • Waste Collection: All solid waste (e.g., contaminated gloves, wipes, and plasticware) and liquid waste (e.g., reaction mixtures, cleaning solvents) should be collected in separate, clearly labeled, and sealed containers.

  • Labeling: Waste containers must be labeled with the full chemical name "this compound" and any other hazardous components.

  • Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal contractor. Do not dispose of this material down the drain or in the regular trash.

By adhering to these stringent safety protocols, researchers can confidently and safely advance their work while minimizing risks to themselves, their colleagues, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-PDLDA-NHOH
Reactant of Route 2
Z-PDLDA-NHOH

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.